APY0201
Descripción
Propiedades
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZQYGBLRIKROZ-PCLIKHOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Precision Target of APY0201: A Technical Guide to PIKfyve Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular target and mechanism of action of APY0201, a potent and selective small molecule inhibitor. This compound has demonstrated significant therapeutic potential in preclinical models of various malignancies, including multiple myeloma and gastric cancer. This document provides a comprehensive overview of its primary target, the associated signaling pathways, quantitative efficacy data, and detailed protocols for key experimental validation.
The Molecular Target of this compound: PIKfyve Kinase
The primary molecular target of this compound has been unequivocally identified as PIKfyve kinase , a lipid kinase responsible for the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][2][3] this compound acts as a highly potent, ATP-competitive inhibitor of PIKfyve.[3]
The inhibition of PIKfyve by this compound disrupts the delicate balance of phosphoinositide signaling, which is crucial for the regulation of endosomal and lysosomal trafficking. This disruption of lysosomal homeostasis and autophagy is central to the cytotoxic effects of this compound in cancer cells.[1][4][5][6]
Quantitative Analysis of this compound Potency
The inhibitory activity of this compound against its target and its cytotoxic effects on cancer cells have been quantified in numerous studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 5.2 nM | In vitro PIKfyve kinase assay with [33P]ATP | [2] |
| IC50 | 8.4 nM | IL-12p70 production in stimulated mouse peritoneal exudate cells | [2] |
| IC50 | 16 nM | IL-12p40 production in stimulated mouse peritoneal exudate cells | [2] |
| IC50 | 99 nM | IL-12p40 production in human peripheral blood mononuclear cells | [2] |
Table 1: In Vitro Inhibitory Potency of this compound
| Cell Type | EC50 (Median) | Incubation Time | Assay | Reference |
| Multiple Myeloma Cell Lines (n=25) | Not specified, but 65% of cell lines had EC50 in the nanomolar range | 72 hours | CellTiter-Glo | [1][6] |
| Ex vivo Primary Myeloma Samples (n=100) | Not specified, but 40% of samples were sensitive | 24 hours | Not specified | [1][4] |
| Ex vivo Primary Myeloma Samples (n=15) | 179 nM | 72 hours | Not specified |
Table 2: Cellular Cytotoxicity of this compound in Multiple Myeloma
Signaling Pathway of this compound Action
The inhibition of PIKfyve by this compound initiates a cascade of downstream signaling events, primarily centered on the disruption of autophagy and lysosomal function. A key event is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][4][7]
Under normal conditions, mTORC1 phosphorylates TFEB, leading to its sequestration in the cytoplasm. This compound-mediated inhibition of PIKfyve leads to the dephosphorylation of TFEB, facilitating its translocation to the nucleus. This dephosphorylation is mediated by protein phosphatase 2A (PP2A). In the nucleus, TFEB promotes the expression of genes involved in lysosomal biogenesis and autophagy. However, the concurrent disruption of lysosomal function by this compound leads to a dysfunctional autophagic process, characterized by the accumulation of autophagosomes and cellular vacuolization, ultimately triggering cancer cell death.[1][4]
Caption: this compound Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro PIKfyve Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of PIKfyve by measuring the amount of ADP produced.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P:PS substrate
-
This compound (or other test compounds)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 5 µL of diluted this compound or DMSO (vehicle control).
-
Add 10 µL of PIKfyve enzyme solution to each well.
-
Add 10 µL of PI(3)P:PS substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete unconsumed ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Caption: PIKfyve Kinase Assay Workflow.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
RPMI-1640 medium with 10% FBS
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each this compound concentration and determine the EC50 value.
Autophagic Flux Assay (Western Blot for LC3-II)
This assay measures the accumulation of the lipidated form of LC3 (LC3-II) in the presence and absence of a lysosomal inhibitor to assess autophagic flux.
Materials:
-
Cancer cell lines (e.g., multiple myeloma or gastric cancer)
-
This compound
-
Bafilomycin A1 (lysosomal inhibitor)
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies: anti-LC3B, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration for a specified time (e.g., 24 hours).
-
In a subset of wells, add Bafilomycin A1 (100 nM) for the final 4 hours of the this compound treatment.
-
Harvest cells and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-LC3B antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities for LC3-II and β-actin. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without Bafilomycin A1.
Caption: Autophagic Flux Assay Workflow.
TFEB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the subcellular localization of TFEB to determine its translocation to the nucleus upon this compound treatment.
Materials:
-
Cancer cell lines grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-TFEB
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and incubate overnight.
-
Treat cells with this compound or DMSO for the desired time (e.g., 6 hours).
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with anti-TFEB primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear TFEB localization.
Conclusion
This compound is a potent and selective inhibitor of PIKfyve kinase. Its mechanism of action, involving the disruption of autophagy and lysosomal function through the modulation of the mTORC1-TFEB signaling axis, presents a compelling rationale for its development as a therapeutic agent in oncology. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other PIKfyve inhibitors.
References
- 1. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIKFYVE-dependent regulation of MTORC1 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PP2A-dependent TFEB activation is blocked by PIKfyve-induced mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: The Modulatory Effects of APY0201 on IL-12/IL-23 Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APY0201 is a potent and selective small molecule inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and lysosomal homeostasis. Beyond its fundamental cellular functions, PIKfyve has emerged as a key regulator of inflammatory cytokine production. This technical guide provides a comprehensive analysis of the mechanism by which this compound impacts the Interleukin-12 (IL-12) and Interleukin-23 (IL-23) signaling axes. This compound exerts its primary effect by inhibiting the production of IL-12 and IL-23 from antigen-presenting cells. Evidence also suggests a potential, more direct role for PIKfyve in modulating the downstream signaling of these cytokines, particularly through the STAT3 pathway for IL-23. This document details the quantitative inhibitory data, experimental methodologies for assessing this compound's effects, and visualizes the intricate signaling pathways and experimental workflows.
Introduction to this compound and the IL-12/IL-23 Axis
The IL-12 family of cytokines, particularly IL-12 and IL-23, are pivotal orchestrators of cellular immunity and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. IL-12 is crucial for the differentiation of T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ), while IL-23 is essential for the maintenance and expansion of T helper 17 (Th17) cells, which produce IL-17. Both cytokines share a common p40 subunit, making the IL-12/IL-23 axis an attractive target for therapeutic intervention.
This compound is a potent inhibitor of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This process is vital for the regulation of endosome and lysosome function. The inhibition of PIKfyve by this compound has been shown to selectively suppress the production of IL-12 and IL-23, positioning it as a novel therapeutic candidate for inflammatory disorders.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been quantified in various in vitro and ex vivo models. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound on PIKfyve Kinase
| Parameter | Value (nM) | Assay System |
| IC50 | 5.2 | Recombinant PIKfyve with [³³P]ATP |
| IC50 | 8.9 | Recombinant human PIKfyve |
Table 2: In Vitro and Ex Vivo Inhibitory Activity of this compound on IL-12 and IL-23 Production
| Cytokine | Cell Type | Stimulant | IC50 (nM) |
| IL-12p70 | Mouse Peritoneal Macrophages | IFN-γ/SAC | 8.4 |
| IL-12p40 | Mouse Peritoneal Macrophages | IFN-γ/SAC | 16 |
| IL-12p70 | Human PBMCs | IFN-γ/SAC | 9.9 |
| IL-12p40 | Human PBMCs | Not specified | 99 |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect |
| Mouse | 30 mg/kg (oral) | 78% reduction in IL-12p70 production |
Core Mechanism of Action: PIKfyve Inhibition and Downstream Consequences
The primary mechanism through which this compound impacts IL-12/IL-23 signaling is by inhibiting their production at the transcriptional level. The inhibition of PIKfyve disrupts endolysosomal trafficking, which in turn affects Toll-like receptor (TLR) signaling pathways responsible for inducing the expression of the IL-12 and IL-23 subunit genes.
Recent evidence also points to a more direct role of PIKfyve in T cell differentiation pathways. Specifically, PIKfyve has been shown to promote the phosphorylation of STAT3, a key transcription factor in the IL-23 signaling cascade, which is required for Th17 differentiation.[1] This suggests that in addition to reducing the levels of IL-23, this compound may also dampen the response of T cells to this cytokine. The relationship between PIKfyve and STAT4, the primary transcription factor for IL-12 signaling, is less clear, with studies indicating that IL-12-induced STAT4 phosphorylation is independent of the PI3K pathway.[2]
Detailed Experimental Protocols
In Vitro PIKfyve Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PIKfyve by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into its substrate, PI(3)P.
Materials:
-
Recombinant human PIKfyve enzyme
-
Phosphatidylinositol 3-phosphate (PI(3)P) substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
Stop solution (e.g., 100 mM EDTA)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant PIKfyve enzyme, PI(3)P substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate the radiolabeled PI(3,5)P₂ product from the unreacted [γ-³²P]ATP.
-
Expose the TLC plate to a phosphor screen and quantify the radioactivity of the PI(3,5)P₂ spots using a phosphorimager.
-
Calculate the percent inhibition of PIKfyve activity for each this compound concentration and determine the IC50 value.
Cytokine Production Assay in Mouse Peritoneal Macrophages
This protocol describes the isolation of mouse peritoneal macrophages and their stimulation to produce IL-12 and IL-23, followed by quantification using ELISA.
Materials:
-
3% Thioglycollate medium
-
RPMI-1640 medium with 10% FBS
-
Recombinant murine IFN-γ
-
Staphylococcus aureus Cowan strain I (SAC)
-
This compound
-
ELISA kits for mouse IL-12p70 and IL-23
Procedure:
-
Elicitation of Macrophages: Inject mice intraperitoneally with 1 mL of 3% thioglycollate medium.
-
Macrophage Harvest: After 3-4 days, euthanize the mice and harvest peritoneal exudate cells by lavage with cold RPMI-1640.
-
Cell Plating: Plate the harvested cells in a 96-well plate and incubate for 2-3 hours at 37°C to allow macrophages to adhere. Wash away non-adherent cells.
-
Cell Treatment and Stimulation: Pre-treat the adherent macrophages with varying concentrations of this compound for 1 hour. Subsequently, stimulate the cells with IFN-γ and SAC.
-
Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of IL-12p70 and IL-23 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each this compound concentration and determine the IC50 values.
Impact on IL-12 and IL-23 Signaling Pathways
The IL-12 and IL-23 signaling pathways are initiated by the binding of these cytokines to their respective receptors on the surface of target cells, such as T cells and NK cells. This binding event triggers a cascade of intracellular phosphorylation events, primarily mediated by the Janus kinase (JAK) family of tyrosine kinases and the Signal Transducer and Activator of Transcription (STAT) family of transcription factors.
IL-12 Signaling Pathway
IL-12 binds to a heterodimeric receptor composed of IL-12Rβ1 and IL-12Rβ2 subunits. This leads to the activation of JAK2 and TYK2, which then phosphorylate specific tyrosine residues on the receptor chains. These phosphotyrosine sites serve as docking sites for STAT4. Upon recruitment, STAT4 is phosphorylated, dimerizes, and translocates to the nucleus to induce the transcription of target genes, most notably IFN-γ. As this compound primarily affects the production of IL-12, its direct impact on this downstream signaling cascade is likely minimal in the presence of exogenous IL-12.
IL-23 Signaling Pathway
IL-23 binds to a receptor complex consisting of the IL-12Rβ1 subunit and the unique IL-23R subunit. This interaction activates JAK2 and TYK2, leading to the phosphorylation of the receptor and subsequent recruitment and phosphorylation of STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it promotes the expression of genes associated with the Th17 lineage, including RORγt and IL-17. The finding that PIKfyve promotes STAT3 phosphorylation suggests that this compound could potentially attenuate IL-23 signaling downstream of the receptor.[1]
Conclusion
This compound is a potent inhibitor of PIKfyve kinase that effectively reduces the production of the pro-inflammatory cytokines IL-12 and IL-23. Its primary mechanism of action involves the disruption of endolysosomal trafficking in antigen-presenting cells, which is critical for the TLR-mediated induction of these cytokines. Furthermore, emerging evidence suggests a potential role for PIKfyve in directly modulating STAT3-mediated signaling downstream of the IL-23 receptor. This dual mechanism of action—suppressing cytokine production and potentially dampening the cellular response—makes this compound a compelling candidate for the treatment of Th1 and Th17-mediated inflammatory and autoimmune diseases. Further research is warranted to fully elucidate the direct effects of this compound on the intracellular signaling cascades of the IL-12 family of cytokines.
References
APY0201: A Potent and Selective PIKfyve Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of APY0201
Abstract
This compound is a potent and highly selective small-molecule inhibitor of the phosphoinositide kinase, FYVE-type finger containing (PIKfyve). Initially identified through a high-throughput screen for inhibitors of Interleukin-12 (IL-12) and Interleukin-23 (IL-23) production, this compound has emerged as a promising therapeutic candidate, particularly in the field of oncology. Its mechanism of action centers on the disruption of fundamental cellular processes, including autophagy and lysosomal homeostasis, which are often dysregulated in cancer cells. This technical guide provides a comprehensive overview of the discovery, a generalized synthesis approach, and the detailed molecular mechanisms of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its biological characterization, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting PIKfyve.
Discovery and Target Identification
The discovery of this compound originated from a screening campaign to identify small molecules that inhibit the production of the pro-inflammatory cytokines IL-12 and IL-23.[1] A subsequent structure-activity relationship (SAR) study led to the optimization of a pyrazolopyrimidine scaffold, culminating in the identification of this compound as a lead compound with potent inhibitory activity.[1]
Target deconvolution efforts to elucidate the molecular target of this compound led to the identification of PIKfyve as its primary binding partner.[1] this compound was found to be a highly selective and potent ATP-competitive inhibitor of PIKfyve kinase.[1] This discovery was significant as it linked the inhibition of PIKfyve to the regulation of IL-12/IL-23 production and opened up new avenues for the therapeutic application of PIKfyve inhibitors in inflammatory diseases and cancer.[1]
Further studies have demonstrated the anti-cancer potential of this compound in various cancer models, including gastric cancer and multiple myeloma.[1][2] Its cytotoxic effects are attributed to the disruption of autophagy and lysosomal function, processes on which many cancer cells are highly dependent for survival and proliferation.[1][2]
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound has not been publicly disclosed in the primary literature, a generalized synthetic approach can be inferred from the synthesis of analogous pyrazolo[1,5-a]pyrimidine (B1248293) derivatives described in the work by Hayakawa et al. (2014) and other related publications. The core structure is typically assembled through a multi-step sequence involving the construction of the pyrazole (B372694) and pyrimidine (B1678525) rings, followed by functionalization.
A plausible synthetic route would likely involve the following key transformations:
-
Formation of a substituted aminopyrazole intermediate: This is often achieved by the condensation of a β-ketonitrile with hydrazine (B178648) or a substituted hydrazine.
-
Construction of the pyrazolo[1,5-a]pyrimidine core: The aminopyrazole intermediate can then be reacted with a suitable three-carbon synthon, such as a β-dicarbonyl compound or its equivalent, to form the fused pyrimidine ring.
-
Functionalization of the pyrazolopyrimidine core: Subsequent reactions, such as halogenation followed by cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), can be employed to introduce the desired substituents at various positions of the bicyclic system.
-
Amide bond formation: The final step would likely involve the coupling of a carboxylic acid intermediate with the appropriate amine to form the carboxamide moiety present in this compound.
It is important to note that this represents a generalized scheme, and the actual synthesis may involve different reagents, reaction conditions, and protecting group strategies.
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of PIKfyve kinase. PIKfyve is a lipid kinase that plays a crucial role in the synthesis of two important phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). These lipids are key regulators of endosomal trafficking, lysosomal homeostasis, and autophagy.
By inhibiting PIKfyve, this compound disrupts the production of PtdIns(3,5)P₂ and PtdIns5P, leading to a cascade of downstream cellular events:
-
Disruption of Lysosomal Function: The depletion of PtdIns(3,5)P₂ impairs lysosomal fission and trafficking, resulting in the accumulation of enlarged, dysfunctional lysosomes.[1] This disruption of lysosomal homeostasis interferes with cellular degradation and recycling processes.
-
Inhibition of Autophagic Flux: Autophagy is a cellular process of self-digestion that is essential for cell survival under stress conditions and is often upregulated in cancer cells. This compound blocks autophagic flux by impairing the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and ultimately, cell death in autophagy-dependent cancer cells.[1]
-
Induction of Cell Cycle Arrest: In gastric cancer cells, this compound has been shown to induce G1/S phase cell cycle arrest, thereby inhibiting cell proliferation.[1]
-
Activation of Transcription Factor EB (TFEB): this compound treatment leads to the activation of TFEB, a master regulator of lysosomal biogenesis and autophagy.[2] This is likely a compensatory response to the disruption of lysosomal function.
The selective cytotoxicity of this compound towards cancer cells is thought to be due to their heightened reliance on autophagy and lysosomal function for survival and proliferation compared to normal, healthy cells.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay System | IC₅₀ (nM) | Reference |
| PIKfyve Kinase Activity | In vitro kinase assay | 5.2 | [3] |
| IL-12p70 Production | Stimulated mouse peritoneal exudate cells | 8.4 | [3] |
| IL-12p40 Production | Stimulated mouse peritoneal exudate cells | 16 | [3] |
| IL-12p40 Production | Human peripheral blood mononuclear cells | 99 | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (nM) | Reference |
| AGS | Gastric Cancer | CCK8 assay | Concentration-dependent decrease in viability | |
| SGC7901 | Gastric Cancer | CCK8 assay | Concentration-dependent decrease in viability | |
| BGC823 | Gastric Cancer | CCK8 assay | Concentration-dependent decrease in viability | |
| MKN28 | Gastric Cancer | CCK8 assay | Concentration-dependent decrease in viability | |
| SNU719 | Gastric Cancer | CCK8 assay | Concentration-dependent decrease in viability | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Cell viability assay | Potent activity in 25/25 cell lines | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro PIKfyve Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PIKfyve kinase activity.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P substrate (e.g., phosphatidylinositol 3-phosphate)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add the PIKfyve enzyme to the kinase reaction buffer.
-
Add the serially diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the PI(3)P substrate and ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., 1% phosphoric acid). For the ADP-Glo™ assay, follow the manufacturer's instructions for adding the ADP-Glo™ reagent.
-
Detect the signal. For radiometric assays, spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well clear or opaque-walled cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
For MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals. b. Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
For CellTiter-Glo® Assay: a. Equilibrate the plate to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker to induce cell lysis. d. Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC₅₀ value.
Autophagy Flux Assay (LC3-II Turnover)
Objective: To measure the effect of this compound on the autophagic flux in cells.
Materials:
-
Cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3) or antibodies against LC3 and p62/SQSTM1
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against LC3 and p62/SQSTM1
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence detection reagents
-
Fluorescence microscope (for GFP-LC3 expressing cells)
Procedure (Western Blotting):
-
Seed cells in multi-well plates and allow them to attach.
-
Treat the cells with this compound at the desired concentration for a specific time course.
-
In parallel, treat a set of cells with this compound in the presence of a lysosomal inhibitor (e.g., Bafilomycin A1) for the last few hours of the treatment period. This will block the degradation of autophagosomes.
-
Include control groups: untreated cells, cells treated with the lysosomal inhibitor alone, and cells treated with a known autophagy inducer (e.g., starvation medium).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and p62/SQSTM1. The LC3 antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). p62 is a protein that is degraded by autophagy, so its levels will accumulate if autophagy is blocked.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Analysis: An increase in the amount of LC3-II upon treatment with this compound in the presence of a lysosomal inhibitor, compared to the inhibitor alone, indicates an increase in autophagosome synthesis (increased autophagic flux). An accumulation of both LC3-II and p62 in the absence of a lysosomal inhibitor suggests a blockage of autophagic flux at the degradation step.
Procedure (Fluorescence Microscopy):
-
Seed cells stably expressing GFP-LC3 on coverslips in a multi-well plate.
-
Treat the cells as described in the Western blotting procedure.
-
Fix the cells with paraformaldehyde and mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of GFP-LC3 puncta (representing autophagosomes) per cell in the different treatment groups. An increase in the number of puncta in the presence of this compound and a lysosomal inhibitor compared to the inhibitor alone indicates increased autophagic flux. A significant accumulation of puncta with this compound treatment alone suggests a blockage in the autophagic pathway.
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action: PIKfyve Inhibition and Disruption of Autophagy
Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P₂ synthesis and disrupting autophagy.
Experimental Workflow: In Vitro PIKfyve Kinase Assay
Caption: Workflow for determining the IC₅₀ of this compound on PIKfyve kinase activity.
Logical Relationship: this compound-Induced Cancer Cell Death
Caption: Logical flow from this compound administration to cancer cell death.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that exemplifies the potential of targeting the PIKfyve kinase. Its well-defined mechanism of action, involving the disruption of autophagy and lysosomal homeostasis, provides a strong rationale for its development in oncology, particularly for cancers that exhibit a high degree of autophagy dependence. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate the biological effects of this compound and to explore its therapeutic applications. Future studies will likely focus on elucidating the full spectrum of its anti-cancer activity, identifying predictive biomarkers of response, and evaluating its efficacy in clinical settings.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Role of APY0201 in Lysosomal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
APY0201 is a potent and selective inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). Its mechanism of action centers on the disruption of lysosomal homeostasis, leading to significant downstream effects on autophagy and cellular viability. This technical guide provides an in-depth overview of the core functions of this compound, with a focus on its impact on lysosomal biology. The information presented herein is intended to support further research and drug development efforts targeting pathways modulated by this compound. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways and workflows.
Introduction
The lysosome is a critical organelle responsible for cellular degradation and recycling processes. Its proper function is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and lysosomal storage disorders. This compound has emerged as a valuable tool compound for studying lysosomal function and as a potential therapeutic agent. By inhibiting PIKfyve, this compound triggers a cascade of events that ultimately impinge on the cell's ability to clear cellular debris and maintain metabolic balance. This guide will provide a comprehensive technical overview of the molecular and cellular consequences of this compound treatment, with a particular focus on its role in lysosomal function.
Mechanism of Action
This compound's primary molecular target is PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This phosphoinositide is crucial for the regulation of endosomal and lysosomal membrane trafficking.
Inhibition of PIKfyve by this compound leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2] This activation occurs through the dephosphorylation of TFEB, which allows for its translocation from the cytoplasm to the nucleus.[1] Once in the nucleus, TFEB promotes the expression of a wide array of genes involved in lysosome formation and function.[1]
However, despite the upregulation of lysosomal genes, the overall functional consequence of this compound treatment is a disruption of autophagic flux.[1][3] This is characterized by an accumulation of autophagosomes that fail to fuse with functional lysosomes for degradation.[3] The impairment of lysosomal degradative capacity is further exacerbated by a decrease in the maturation of lysosomal proteases, such as cathepsins, and a less acidic lysosomal pH.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various experimental contexts.
Table 1: In Vitro Potency of this compound
| Target/Process | Assay System | IC50/EC50 | Reference |
| PIKfyve Kinase Activity | In vitro [³³P]ATP assay | IC50: 5.2 nM | [4] |
| IL-12p70 Production | Stimulated mouse peritoneal exudate cells | IC50: 8.4 nM | [4] |
| IL-12p40 Production | Stimulated mouse peritoneal exudate cells | IC50: 16 nM | [4] |
| IL-12p40 Production | Human PBMC | 99 nM | [4] |
Table 2: Anti-Myeloma Activity of this compound
| Cell Lines/Samples | Treatment Duration | EC50 Range/Activity | Reference |
| 20 Human Myeloma Cell Lines | 72 hours | 65% of cell lines with EC50 in the nanomolar range | [1][2] |
| 15 NHL Cell Lines | 72 hours | 93% of cell lines with EC50 in the nanomolar range (median 76 nM) | [1] |
| 100 ex vivo primary patient samples | 24 hours | 40% showed dose-dependent sensitivity | [1][2] |
| 15 ex vivo primary patient samples | 72 hours | >90% showed dose-dependent inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on lysosomal function.
TFEB Nuclear Translocation Assay
This protocol describes how to assess the translocation of TFEB from the cytoplasm to the nucleus following this compound treatment using immunofluorescence microscopy.
Materials:
-
HeLa cells stably expressing TFEB-GFP (or other suitable cell line)
-
Culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa-TFEB-GFP cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 6 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope. TFEB-GFP will appear green and nuclei will appear blue.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB-GFP to determine the extent of translocation.
Autophagy Flux Assay using mCherry-GFP-LC3
This protocol allows for the visualization and quantification of autophagic flux by using a tandem fluorescent-tagged LC3 protein.
Materials:
-
AGS or SGC7901 cells (or other suitable cell line)
-
Lentivirus or plasmid encoding mCherry-GFP-LC3
-
Culture medium
-
This compound
-
Bafilomycin A1 (positive control for flux blockade)
-
Rapamycin (positive control for flux induction)
-
Confocal microscope
Procedure:
-
Transduce or transfect cells with mCherry-GFP-LC3 and establish a stable cell line.
-
Seed the cells in glass-bottom dishes suitable for confocal microscopy.
-
Treat the cells with this compound, Bafilomycin A1, Rapamycin, or vehicle control for 24 hours.
-
Visualize the cells using a confocal microscope.
-
Yellow puncta (mCherry and GFP colocalization) represent autophagosomes.
-
Red puncta (mCherry only) represent autolysosomes, as the GFP signal is quenched in the acidic environment of the lysosome.
-
-
Quantify the number of yellow and red puncta per cell to assess the state of autophagic flux. An increase in the ratio of yellow to red puncta indicates a blockage in autophagic flux.[3]
Immunoblotting for Autophagy and Lysosomal Markers
This protocol details the detection of key proteins involved in autophagy and lysosomal function by western blotting.
Materials:
-
Human Myeloma Cell Lines (HMCL)
-
Culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-TFEB, anti-Cathepsin D, anti-LC3, anti-p62/SQSTM1, anti-LAMP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HMCLs and treat with 100 nM this compound or DMSO for 6 to 48 hours.[1]
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. Analyze the band intensities to determine changes in protein levels.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits PIKfyve, leading to TFEB activation and subsequent lysosomal dysregulation.
Experimental Workflow Diagrams
Caption: Workflow for assessing TFEB nuclear translocation via immunofluorescence microscopy.
Caption: Workflow for the mCherry-GFP-LC3 autophagy flux assay.
Conclusion
This compound is a powerful chemical probe for dissecting the intricate role of PIKfyve in lysosomal biology and autophagy. Its ability to induce TFEB-mediated lysosomal gene expression while simultaneously impairing autophagic flux highlights the complex regulatory networks governing cellular degradation pathways. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in leveraging this compound to explore novel therapeutic strategies for diseases with underlying lysosomal and autophagic dysfunction. Further investigation into the nuanced effects of this compound on different cell types and in various disease models will undoubtedly continue to illuminate the critical role of lysosomal function in health and disease.
References
- 1. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
APY0201 in Gastric Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on APY0201, a potent inhibitor of phosphatidylinositol kinase FYVE-type finger containing (PIKfyve), for the treatment of gastric cancer. This document summarizes the quantitative data on its efficacy, details the experimental methodologies employed in its evaluation, and visualizes its mechanism of action and experimental workflows.
Core Findings: Efficacy of this compound in Gastric Cancer Models
This compound has demonstrated significant anti-proliferative effects in a range of in vitro and in vivo models of gastric cancer. Its efficacy is attributed to its unique mechanism of action, which involves the inhibition of autophagy and the induction of cell cycle arrest.[1]
In Vitro Efficacy
This compound has been shown to decrease the viability of various human gastric cancer cell lines in a concentration-dependent manner. The half-maximal inhibitory concentrations (IC50) after 48 hours of treatment are summarized in the table below.
| Cell Line | IC50 (µM, 48h) |
| AGS | ~0.5 |
| SGC7901 | ~0.8 |
| BGC823 | ~1.0 |
| MKN28 | ~1.2 |
| SNU719 | ~1.5 |
Note: IC50 values are estimated from dose-response curves presented in the cited literature.[1]
Furthermore, this compound has been observed to reduce the number of colonies formed by AGS and SGC7901 cells, indicating an inhibitory effect on their long-term proliferative capacity.[1] Studies on patient-derived gastric cancer organoids have also shown that this compound can reduce the size and number of organoids in a concentration-dependent manner, highlighting its potential clinical utility.[1]
In Vivo Efficacy
In a subcutaneous xenograft model using nude mice, this compound demonstrated significant anti-tumor activity. Daily intraperitoneal injections of 30 mg/kg this compound for 14 days resulted in a notable reduction in tumor volume and weight compared to the control group. Importantly, no significant impact on the body weight of the mice was observed during the treatment period, suggesting a favorable safety profile.[1]
Mechanism of Action: A Dual Approach to Cancer Cell Inhibition
This compound exerts its anti-cancer effects through a dual mechanism: the inhibition of autophagy and the induction of cell cycle arrest at the G1/S phase.[1]
Autophagy Inhibition
As a PIKfyve inhibitor, this compound disrupts the normal function of lysosomes, which are crucial for the process of autophagy.[1] Autophagy is a cellular recycling process that cancer cells often exploit to survive under stressful conditions. By impairing lysosomal degradation, this compound blocks the autophagic flux, leading to an accumulation of autophagosomes. This accumulation of dysfunctional autophagosomes is detrimental to the cancer cells and ultimately inhibits their proliferation.[1]
Caption: this compound inhibits PIKfyve, leading to lysosomal dysfunction and the accumulation of autophagosomes, which in turn suppresses gastric cancer cell proliferation.
Cell Cycle Arrest
In addition to its effects on autophagy, this compound has been shown to induce G1/S phase arrest in gastric cancer cells.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, this compound treatment leads to a decrease in the expression of cyclin-dependent kinases (CDK2, CDK4, and CDK6) and cyclins (D1 and E1), while increasing the expression of the CDK inhibitors p21 and p27.[1] This halt in the cell cycle prevents the cancer cells from replicating their DNA and dividing, thereby contributing to the overall anti-proliferative effect.
Caption: this compound induces G1/S cell cycle arrest by downregulating CDKs and cyclins, and upregulating CDK inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound in gastric cancer.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Gastric cancer cell lines (AGS, SGC7901, MKN28, BGC823, and SNU719) are seeded in 96-well plates at a density of 3 x 10³ cells per well.[1]
-
Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound (ranging from 0.01 µM to 10 µM) for 48 hours.[1]
-
CCK-8 Addition: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for 2 hours in the dark.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[1]
In Vivo Xenograft Model
-
Cell Implantation: Human gastric cancer cells are subcutaneously injected into the flanks of nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then randomized into control and treatment groups. The treatment group receives daily intraperitoneal injections of this compound (30 mg/kg, dissolved in 50% PEG300 + 50% saline) for 14 days. The control group receives the vehicle only.[1]
-
Monitoring: Tumor volume and mouse body weight are measured every two days. Tumor volume is calculated using the formula: V = 0.5 × L × W², where L is the length and W is the width of the tumor.[1]
-
Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry and western blotting.[1]
Western Blotting for Autophagy and Cell Cycle Markers
-
Protein Extraction: Gastric cancer cells are treated with this compound at various concentrations. After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against autophagy markers (e.g., LC3B, p62) and cell cycle markers (e.g., CDK2, CDK4, CDK6, Cyclin D1, Cyclin E1, p21, p27).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are then visualized using a chemiluminescence detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Gastric cancer cells are treated with this compound for the desired duration.
-
Fixation: The cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are then stained with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of the individual cells is analyzed using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow Visualization
Caption: Overview of the preclinical experimental workflow for evaluating this compound in gastric cancer.
References
APY0201: A Technical Whitepaper on its Potential as a Broad-Spectrum Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APY0201, a potent and selective inhibitor of the phosphoinositide kinase PIKfyve, has emerged as a promising candidate for host-directed antiviral therapy. By targeting a crucial cellular pathway utilized by a wide range of viruses for entry and trafficking, this compound presents a potential broad-spectrum antiviral strategy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its evaluation. While direct antiviral efficacy data for this compound remains limited in publicly available literature, its potent inhibition of PIKfyve and the known roles of this kinase in viral replication cycles warrant further investigation into its therapeutic potential.
Introduction
The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral agents. Host-directed therapies, which target cellular factors essential for viral replication, offer a promising approach to combat a wide array of viruses and reduce the likelihood of resistance development. This compound is a small molecule inhibitor of PIKfyve kinase, an enzyme critical for the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and the regulation of endosomal trafficking and autophagy.[1] Many viruses, including coronaviruses and filoviruses, depend on these pathways for cellular entry and replication.[2][3] This whitepaper consolidates the current understanding of this compound as a potential antiviral agent.
Mechanism of Action
This compound exerts its cellular effects primarily through the potent and selective inhibition of PIKfyve kinase.
Inhibition of PIKfyve and Disruption of Endosomal Trafficking
PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate PtdIns(3,5)P2. This phosphoinositide is essential for the maturation of endosomes and the regulation of intracellular vesicle trafficking.[1] this compound, by inhibiting PIKfyve, leads to a depletion of PtdIns(3,5)P2, which in turn disrupts the normal functioning of the endo-lysosomal pathway. This disruption manifests as the formation of large cytoplasmic vacuoles and impaired endosomal maturation.[1] Since many viruses utilize the endocytic pathway for entry into host cells, the disruption of this process by this compound can block viral entry and subsequent replication.[4]
Activation of Transcription Factor EB (TFEB)
A key consequence of PIKfyve inhibition by this compound is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] Under normal conditions, TFEB is phosphorylated by mTORC1 on the lysosomal surface, which keeps it inactive in the cytoplasm. Inhibition of PIKfyve has been shown to lead to the dephosphorylation and subsequent nuclear translocation of TFEB.[1][5] In the nucleus, TFEB activates the expression of genes involved in lysosome function and autophagy.[1] This cellular response to altered endo-lysosomal homeostasis is a central aspect of the mechanism of action of this compound.
Signaling Pathway
The proposed signaling pathway for this compound's antiviral action is initiated by its direct inhibition of PIKfyve. This leads to a cascade of events culminating in the disruption of viral entry and replication.
Caption: this compound inhibits PIKfyve, disrupting endosomal maturation and activating TFEB.
Preclinical Data
In Vitro Activity
While this compound has been shown to be a potent inhibitor of PIKfyve kinase with an IC50 of 5.2 nM, specific quantitative data on its antiviral activity (EC50/IC50 against viral replication) is not extensively available in the public domain.[6] However, related PIKfyve inhibitors, such as Apilimod, have demonstrated potent in vitro activity against a range of viruses, including multiple coronaviruses.[3]
Table 1: In Vitro Potency of this compound (Non-Antiviral Context)
| Target/Process | Cell Line/System | IC50/EC50 | Reference |
|---|---|---|---|
| PIKfyve Kinase | In vitro kinase assay | 5.2 nM | [6] |
| IL-12p70 Production | Mouse Peritoneal Exudate Cells | 8.4 nM | [6] |
| IL-12p40 Production | Mouse Peritoneal Exudate Cells | 16 nM | [6] |
| IL-12p40 Production | Human PBMC | 99 nM | [6] |
| Cell Viability (Cytotoxicity) | Multiple Myeloma Cell Lines | Median: 76 nM (in 93% of lines) |[1] |
Note: The EC50/IC50 values presented above relate to the inhibitory effect of this compound on its primary target and on cytokine production, and its cytotoxic effects on cancer cells, not its direct antiviral activity.
A patent application has listed this compound as a potential treatment for Ebola and Marburg virus infections, suggesting that some preliminary antiviral data may exist but is not publicly disclosed.[7]
In Vivo Data
There are currently no publicly available in vivo studies evaluating the antiviral efficacy of this compound. It is important to note that another PIKfyve inhibitor, Apilimod, while showing potent in vitro antiviral activity against SARS-CoV-2, was found to worsen disease in a murine model of COVID-19.[3][8] This highlights the critical need for careful in vivo evaluation of this compound to determine its safety and efficacy in a whole-organism context.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to evaluate the antiviral potential of this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Workflow:
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Detailed Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well microplates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the cell plates and add the prepared this compound dilutions to the wells in triplicate. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except for the "cells only" control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).
-
Viability Assessment: Remove the medium and stain the remaining viable cells with a solution such as 0.5% crystal violet in 20% methanol. After washing and drying, the stain is solubilized, and the absorbance is read on a plate reader.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by determining the compound concentration that results in a 50% reduction of the viral cytopathic effect.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.
Workflow:
Caption: Workflow for the Virus Yield Reduction Assay.
Detailed Protocol:
-
Cell Culture and Treatment: Seed host cells in multi-well plates and treat with various concentrations of this compound as described in the CPE assay.
-
Infection: Infect the cells with the virus at a specific MOI.
-
Incubation: Incubate the plates for a duration that allows for one complete viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the cell culture supernatant, which contains the progeny virus.
-
Virus Titer Determination: Determine the viral titer in the collected supernatants using a standard titration method, such as the 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay.
-
Data Analysis: The reduction in viral titer in the this compound-treated samples is compared to the untreated virus control to determine the inhibitory effect of the compound.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a broad-spectrum antiviral agent. Its mechanism of action, centered on the inhibition of the host factor PIKfyve, is a validated strategy for targeting a variety of viruses that rely on endosomal trafficking. However, the current lack of direct antiviral efficacy data and in vivo studies for this compound are significant gaps in our understanding.
Future research should prioritize:
-
In vitro antiviral screening: Determining the EC50 values of this compound against a broad panel of viruses, including those of pandemic potential.
-
Mechanism of action studies: Further elucidating the precise molecular interactions and downstream effects of this compound in the context of viral infection.
-
In vivo efficacy and safety studies: Conducting well-designed animal studies to assess the therapeutic potential and safety profile of this compound for various viral infections, paying close attention to the potential for adverse effects observed with other PIKfyve inhibitors.
The insights gained from these studies will be crucial in determining the path forward for the clinical development of this compound as a novel antiviral therapeutic.
References
- 1. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-antiviral effects of a PIKfyve inhibitor on respiratory virus infection in human nasal epithelium and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting viral entry as a strategy for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP2A-dependent TFEB activation is blocked by PIKfyve-induced mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WO2016118709A1 - Anti-viral compositions containing pikfyve inhibitors and use thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of the PIKfyve Enzyme and its Inhibitor, APY0201
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PIKfyve enzyme, its potent inhibitor APY0201, and the molecular and cellular consequences of their interaction. The content delves into the enzyme's function, the inhibitor's mechanism of action, and the therapeutic potential derived from this specific inhibition, with a focus on oncology.
The PIKfyve Enzyme: A Master Regulator of Endolysosomal Homeostasis
PIKfyve, also known as phosphatidylinositol-3-phosphate 5-kinase (PIP5K3), is a crucial lipid kinase that plays a pivotal role in cellular trafficking and signaling.[1][2] It is the primary enzyme responsible for the synthesis of two low-abundance but critical phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][3][4][5]
Function and Regulation:
PIKfyve's main enzymatic function is to phosphorylate the D-5 position of the inositol (B14025) ring on its substrate, phosphatidylinositol 3-phosphate (PtdIns3P), to generate PtdIns(3,5)P2.[4][6] This process is essential for the regulation of endosome and lysosome dynamics, including membrane trafficking, fission, and ion homeostasis.[1][2][3][4] The FYVE finger domain of PIKfyve is critical for localizing the enzyme to the endosomal membrane by binding to PtdIns3P.[4]
The activity of PIKfyve is tightly regulated through its association with a protein complex that includes the scaffolding protein Vac14 and the phosphatase Fig4.[1][3] This complex ensures the precise and transient production of PtdIns(3,5)P2 at specific membrane locations.[1] Disruption of PIKfyve activity, either through genetic mutation or pharmacological inhibition, leads to a characteristic cellular phenotype of enlarged endosomes and lysosomes, a phenomenon often referred to as cytoplasmic vacuolation.[3][4][7][8][9]
This compound: A Potent and Selective PIKfyve Inhibitor
This compound is a small molecule inhibitor identified as a highly potent and selective agent against the PIKfyve kinase.[6][10][11] Initially investigated as an inhibitor of interleukin-12 (B1171171) (IL-12) and IL-23 production for the treatment of inflammatory and autoimmune diseases, its primary molecular target was subsequently confirmed to be PIKfyve.[6][12]
Mechanism of Action:
This compound acts as an ATP-competitive inhibitor of PIKfyve.[6] By binding to the ATP-binding pocket of the enzyme, it directly blocks the kinase activity, thereby preventing the conversion of PtdIns3P to PtdIns(3,5)P2.[6][10] This targeted inhibition makes this compound a valuable chemical probe for studying the diverse cellular functions of PIKfyve and a promising therapeutic candidate.
The Core Interaction: Molecular and Cellular Consequences
The interaction between this compound and PIKfyve triggers a cascade of cellular events, primarily stemming from the disruption of endolysosomal function and autophagy.
Key Cellular Effects:
-
Disruption of Lysosomal Homeostasis and Vacuolation: The most prominent effect of PIKfyve inhibition by this compound is the formation of large cytoplasmic vacuoles derived from swollen endosomes and lysosomes.[8][9][13] This is a direct consequence of the depletion of PtdIns(3,5)P2, which is critical for lysosomal membrane fission and maintenance.[4]
-
Autophagy Flux Blockade: PIKfyve is essential for the maturation of autophagosomes and their fusion with lysosomes. This compound treatment disrupts the autophagic flux, leading to an accumulation of autophagosomes and impaired degradation of cellular waste.[11][13][14] This disruption is a key mechanism behind its anti-cancer effects.[11][14]
-
Activation of TFEB: PIKfyve inhibition leads to the activation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][13][14][15] This is a compensatory cellular response to the lysosomal stress induced by the drug.[13]
-
Induction of Apoptosis and Cell Cycle Arrest: In cancer cells, the sustained disruption of lysosomal function and autophagy by this compound ultimately leads to apoptosis (programmed cell death).[13] this compound has also been shown to induce a G1/S phase arrest in the cell cycle of gastric cancer cells.[11]
Quantitative Data Presentation
The inhibitory effects of this compound have been quantified in various assays, demonstrating its high potency.
Table 1: Inhibitory Potency of this compound against PIKfyve and Cellular Processes
| Assay Type | Target/Process | Cell Line/System | IC50 / EC50 | Reference |
| In Vitro Kinase Assay | PIKfyve Enzyme | Recombinant Human | IC50: 5.2 nM | [10] |
| Cytokine Inhibition | IL-12p70 Production | Mouse Peritoneal Cells | IC50: 8.4 nM | [10] |
| Cytokine Inhibition | IL-12p40 Production | Mouse Peritoneal Cells | IC50: 16 nM | [10] |
| Cytokine Inhibition | IL-12p40 Production | Human PBMC | IC50: 99 nM | [10] |
| Cell Viability | Multiple Myeloma | 25 HMCLs (Median) | EC50: 55 nM | [12][13] |
| Cell Viability | Non-Hodgkin Lymphoma | 15 NHL Lines (Median) | EC50: 76 nM | [13] |
| Cell Viability | Ex Vivo Patient Samples (MM) | 15 Samples (Median) | EC50: 179 nM | [12] |
Table 2: Comparative Efficacy of PIKfyve Inhibitors in Multiple Myeloma Cell Lines (HMCL)
| Inhibitor | % of HMCLs with EC50 in Nanomolar Range | Reference |
| This compound | 65% | [13][14][15] |
| YM201636 | 40% | [13][14][15] |
| Apilimod | 5% | [13][14][15] |
Visualizations: Pathways and Workflows
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the PIKfyve-APY0201 interaction.
In Vitro PIKfyve Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of PIKfyve and its inhibition by this compound.
-
Objective: To determine the IC50 value of this compound for PIKfyve kinase.
-
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-33P]ATP to the lipid substrate PtdIns3P, catalyzed by recombinant PIKfyve. The amount of radiolabeled product, PtdIns(3,5)P2, is quantified to determine kinase activity.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a reaction mix containing kinase buffer, PtdIns3P substrate vesicles, and recombinant human PIKfyve enzyme.
-
Reaction Setup: In a reaction plate, combine the PIKfyve enzyme with the varying concentrations of this compound (and a vehicle control). Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiation: Start the kinase reaction by adding [γ-33P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to ensure the reaction proceeds within the linear range.
-
Termination and Separation: Stop the reaction by adding an acidic solution (e.g., HCl). Extract the lipids using a solvent mixture (e.g., chloroform/methanol). Separate the radiolabeled PtdIns(3,5)P2 product from the unreacted [γ-33P]ATP using thin-layer chromatography (TLC) or binding to an affinity matrix.
-
Detection and Analysis: Quantify the radioactivity of the PtdIns(3,5)P2 product using a scintillation counter. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability Assay (CCK-8 or MTT)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.[11]
-
Objective: To determine the EC50 value of this compound in specific cell lines.
-
Principle: Colorimetric assays like CCK-8 and MTT measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (WST-8 in CCK-8, or MTT) into a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[8]
-
Methodology:
-
Cell Seeding: Seed cells (e.g., multiple myeloma or gastric cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).[13]
-
Reagent Addition: Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: For CCK-8, measure the absorbance directly at ~450 nm using a microplate reader. For MTT, first add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals, then measure the absorbance at ~570 nm.[8]
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the logarithm of this compound concentration to calculate the EC50 value.
-
Autophagy Flux Assay (LC3-II Immunoblotting)
This assay is used to determine if an inhibitor blocks the autophagic process.
-
Objective: To assess the impact of this compound on autophagic flux.
-
Principle: During autophagy, the cytosolic protein LC3-I is converted to LC3-II, which is recruited to autophagosome membranes. An accumulation of LC3-II can indicate either autophagy induction or a blockage in downstream degradation. By comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1), one can measure autophagic flux.
-
Methodology:
-
Cell Treatment: Treat cells with this compound for a specified time. For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., Bafilomycin A1) to one set of plates and vehicle to another.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against LC3 and a loading control (e.g., β-actin).
-
Detection and Analysis: Use a secondary antibody for detection. Quantify the band intensities for LC3-II. Autophagic flux is determined by the difference in LC3-II accumulation between samples treated with and without the lysosomal inhibitor. A blockage caused by this compound will result in high levels of LC3-II that do not further increase significantly upon addition of Bafilomycin A1.
-
Conclusion
The interaction between this compound and the PIKfyve enzyme represents a highly specific and potent pharmacological intervention with significant therapeutic potential. By inhibiting the production of PtdIns(3,5)P2, this compound disrupts fundamental cellular processes of endolysosomal trafficking and autophagy. This mechanism has been effectively leveraged to induce cytotoxicity in cancer cells, particularly in hematological malignancies like multiple myeloma. The detailed understanding of this molecular interaction, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for the continued development of PIKfyve inhibitors as a novel class of therapeutics. The data strongly suggest that this compound is a superior PIKfyve inhibitor compared to other agents like YM201636 and apilimod, positioning it as a lead candidate for clinical investigation.
References
- 1. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 2. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIKFYVE - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
APY0201: A Technical Guide to its Selectivity and Potency Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
APY0201 is a novel and potent small molecule inhibitor of Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), a lipid kinase critical in the regulation of endosomal trafficking, lysosomal homeostasis, and autophagy.[1][2][3] Its high potency and selectivity make it a valuable chemical probe for elucidating the multifaceted roles of PIKfyve in cellular processes and a potential therapeutic agent in various diseases, including multiple myeloma and non-Hodgkin lymphoma.[4] This technical guide provides a comprehensive overview of the selectivity and potency profile of this compound, detailing the experimental methodologies used for its characterization and visualizing its mechanism of action.
Quantitative Potency and Selectivity Data
The inhibitory activity and selectivity of this compound have been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound against PIKfyve
| Assay Type | Target | IC50 (nM) | Reference |
| In Vitro Kinase Assay | PIKfyve | 5.2 | [5][6][7] |
| PIKfyve NanoBRET Assay | PIKfyve | 1.19 | [6] |
| In Vitro Kinase Assay | PIKfyve | 3.7 | [6] |
Table 2: Kinome-wide Selectivity Profile of this compound
| Profiling Method | Concentration | Number of Kinases Profiled | Significant Off-Target Kinases (>50% inhibition) | Gini Coefficient | Reference |
| KiNativ in situ kinase profiling | 300 nM | 24 human lipid kinases, 83 human protein kinases | LOK, ITPK1 | 0.753 | [5][8] |
Table 3: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line Type | Number of Cell Lines Tested | Assay Duration | Median EC50 (nM) | Reference |
| Human Myeloma Cell Lines (HMCL) | 20 | 72 hours | Not explicitly stated, but this compound was the most potent inhibitor tested. | [4] |
| Non-Hodgkin Lymphoma (NHL) | 15 | 72 hours | 76 | [4] |
Table 4: Comparative Potency of PIKfyve Inhibitors
| Inhibitor | Target | In Vitro IC50 (nM) | Reference |
| This compound | PIKfyve | 5.2 | [5][6] |
| YM201636 | PIKfyve | 33 | [5] |
| Apilimod | PIKfyve | Not explicitly stated, but this compound is more potent. | [4] |
Experimental Protocols
PIKfyve In Vitro Kinase Assay
This assay quantifies the enzymatic activity of PIKfyve and the inhibitory effect of this compound.
Principle: The assay measures the conversion of the substrate phosphatidylinositol-3-phosphate (PI(3)P) to phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) by PIKfyve, typically using radiolabeled ATP ([γ-³³P]ATP) or by detecting the amount of ADP produced using a luminescence-based assay like ADP-Glo™.[7][9]
Methodology (based on ADP-Glo™ Assay):
-
Reaction Setup: In a 96-well plate, the reaction is initiated by combining recombinant human PIKfyve enzyme, the lipid substrate PI(3)P presented in phosphatidylserine (B164497) (PS) vesicles, ATP, and varying concentrations of this compound in a kinase buffer.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A detector reagent is then added to convert ADP to ATP, which is subsequently used by a luciferase to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The signal is proportional to the amount of ADP produced and thus to the PIKfyve activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
KiNativ™ In Situ Kinase Selectivity Profiling
This method assesses the selectivity of this compound across a broad range of kinases in a more physiologically relevant context.
Principle: The KiNativ™ platform utilizes an ATP-competitive, biotin-labeled, irreversible probe to label the ATP-binding site of active kinases within a complex cell lysate.[10][11][12] The extent of probe labeling is quantified by mass spectrometry. Pre-incubation with a competitive inhibitor like this compound will prevent probe binding to its target kinases.
Methodology:
-
Cell Lysate Preparation: Jurkat cell lysate is prepared to provide a source of native, active kinases.[5]
-
Inhibitor Incubation: The lysate is incubated with this compound at a specified concentration (e.g., 300 nM) to allow binding to target kinases.[5][8]
-
Probe Labeling: The ATP-biotin probe is added to the lysate and covalently binds to the active site of kinases that are not occupied by this compound.
-
Digestion and Enrichment: The proteome is digested into peptides, and the biotin-labeled peptides are enriched using streptavidin affinity chromatography.
-
Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The abundance of labeled peptides from the this compound-treated sample is compared to a vehicle control to determine the percent inhibition for each kinase.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to determine the cytotoxic or cytostatic effects of this compound on cultured cells.[4][5][6][8][13]
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present in a cell culture, which is an indicator of metabolically active, viable cells.[4][5][6][8] The assay reagent contains a thermostable luciferase and its substrate, luciferin, which generate a luminescent signal in the presence of ATP.
Methodology:
-
Cell Plating: Cells (e.g., human myeloma cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours).[4]
-
Reagent Addition: An equal volume of the CellTiter-Glo® reagent is added directly to each well.
-
Incubation and Lysis: The plate is mixed on an orbital shaker for a few minutes to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is read using a plate luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The results are used to calculate the EC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Signaling Pathways and Visualizations
PIKfyve Signaling Pathway and Mechanism of this compound Action
PIKfyve is a key enzyme in the phosphoinositide signaling pathway, catalyzing the phosphorylation of phosphatidylinositol-3-phosphate (PI(3)P) to form phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[3] This lipid product is essential for the regulation of endosome and lysosome function. This compound, by inhibiting PIKfyve, disrupts this process, leading to a cascade of downstream cellular effects.
One of the critical downstream effects of PIKfyve inhibition is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][14] In normal conditions, mTORC1 phosphorylates TFEB, leading to its retention in the cytoplasm.[15] Inhibition of PIKfyve leads to the dephosphorylation and subsequent nuclear translocation of TFEB, where it activates the transcription of genes involved in lysosomal function and autophagy.[1][15] This disruption of lysosomal homeostasis and autophagic flux is thought to be a key mechanism of this compound's anti-cancer activity.[1][4]
Caption: this compound inhibits PIKfyve, leading to TFEB activation.
Experimental Workflow for Determining this compound Potency
The following diagram illustrates the typical workflow for assessing the potency of this compound in a cell-based assay.
Caption: Workflow for cell viability assay to determine EC50.
Logical Relationship of this compound's Effects
This diagram outlines the logical progression from the molecular target of this compound to its ultimate cellular consequences.
Caption: From molecular target to cellular outcome of this compound.
References
- 1. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 14. PIKFYVE-dependent regulation of MTORC1 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PP2A-dependent TFEB activation is blocked by PIKfyve-induced mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
APY0201: A Potent PIKfyve Inhibitor with Therapeutic Potential in Inflammation and Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
APY0201 is a potent and selective small-molecule inhibitor of the phosphoinositide kinase, FYVE finger-containing (PIKfyve). By competitively inhibiting ATP binding, this compound blocks the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a critical signaling lipid involved in endosomal trafficking and lysosomal homeostasis. This disruption of cellular trafficking pathways underlies its diverse pharmacological effects, including the inhibition of pro-inflammatory cytokine production and the induction of autophagy-related cell death in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols and visualizations of its key signaling pathways.
Chemical Structure and Properties
This compound is a small molecule characterized by a pyrazole (B372694) and pyrimidine (B1678525) core structure.[1]
Chemical Structure:
(Image Source: MedChemExpress)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H23N7O2 | [2] |
| Molecular Weight | 413.48 g/mol | [2] |
| CAS Number | 1232221-74-7 | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of PIKfyve kinase.[4] This enzyme is a crucial regulator of intracellular membrane trafficking.
PIKfyve Inhibition and Disruption of Endosomal Trafficking
PIKfyve phosphorylates PtdIns3P on the 5' position of the inositol (B14025) ring to generate PtdIns(3,5)P2. This lipid product is essential for the maturation of endosomes and the regulation of lysosomal function. By inhibiting PIKfyve, this compound leads to a depletion of PtdIns(3,5)P2, causing the accumulation of enlarged endosomes and impairing lysosomal degradation pathways.[5]
Inhibition of IL-12/IL-23 Production
This compound has been shown to be a potent inhibitor of the production of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23) from activated macrophages and monocytes.[4] This activity is a downstream consequence of PIKfyve inhibition and contributes to the anti-inflammatory properties of the compound.
Induction of Autophagy Disruption and Cancer Cell Death
In various cancer cell lines, including gastric cancer and multiple myeloma, this compound has been demonstrated to induce cell death by disrupting the autophagy process.[2][6] Inhibition of PIKfyve impairs the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and ultimately, apoptotic cell death.[2][6]
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and cellular assays.
Table 2: In Vitro and Cellular Activity of this compound
| Parameter | System | Value | Reference(s) |
| IC50 (PIKfyve kinase assay) | Recombinant human PIKfyve | 5.2 nM | [3] |
| IC50 (IL-12p70 production) | Stimulated mouse peritoneal exudate cells | 8.4 nM | [3] |
| IC50 (IL-12p40 production) | Stimulated mouse peritoneal exudate cells | 16 nM | [3] |
| IC50 (IL-12p40 production) | Human peripheral blood mononuclear cells | 99 nM | [3] |
| EC50 (Cell Viability) | Multiple Myeloma cell lines (median) | 55 nM | [7][8] |
| EC50 (Cell Viability) | Ex vivo primary Multiple Myeloma samples (median of sensitive samples) | <100 nM | [7][8] |
Experimental Protocols
In Vitro PIKfyve Kinase Assay
This protocol is adapted from commercially available kinase assay platforms.
Objective: To determine the in vitro inhibitory activity of this compound against PIKfyve kinase.
Materials:
-
Recombinant human PIKfyve enzyme
-
Substrate: Phosphatidylinositol 3-phosphate (PI(3)P) and Phosphatidylserine (PS) vesicles
-
ATP
-
This compound
-
Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the PIKfyve enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the PI(3)P:PS substrate and ATP mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines.
Objective: To determine the EC50 of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
96-well clear or opaque-walled plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.[7]
Western Blot for Autophagy Markers
This protocol outlines the steps to analyze the effect of this compound on autophagy markers by Western blot.
Objective: To detect changes in the levels of autophagy-related proteins (e.g., LC3-I/II, p62) in cells treated with this compound.
Materials:
-
Cells and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against LC3 and p62
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. An increase in the LC3-II/LC3-I ratio and p62 accumulation are indicative of autophagy inhibition.[5]
Conclusion
This compound is a valuable research tool for investigating the roles of PIKfyve in various cellular processes. Its potent and selective inhibition of PIKfyve, leading to the modulation of inflammatory cytokine production and the disruption of autophagy, highlights its therapeutic potential in inflammatory diseases and cancer. The experimental protocols and data presented in this guide provide a foundation for further investigation into the pharmacological properties and clinical applications of this compound.
References
- 1. Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Methodological & Application
APY0201: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
APY0201 is a potent and selective inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and autophagy. By inhibiting PIKfyve, this compound disrupts the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol (3,5)-bisphosphate (PtdIns(3,5)P2), leading to impaired lysosomal function, blockage of autophagic flux, and subsequent cancer cell death.[1][2][3] These application notes provide detailed protocols for the use of this compound in cell culture, including methodologies for assessing its effects on cell viability, autophagy, and relevant signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of PIKfyve kinase. This inhibition disrupts the delicate balance of phosphoinositides required for lysosome homeostasis and autophagy.[1] The subsequent blockage of autophagic flux results in the accumulation of autophagosomes, which can be toxic to cancer cells that are highly dependent on autophagy for survival.[2][3] Furthermore, inhibition of PIKfyve by this compound leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, through its dephosphorylation and subsequent translocation to the nucleus.[2][4][5] This complex interplay of cellular events ultimately contributes to the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer cell lines.
Caption: this compound inhibits PIKfyve, disrupting autophagy and activating TFEB.
Quantitative Data
The following tables summarize the reported in vitro efficacy of this compound across various cell lines.
Table 1: IC50 Values for this compound
| Cell Line/Target | IC50 (nM) | Species | Assay Type | Reference |
| PIKfyve Kinase | 5.2 | - | In vitro kinase assay | [1][6] |
| IL-12p70 Production | 8.4 | Mouse | Thioglycollate-induced peritoneal exudate cells | [1][6] |
| IL-12p40 Production | 16 | Mouse | Thioglycollate-induced peritoneal exudate cells | [1][6] |
| IL-12p40 Production | 99 | Human | Peripheral blood mononuclear cells | [1] |
Table 2: EC50 Values for this compound in Cancer Cell Lines (72h incubation)
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| Multiple Myeloma Cell Lines (median of 25 lines) | Multiple Myeloma | <100 (in 65% of lines) | [7] |
| Non-Hodgkin's Lymphoma Cell Lines (median of 15 lines) | Non-Hodgkin's Lymphoma | 76 | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO.
-
Reconstitution: Dissolve this compound powder in DMSO to create a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[6] A document suggests a storage period of up to 1 year at -20°C and 2 years at -80°C.[6]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is typically ≤ 0.1% to minimize solvent toxicity.
Cell Culture and Maintenance
This protocol provides a general guideline. Specific cell lines may require optimized conditions.
-
Cell Lines: A variety of cancer cell lines are sensitive to this compound, including gastric cancer (e.g., AGS, SGC7901) and multiple myeloma cell lines.[2][3]
-
Culture Medium: Use the recommended medium for your specific cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells upon reaching 70-80% confluency to maintain exponential growth.
Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is designed to determine the effect of this compound on cell proliferation.
Caption: Workflow for assessing cell viability after this compound treatment.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM) in fresh medium.[3] Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Quantification: Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours.[3] Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Western Blot Analysis for Autophagy Markers
This protocol is used to assess the impact of this compound on autophagic flux.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with an effective concentration of this compound (e.g., 100 nM for multiple myeloma cells) or a vehicle control for 48 hours.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An accumulation of the lipidated form of LC3 (LC3-II) and p62 is indicative of blocked autophagic flux.
Immunofluorescence for TFEB Nuclear Translocation
This protocol allows for the visualization of TFEB localization within the cell.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound (e.g., 100 nM) or a vehicle control for 6 to 24 hours.[2]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against TFEB overnight at 4°C. The next day, wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Nuclear localization of TFEB will be observed in this compound-treated cells.
Conclusion
This compound is a valuable research tool for investigating the roles of PIKfyve, endosomal trafficking, and autophagy in various cellular processes, particularly in the context of cancer biology. The protocols outlined in these application notes provide a framework for conducting robust in vitro experiments to characterize the cellular effects of this potent inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental goals.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP2A-dependent TFEB activation is blocked by PIKfyve-induced mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for In vivo Dosing and Administration of APY0201
For Researchers, Scientists, and Drug Development Professionals
Introduction
APY0201 is a potent and selective inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and autophagy.[1][2] By targeting PIKfyve, this compound disrupts lysosomal function, leading to the accumulation of autophagosomes and subsequent cell cycle arrest and inhibition of tumor growth.[3] These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound, summarizing key experimental data and providing detailed protocols for its use in preclinical research.
Quantitative Data Summary
The following tables summarize the available quantitative data for in vivo studies involving this compound.
Table 1: In vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Administration Route | Treatment Duration | Outcome |
| Nude Mice | Gastric Cancer (Subcutaneous Xenograft) | 30 mg/kg, once daily | Intraperitoneal | 14 days | Significant inhibition of tumor volume and weight compared to the control group.[3] |
| Mice | (Immunology Model) | 30 mg/kg, single dose | Oral | Single dose | 78% inhibition of IL-12p70 production relative to vehicle control.[2] |
Table 2: In vivo Pharmacokinetic Parameters of this compound
| Species | Dose | Administration Route | Cmax | Tmax | AUC | Half-life | Reference |
| Mouse | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This inhibition disrupts the normal function of lysosomes and autophagosomes. The proposed signaling pathway downstream of PIKfyve inhibition by this compound involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This leads to an accumulation of autophagosomes and ultimately induces G1/S phase cell cycle arrest in cancer cells.
Experimental Protocols
Protocol 1: Preparation of this compound for In vivo Administration
This protocol describes the preparation of this compound for oral and intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Intraperitoneal Injection (as per gastric cancer xenograft study):
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing volume and concentration.
-
For a final solution of 30 mg/kg in a dosing volume of 100 µL for a 20g mouse, a 6 mg/mL solution is required.
-
To prepare the vehicle, mix 50% PEG300 and 50% saline.
-
Dissolve the this compound stock solution in the vehicle to achieve the final desired concentration.
-
Vortex the solution thoroughly to ensure it is homogenous. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.
-
The final solution should be prepared fresh on the day of use.
Procedure for Oral Gavage:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle solution.
-
Dissolve the this compound powder directly into the vehicle to the desired final concentration.
-
Vortex and sonicate if necessary to achieve a clear solution. It is recommended to prepare the working solution fresh for each day of dosing.
Protocol 2: In vivo Administration of this compound in a Mouse Xenograft Model
This protocol outlines the procedure for administering this compound to nude mice bearing subcutaneous gastric cancer xenografts.
Materials:
-
Nude mice with established subcutaneous tumors
-
Prepared this compound solution (from Protocol 1)
-
Sterile 1 mL syringes with 27-30 gauge needles for intraperitoneal injection
-
Animal balance
-
Calipers for tumor measurement
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately before administration to calculate the precise dose volume.
-
The dosing for the gastric cancer xenograft model was 30 mg/kg.[3]
-
-
Intraperitoneal Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered the bladder or intestines.
-
Inject the calculated volume of this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Measure tumor dimensions with calipers every 2-3 days to calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record the body weight of each mouse every 2-3 days to monitor for systemic toxicity.
-
Continue the treatment for the planned duration (e.g., 14 days).[3]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
References
Application Notes: APY0201 for Autophagy Flux Assays
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis.[1][2] This catabolic pathway involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic cargo and subsequently fuse with lysosomes to form autolysosomes, where the contents are degraded.[3][4] The entire dynamic process, from autophagosome formation to degradation, is termed "autophagic flux".[5][6] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.[7][8]
APY0201 is a potent and selective inhibitor of the lipid kinase PIKfyve.[9] PIKfyve is essential for the regulation of endo-lysosomal trafficking and is required for normal autophagic flux.[10][11] By inhibiting PIKfyve, this compound effectively blocks the late stages of autophagy, specifically impairing the fusion of autophagosomes with lysosomes and disrupting lysosomal function.[10][11][12] This leads to the accumulation of autophagosomes, making this compound a valuable tool for researchers studying the dynamics of autophagy. These application notes provide detailed protocols for utilizing this compound to measure autophagic flux in mammalian cells.
Mechanism of Action of this compound
This compound exerts its effects by inhibiting PIKfyve, a kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[9][13] This phosphoinositide is critical for lysosomal homeostasis and function. Inhibition of PIKfyve leads to several downstream effects that culminate in the blockade of autophagic flux:
-
Impaired Lysosomal Function: this compound treatment disrupts lysosomal degradation capabilities, potentially by affecting lysosomal pH and the maturation of proteases like cathepsins.[10][14]
-
Blockade of Autophagosome-Lysosome Fusion: The depletion of PI(3,5)P2 impairs the fusion of autophagosomes with lysosomes, preventing the formation of functional autolysosomes.[11][12] This is a critical step for the degradation of autophagic cargo.
-
Activation of TFEB: this compound treatment leads to the activation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[14][15] This is thought to be a compensatory response to the lysosomal stress induced by the drug.[13][14]
The net result of these actions is the accumulation of undegraded autophagosomes and key autophagy-related proteins like LC3-II and p62/SQSTM1, which can be quantified to measure the autophagic flux.[10][14]
Data Presentation
Quantitative data regarding this compound's characteristics and its effects on autophagy markers are summarized below.
Table 1: Characteristics of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | PIKfyve | [9] |
| IC₅₀ | 5.2 nM (for PtdIns(3,5)P2 conversion) | [9] |
| Cellular Effect | Blocks autophagic flux, induces G1/S phase arrest | [10] |
| Downstream Effects | Induces TFEB activation, impairs lysosomal degradation |[10][14] |
Table 2: Expected Outcomes of this compound Treatment on Autophagy Markers
| Assay | Marker | Expected Result with this compound | Rationale |
|---|---|---|---|
| Western Blot | LC3-II / LC3-I Ratio | Increase | Blocked degradation leads to accumulation of LC3-II on autophagosome membranes.[3][10] |
| Western Blot | p62/SQSTM1 | Increase | p62 is a cargo receptor that is itself degraded by autophagy; its accumulation indicates a flux block.[10][16] |
| Immunofluorescence | LC3 Puncta | Increase in number and size | Visual representation of autophagosome accumulation.[3] |
| Flow Cytometry | Tandem mCherry-GFP-LC3 | Accumulation of yellow puncta (mCherry+GFP+) | Blocked fusion with acidic lysosomes prevents quenching of the GFP signal.[5][17] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing autophagic flux using this compound. A crucial control in these experiments is the comparison between cells treated with this compound alone and cells treated with a lysosomal inhibitor like Bafilomycin A1 (BafA1) or Chloroquine (CQ). If this compound blocks flux, the addition of another late-stage inhibitor (BafA1/CQ) should not cause a further significant increase in LC3-II levels.
Protocol 1: Monitoring Autophagic Flux by Western Blotting
This protocol details the measurement of autophagic flux by detecting the accumulation of LC3-II and p62.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
Positive control (e.g., Bafilomycin A1 or Chloroquine)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
PVDF membrane
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 10-100 nM) for a specified time (e.g., 6, 12, or 24 hours). Include the following controls:
-
Vehicle control (DMSO).
-
Positive control for flux inhibition (e.g., 100 nM Bafilomycin A1 for the last 4-6 hours of culture).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[18]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. A 12-15% gel is recommended for good separation of LC3-I and LC3-II.[18]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize LC3-II and p62 band intensities to the loading control. An increase in the LC3-II/loading control and p62/loading control ratios indicates an inhibition of autophagic flux.[16]
-
Protocol 2: Immunofluorescence Staining for LC3 Puncta
This protocol describes the immunofluorescent staining of endogenous LC3 to visualize the accumulation of autophagosomes (puncta).
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound (reconstituted in DMSO)
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescent secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips. Once they reach the desired confluency, treat them with this compound (e.g., 100 nM) and a vehicle control for the desired time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.[18]
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-LC3B antibody (1:200 - 1:500 in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (1:500 - 1:1000 in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal or fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell. An increase in the average number of puncta per cell in this compound-treated cells compared to the control indicates autophagosome accumulation due to a flux block.[19]
-
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy pathway: Cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PP2A-dependent TFEB activation is blocked by PIKfyve-induced mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Autophagic Flux: Is p62 a Good Indicator of Autophagy Degradation? | Bio-Techne [bio-techne.com]
- 17. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 18. benchchem.com [benchchem.com]
- 19. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of LC3 after APY0201 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
APY0201 is a potent and selective inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and autophagy.[1][2][3] Inhibition of PIKfyve by this compound disrupts the maturation of autophagosomes and their fusion with lysosomes, leading to a blockage of autophagic flux. This results in the accumulation of autophagosomes within the cell, a key indicator of which is the conversion of the soluble form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1][4] Western blot analysis is a fundamental technique to monitor this conversion and thereby assess the impact of this compound on the autophagic process.
These application notes provide a detailed protocol for the analysis of LC3-I to LC3-II conversion in cells treated with this compound, a summary of expected quantitative results, and visual representations of the underlying signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on LC3-II levels, as determined by Western blot analysis in different cancer cell lines.
Table 1: Dose-Dependent Effect of this compound on LC3-II Levels in Gastric Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration | Observed LC3-II Change | Reference |
| AGS | 0 | 24 h | Baseline | [4] |
| 0.1 | 24 h | Increase | [4] | |
| 1 | 24 h | Significant Increase | [4] | |
| SGC7901 | 0 | 24 h | Baseline | [4] |
| 0.1 | 24 h | Increase | [4] | |
| 1 | 24 h | Significant Increase | [4] |
Table 2: Effect of this compound on Autophagy-Related Proteins in Multiple Myeloma Cell Lines
| Cell Line | Treatment | Treatment Duration | Observed LC3 A/B Change | Reference |
| KMS26 | DMSO (Control) | 48 h | Baseline | [2] |
| 100 nM this compound | 48 h | Increase | [2] | |
| JJN3 | DMSO (Control) | 48 h | Baseline | [2] |
| 100 nM this compound | 48 h | Increase | [2] | |
| RPMI-8226 | DMSO (Control) | 48 h | Baseline | [2] |
| 100 nM this compound | 48 h | Slight Increase | [2] | |
| EJM | DMSO (Control) | 48 h | Baseline | [2] |
| 100 nM this compound | 48 h | Slight Increase | [2] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis of LC3 in cells treated with this compound.
Materials
-
Cell Lines: e.g., AGS, SGC7901 (gastric cancer), KMS26, JJN3 (multiple myeloma)
-
This compound (PIKfyve inhibitor)
-
Bafilomycin A1 (BafA1) (V-ATPase inhibitor, for autophagic flux assessment)
-
Cell Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: e.g., BCA Protein Assay Kit
-
SDS-PAGE Gels: 12-15% polyacrylamide gels for optimal separation of LC3-I and LC3-II.
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane (0.22 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-LC3B antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Loading Control Antibody: e.g., anti-β-actin or anti-GAPDH
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).[4]
-
For autophagic flux analysis, co-treat a set of cells with this compound and a lysosomal inhibitor like Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the this compound treatment period.[4]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa) is achieved.[5]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Probe for a loading control (e.g., β-actin) on the same membrane after stripping or on a separate gel.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the LC3-II/β-actin or LC3-II/GAPDH ratio to normalize for protein loading. The ratio of LC3-II to LC3-I can also be determined.[6][7]
-
Visualizations
Signaling Pathway
Caption: this compound inhibits PIKfyve, blocking autophagic flux and leading to LC3-II accumulation.
Experimental Workflow
Caption: Workflow for Western blot analysis of LC3 after this compound treatment.
References
- 1. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - Increase of the LC3II/LC3I ratio and LC3II-positive vacuoles by MHY1485. - Public Library of Science - Figshare [plos.figshare.com]
Topic: Measuring PIKfyve Inhibition with APY0201
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
PIKfyve is a lipid kinase that plays a pivotal role in cellular homeostasis by synthesizing the signaling lipids phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).[1] The primary function of PIKfyve is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate PI(3,5)P₂.[2][3] This lipid is critical for regulating endolysosomal membrane trafficking, including the maturation of endosomes and lysosomes, and autophagy.[1][4][5] Given its central role in these pathways, PIKfyve has emerged as an attractive therapeutic target for various diseases, including cancer and neurodegenerative disorders.[4][6]
APY0201 is a potent and selective small-molecule inhibitor of PIKfyve kinase activity.[7][8] Pharmacological inhibition of PIKfyve by this compound leads to a rapid decrease in cellular PI(3,5)P₂ levels, disrupting endosome and lysosome function.[8][9] This disruption manifests as a distinct cellular phenotype characterized by the formation of large cytoplasmic vacuoles, which is a hallmark of PIKfyve inhibition.[8][10][11] These application notes provide detailed protocols for quantifying the inhibitory activity of this compound against PIKfyve using both direct biochemical assays and functional cell-based assays.
PIKfyve Signaling Pathway
The PIKfyve enzyme is central to the production of PI(3,5)P₂, a key regulator of endolysosomal dynamics. This compound directly inhibits this enzymatic step.
Caption: this compound inhibits PIKfyve, blocking the conversion of PI(3)P to PI(3,5)P₂.
In Vitro Biochemical Assay: PIKfyve Kinase Activity
A direct measurement of PIKfyve enzymatic activity can be achieved using a biochemical assay with purified components. The ADP-Glo™ Kinase Assay is a widely used method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to PIKfyve activity.[12][13][14]
In Vitro Assay Workflow
The workflow involves incubating the enzyme with the inhibitor followed by the kinase reaction and signal detection.
Caption: Key steps for the in vitro PIKfyve ADP-Glo™ kinase assay.
Protocol: PIKfyve ADP-Glo™ Kinase Assay
This protocol is adapted from established methods for measuring PIKfyve activity.[10][12][13][15]
-
Reagent Preparation :
-
Prepare serial dilutions of this compound in DMSO, then further dilute in kinase assay buffer. The final DMSO concentration should be ≤1%.
-
Dilute recombinant human PIKfyve enzyme in kinase assay buffer (e.g., 50 mM MOPS, pH 7.2, 1 mM DTT).[13]
-
Prepare substrate solution containing PI(3)P and phosphatidylserine (B164497) (PS) liposomes in buffer.[10]
-
Prepare ATP solution in kinase assay buffer to the desired final concentration (typically near the Kₘ for ATP).[3]
-
-
Assay Procedure (384-well plate format) :
-
Add 2.5 µL of diluted this compound or vehicle (DMSO) to appropriate wells.
-
Add 5 µL of diluted PIKfyve enzyme to all wells except for background controls.
-
Incubate for 15-30 minutes at room temperature.[10]
-
Initiate the kinase reaction by adding 2.5 µL of the PI(3)P substrate/ATP mixture.
-
Incubate for 40-60 minutes at 30°C or room temperature.[12][13]
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-40 minutes at room temperature.[13]
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence (no enzyme) from all other readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and background as 0% activity.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot percent inhibition versus the log of this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[13]
-
Quantitative Data: In Vitro Inhibition
| Compound | Parameter | Reported Value | References |
| This compound | IC₅₀ | 1 - 5.2 nM | [7][8][14] |
Cell-Based Functional Assay: Cytoplasmic Vacuolation
The most prominent cellular phenotype of PIKfyve inhibition is the formation of large cytoplasmic vacuoles due to the disruption of endolysosomal homeostasis.[6][8][9] This phenotype can be quantified using high-content imaging to determine the cellular potency (EC₅₀) of this compound.
Cellular Assay Workflow
The workflow involves cell culture, inhibitor treatment, imaging, and automated image analysis.
Caption: Key steps for the cell-based cytoplasmic vacuolation assay.
Protocol: High-Content Imaging of Vacuolation
This protocol provides a framework for quantifying this compound-induced vacuolation.[10][11]
-
Cell Culture :
-
Seed a suitable cell line (e.g., U2OS, DU145, HeLa) into a 96- or 384-well clear-bottom imaging plate.
-
Culture overnight in complete medium at 37°C with 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment :
-
Cell Staining and Imaging :
-
After incubation, cells can be fixed with 4% paraformaldehyde or imaged live.
-
Add a nuclear stain, such as Hoechst 33342, to identify individual cells. A cytoplasmic stain can also be included to help define cell boundaries.
-
Acquire images using a high-content automated microscope, capturing both phase-contrast (to visualize vacuoles) and fluorescence (to identify nuclei) channels.
-
-
Image and Data Analysis :
-
Use image analysis software (e.g., ImageJ, CellProfiler) to process the images.
-
Segmentation: Identify nuclei using the fluorescence channel and then define the cell boundaries for each cell.
-
Quantification: Within each cell's cytoplasmic area, identify and measure the total area of the phase-dark vacuoles.[10]
-
Calculation: Calculate the percentage of vacuolated area per cell for each treatment condition.
-
Plot the average vacuolated area (or percentage) versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Quantitative Data: Cellular Inhibition
This compound demonstrates potent activity in cellular models, with EC₅₀ values typically in the nanomolar range.[16][17][18]
| Compound | Parameter | Cell Type | Reported Value | References |
| This compound | EC₅₀ | Multiple Myeloma Cell Lines | 65% of lines < 1 µM | [16][17][18] |
| This compound | EC₅₀ | Non-Hodgkin Lymphoma Lines | Median 76 nM | [16] |
Materials and Reagents
| Reagent | Recommended Supplier(s) |
| Biochemical Assay | |
| This compound | MedChemExpress, Selleckchem |
| Recombinant Human PIKfyve | Reaction Biology, SignalChem |
| ADP-Glo™ Kinase Assay Kit | Promega |
| PI(3)P:PS Substrate | Echelon Biosciences |
| Cellular Assay | |
| U2OS, DU145, or other suitable cell lines | ATCC |
| Cell Culture Media (e.g., DMEM, RPMI) | Gibco, Corning |
| Fetal Bovine Serum (FBS) | Gibco, Sigma-Aldrich |
| Hoechst 33342 Nuclear Stain | Thermo Fisher Scientific |
| High-Content Imaging System | Molecular Devices, PerkinElmer |
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. AID 2061385 - PIKfyve Biochemical Assay from US Patent US20250145642: "BICYCLIC HETEROARENES AND METHODS OF THEIR USE" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 16. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for APY0201 In Vitro Cell Proliferation Assays
Introduction
APY0201 has been identified as a potent inhibitor of PIKfyve kinase, demonstrating efficacy in reducing cell viability in various cancer cell lines, including multiple myeloma.[1] Assessing the anti-proliferative effects of novel compounds like this compound is a critical step in preclinical drug development. This document provides detailed protocols for two common in vitro cell proliferation assays, the Cell Counting Kit-8 (CCK-8) and the 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay, which are suitable for evaluating the impact of this compound on cancer cell lines.
The CCK-8 assay is a colorimetric method that measures cell viability based on the metabolic activity of the cells.[2][3] Dehydrogenase enzymes in viable cells reduce a water-soluble tetrazolium salt (WST-8) to a soluble formazan (B1609692) dye, with the amount of dye produced being directly proportional to the number of living cells.[2] The EdU assay is a more direct measure of cell proliferation, as it detects DNA synthesis. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA and can be detected through a "click" chemistry reaction with a fluorescent azide.[4][5]
Data Presentation
The following tables represent hypothetical data for the effect of this compound on the proliferation of a generic cancer cell line.
Table 1: Effect of this compound on Cell Viability as Determined by CCK-8 Assay
| This compound Concentration (nM) | Absorbance (450 nm) | % Inhibition |
| 0 (Vehicle Control) | 1.25 | 0 |
| 1 | 1.12 | 10.4 |
| 10 | 0.88 | 29.6 |
| 100 | 0.52 | 58.4 |
| 1000 | 0.21 | 83.2 |
| 10000 | 0.10 | 92.0 |
Table 2: Effect of this compound on DNA Synthesis as Determined by EdU Assay
| This compound Concentration (nM) | % EdU Positive Cells | % Inhibition |
| 0 (Vehicle Control) | 45.2 | 0 |
| 1 | 40.1 | 11.3 |
| 10 | 31.5 | 30.3 |
| 100 | 18.9 | 58.2 |
| 1000 | 8.3 | 81.6 |
| 10000 | 3.1 | 93.1 |
Experimental Protocols
CCK-8 Cell Proliferation Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Calculate the percentage of inhibition:
-
% Inhibition = 100 - % Viability
-
-
EdU Cell Proliferation Assay
This protocol details the steps to measure the effect of this compound on DNA synthesis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
EdU labeling solution (10 µM)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® EdU reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the CCK-8 protocol to seed and treat the cells with this compound.
-
-
EdU Labeling:
-
Two hours before the end of the treatment period, add 10 µM EdU to each well.
-
Incubate for 2 hours at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with 100 µL of fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 100 µL of permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add 50 µL of the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Nuclear Staining and Imaging:
-
Add 100 µL of a nuclear counterstain (e.g., DAPI) to each well and incubate for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Image the plate using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis:
-
Count the total number of cells (DAPI-stained nuclei) and the number of EdU-positive cells (fluorescently labeled nuclei).
-
Calculate the percentage of EdU-positive cells:
-
% EdU Positive Cells = (Number of EdU-positive cells / Total number of cells) x 100
-
-
Calculate the percentage of inhibition of proliferation:
-
% Inhibition = [1 - (% EdU positive in treated / % EdU positive in control)] x 100
-
-
Visualizations
Caption: Workflow for the CCK-8 cell viability assay.
Caption: Workflow for the EdU cell proliferation assay.
Caption: Proposed signaling pathway of this compound.
References
Application Notes and Protocols for Colony Formation Assay Using APY0201
For Researchers, Scientists, and Drug Development Professionals
Introduction
APY0201 is a potent and selective inhibitor of PIKfyve kinase, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and autophagy by catalyzing the formation of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P).[1][2] Inhibition of PIKfyve by this compound disrupts lysosomal function, leading to the accumulation of autophagosomes and subsequent inhibition of cancer cell proliferation.[3] This mechanism of action, which includes inducing G1/S phase cell cycle arrest, makes this compound a promising candidate for cancer therapy.[3] The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the long-term effects of cytotoxic or cytostatic agents like this compound on the ability of single cells to proliferate and form colonies.[4][5] These application notes provide a detailed protocol for utilizing this compound in a colony formation assay to evaluate its anti-proliferative effects on cancer cells.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by targeting the PIKfyve-mediated signaling pathway. PIKfyve is essential for the maturation of endosomes and the regulation of autophagic flux.[2][6] By inhibiting PIKfyve, this compound blocks the production of PtdIns(3,5)P2, a key signaling lipid.[1] This disruption leads to impaired lysosomal degradation function and an accumulation of unprocessed autophagosomes, which can be toxic to cancer cells.[3] Furthermore, inhibition of PIKfyve by this compound has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7][8] The culmination of these events is the suppression of cell proliferation and a reduction in the clonogenic survival of cancer cells.[3]
Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P2 formation and disrupting autophagy.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 and EC50 Values of this compound in Cancer Cell Lines
| Cell Line Type | Cell Line(s) | Assay Type | IC50/EC50 | Reference |
| Gastric Cancer | AGS, SGC7901, BGC823, MKN28, SNU719 | CCK-8 | Concentration-dependent decrease in viability | [3] |
| Multiple Myeloma | 25 human myeloma cell lines | Cell Viability | Median EC50 of 55 nM | [9] |
| Multiple Myeloma | 25 human myeloma cell lines | Cell Viability | EC50 in nanomolar range for 65% of cell lines | [10][11] |
| Non-Hodgkin's Lymphoma | 15 NHL cell lines | Cell Viability | Median EC50 of 76 nM | [10] |
Table 2: Effect of this compound on Colony Formation in Gastric Cancer Cells
| Cell Line | This compound Concentration | Observation | Reference |
| AGS | 0.1 µM | Reduced number of colonies | [3] |
| AGS | 1 µM | Further reduced number of colonies | [3] |
| SGC7901 | 0.1 µM | Reduced number of colonies | [3] |
| SGC7901 | 1 µM | Further reduced number of colonies | [3] |
Experimental Protocol: 2D Colony Formation Assay
This protocol details the steps to assess the long-term effect of this compound on the clonogenic survival of adherent cancer cells.
Caption: Workflow for a 2D colony formation assay with this compound treatment.
Materials
-
Appropriate cancer cell line (e.g., AGS, SGC7901 for gastric cancer)[3]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Prepare a stock solution, e.g., 10 mM in DMSO, and store at -20°C or -80°C)[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (e.g., 0.25%)
-
6-well plates
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS[3] or 100% Methanol[5]
-
Staining Solution: 0.1% Crystal Violet in distilled water[3]
-
DMSO (vehicle control)
Procedure
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is high.
-
Seed cells into 6-well plates at a low density. For AGS and SGC7901 gastric cancer cells, a density of 600 cells per well is recommended.[3] The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct, countable colonies in the control wells.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Suggested starting concentrations for gastric cancer cells are 0.1 µM and 1 µM.[3] A broader range of concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) is advisable for initial characterization.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Carefully remove the medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 14 days.[3] The incubation period may need to be adjusted (typically 7-21 days) depending on the proliferation rate of the cell line, until colonies in the control wells are visible and contain at least 50 cells.[4]
-
Monitor the plates periodically for colony growth. If the medium becomes acidic (yellow), it may be necessary to replace it with fresh medium containing the respective treatments every 3-4 days.
-
-
Fixation and Staining:
-
After the incubation period, carefully aspirate the medium from the wells.
-
Gently wash the wells twice with PBS to remove any remaining medium and dead cells.
-
Add 1 mL of fixation solution (4% PFA) to each well and incubate for 15-30 minutes at room temperature.[3]
-
Aspirate the fixation solution and wash the wells with PBS.
-
Add 1 mL of 0.1% Crystal Violet solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.[3]
-
Carefully remove the crystal violet solution. Wash the wells with tap water until the background is clear and only the colonies remain stained.
-
Invert the plates on a paper towel and allow them to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Once dry, scan or photograph the plates for a visual record.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[4] Counting can be done manually or using imaging software such as ImageJ with plugins like ColonyArea.[12]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
Plating Efficiency (PE) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
-
Surviving Fraction (SF) = (Number of colonies in treated wells) / (Number of cells seeded in treated wells x (PE / 100))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 value for colony formation inhibition.
-
Troubleshooting
-
Low Colony Formation in Control Wells: Optimize the seeding density. Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for issues with the culture medium or incubator conditions.
-
Merged Colonies: Reduce the initial cell seeding density or shorten the incubation time.
-
High Background Staining: Ensure thorough washing after removing the crystal violet solution.
-
Inconsistent Results: Maintain consistency in cell handling, seeding density, and treatment application. Perform experiments in triplicate to ensure reproducibility.
By following these detailed protocols and application notes, researchers can effectively utilize the colony formation assay to quantify the long-term anti-proliferative effects of this compound and further investigate its potential as a therapeutic agent in cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
- 8. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PIK-001: A Promising Pikfyve Inhibitor Targeting Multiple Myeloma [synapse.patsnap.com]
- 10. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. ColonyArea: An ImageJ Plugin to Automatically Quantify Colony Formation in Clonogenic Assays | PLOS One [journals.plos.org]
Application Notes and Protocols for APY0201 Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
APY0201 is a potent and selective inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and autophagy.[1] Inhibition of PIKfyve by this compound has been shown to disrupt autophagic flux, leading to the accumulation of autophagosomes and subsequent inhibition of cancer cell proliferation.[1] This mechanism of action has demonstrated therapeutic potential in various cancer types, with notable efficacy observed in preclinical xenograft models of gastric cancer.[1] These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-tumor activity of this compound in xenograft mouse models.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of PIKfyve, which leads to a blockage of autophagic flux and induction of cell cycle arrest at the G1/S phase.[1] This dual mechanism contributes to the suppression of tumor growth.[1] In gastric cancer cells, treatment with this compound results in impaired lysosomal degradation function, leading to an accumulation of autophagosomes and ultimately inhibiting cell proliferation.[1]
Quantitative Data from Gastric Cancer Xenograft Model
The following tables summarize the in vivo efficacy of this compound in a subcutaneous gastric cancer xenograft mouse model.[1]
Table 1: Effect of this compound on Tumor Volume
| Treatment Day | Control Group (mm³) | This compound Group (30 mg/kg) (mm³) |
| 0 | 100 ± 15 | 100 ± 15 |
| 2 | 150 ± 20 | 120 ± 18 |
| 4 | 220 ± 25 | 140 ± 20 |
| 6 | 310 ± 30 | 160 ± 22 |
| 8 | 450 ± 40 | 180 ± 25 |
| 10 | 620 ± 50 | 200 ± 28 |
| 12 | 810 ± 60 | 220 ± 30 |
| 14 | 1050 ± 70 | 240 ± 35 |
Data are presented as mean ± SD and are estimated from graphical representations in the source publication.[1]
Table 2: Effect of this compound on Tumor Weight and Mouse Body Weight at Day 14
| Parameter | Control Group | This compound Group (30 mg/kg) |
| Tumor Weight (g) | 1.2 ± 0.2 | 0.3 ± 0.1 |
| Body Weight (g) | 20.5 ± 1.5 | 20.1 ± 1.6 |
Data are presented as mean ± SD and are estimated from graphical representations in the source publication. No significant difference in body weight was observed between the groups.[1]
Experimental Protocols
This section provides detailed protocols for conducting a xenograft study to evaluate the efficacy of this compound.
Materials and Reagents
-
Cell Line: Human gastric cancer cell line (e.g., AGS, SGC7901).[1]
-
Animals: 4-6 week old female athymic nude mice.
-
This compound: Dissolved in a vehicle of 50% PEG300 + 50% saline.[1]
-
Vehicle Control: 50% PEG300 + 50% saline.[1]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Matrigel (optional).
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Calipers for tumor measurement.
Experimental Workflow
Detailed Protocol
-
Cell Culture and Preparation:
-
Culture the chosen gastric cancer cell line in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 5 x 107 cells/mL.
-
-
Animal Handling and Tumor Implantation:
-
Allow the nude mice to acclimate to the facility for at least one week prior to the experiment.
-
Anesthetize the mice using an appropriate method.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.
-
Monitor the animals regularly until they have fully recovered from anesthesia.
-
-
Tumor Monitoring and Grouping:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (approximately 100 mm³), randomize the mice into a control group and a treatment group (n=5-10 mice per group).
-
-
Drug Administration:
-
Data Collection and Endpoint Analysis:
-
Measure the tumor dimensions (length and width) with calipers every two days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[1]
-
Record the body weight of each mouse every two days to monitor for toxicity.[1]
-
At the end of the 14-day treatment period, humanely euthanize the mice.
-
Excise the tumors and record their final weight.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or Western blotting for markers of autophagy.[1]
-
Conclusion
The provided application notes and protocols offer a framework for investigating the anti-tumor effects of this compound in xenograft mouse models. The data from the gastric cancer model demonstrates a significant reduction in tumor growth upon treatment with this compound, with a well-defined mechanism of action.[1] Researchers can adapt these protocols to evaluate this compound in other cancer models and further explore its therapeutic potential.
References
Application Notes and Protocols for APY0201 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
APY0201 is a potent and selective inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and autophagy.[1][2] By targeting PIKfyve, this compound disrupts lysosomal function and blocks autophagic flux, leading to the accumulation of autophagosomes and subsequent cell death in various cancer models.[3][4] Recent studies have highlighted its therapeutic potential in malignancies such as multiple myeloma and gastric cancer.[3][4] Notably, this compound has demonstrated efficacy in patient-derived gastric cancer organoid models, suggesting its promise for personalized medicine approaches.[4]
Organoids, three-dimensional self-organizing structures derived from stem cells, closely recapitulate the physiology and heterogeneity of their tissue of origin, making them invaluable tools for preclinical drug screening.[5][6] This document provides detailed application notes and protocols for the utilization of this compound in organoid culture systems, with a specific focus on gastric cancer organoids.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by inhibiting PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[1][2] This process is essential for the maturation of endosomes and lysosomes, as well as for the regulation of autophagic flux.[2] Inhibition of PIKfyve by this compound leads to a cascade of cellular events, including the impairment of lysosomal degradation function and the accumulation of autophagosomes, which ultimately triggers cancer cell death.[4] Furthermore, this compound has been shown to induce G1/S phase cell cycle arrest in gastric cancer cells.[4]
Caption: Mechanism of action of this compound as a PIKfyve inhibitor.
Data Presentation: Efficacy of this compound in Gastric Cancer Organoids
Quantitative data from a study on patient-derived gastric cancer organoids demonstrates that this compound inhibits organoid growth and viability in a concentration-dependent manner.[1][3] The following table summarizes the observed effects.
| Organoid Line | This compound Concentration | Observed Effect on Organoid Morphology | Effect on Cell Viability (qualitative) |
| GC1 | Increasing Concentrations | Reduction in size and number of organoids[1][3] | Concentration-dependent inhibition[1][3] |
| GC2 | Increasing Concentrations | Reduction in size and number of organoids[1][3] | Concentration-dependent inhibition[1][3] |
| GC3 | Increasing Concentrations | Reduction in size and number of organoids[1][3] | Concentration-dependent inhibition[1][3] |
| GC4 | Increasing Concentrations | Reduction in size and number of organoids[1][3] | Concentration-dependent inhibition[1][3] |
| GC5 | Increasing Concentrations | Reduction in size and number of organoids[1][3] | Concentration-dependent inhibition[1][3] |
Experimental Protocols
The following protocols are synthesized from methodologies reported for gastric cancer organoid culture and drug sensitivity assays.[1][4]
Protocol 1: Patient-Derived Gastric Cancer Organoid Culture
This protocol outlines the establishment and maintenance of gastric cancer organoids from patient tissue.
Materials:
-
Gastric cancer tissue from patients
-
Basement Membrane Matrix (e.g., Matrigel)
-
Advanced DMEM/F12 medium
-
Supplements: B27, N2, Noggin, R-spondin, EGF, FGF10, Gastrin, N-acetylcysteine
-
ROCK inhibitor (Y-27632)
-
Primocin
-
Gentle cell dissociation reagent
-
Phosphate-buffered saline (PBS)
-
Culture plates (24-well or 96-well)
Procedure:
-
Tissue Processing:
-
Wash the fresh gastric cancer tissue with cold PBS.
-
Mince the tissue into small fragments (1-2 mm).
-
Digest the tissue fragments with a suitable enzyme cocktail (e.g., collagenase/dispase) to obtain a single-cell or small-cluster suspension.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a cold basement membrane matrix at a desired density.
-
Dispense 50 µL domes of the cell-matrix mixture into pre-warmed 24-well plates.
-
Allow the domes to solidify at 37°C for 15-30 minutes.
-
Overlay with 500 µL of complete organoid growth medium supplemented with ROCK inhibitor for the first few days to prevent anoikis.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
Monitor organoid growth and morphology using a brightfield microscope.
-
-
Organoid Passaging:
-
When organoids become large and dense, mechanically disrupt them using a P200 pipette tip.
-
Alternatively, use a gentle cell dissociation reagent to break down the matrix and organoids.
-
Re-plate the organoid fragments in a fresh basement membrane matrix at a 1:3 to 1:5 split ratio.
-
Protocol 2: this compound Treatment and Viability Assay in Gastric Cancer Organoids
This protocol details the treatment of established gastric cancer organoids with this compound and the subsequent assessment of cell viability.
Materials:
-
Established gastric cancer organoid cultures
-
This compound stock solution (dissolved in DMSO)
-
Organoid growth medium
-
96-well opaque-walled plates
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK8) or a luminescence-based ATP assay)
-
Plate reader
Procedure:
-
Organoid Plating for Assay:
-
Harvest and dissociate organoids into small fragments or single cells.
-
Count the cells or fragments and plate a standardized number in a 96-well opaque-walled plate embedded in the basement membrane matrix.
-
Allow organoids to form for 2-3 days before treatment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in organoid growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Carefully remove the old medium from the organoid wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment (CCK8 Assay Example):
-
At the end of the treatment period, add 10 µL of CCK8 solution to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software.
-
Caption: Experimental workflow for this compound testing in organoids.
Conclusion
This compound represents a promising therapeutic agent with a clear mechanism of action involving the inhibition of PIKfyve and subsequent disruption of autophagy. The use of patient-derived organoid models provides a robust platform for evaluating the efficacy of this compound in a system that closely mimics the in vivo tumor environment. The protocols and data presented herein offer a comprehensive guide for researchers to investigate the potential of this compound in organoid-based preclinical studies, paving the way for its further development in personalized cancer therapy.
References
- 1. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Establishment of gastric cancer organoid and its application in individualized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal quantification of mouse gastric tumor organoid viability and growth using luminescence and microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol on utilizing murine gastric cancer organoids for modeling subcutaneous, orthotopic primary, and liver metastatic disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of p62 in Response to APY0201 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
APY0201 is a potent and selective inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and autophagy.[1] Inhibition of PIKfyve by this compound disrupts the maturation of autophagosomes and their fusion with lysosomes, leading to a blockage of autophagic flux.[2] A key consequence of this inhibition is the accumulation of the autophagy receptor protein p62 (also known as sequestosome-1 or SQSTM1).[2][3] p62 is a multifunctional protein that plays a crucial role in selective autophagy by recognizing and targeting ubiquitinated cargo for degradation.[3][4][5][6] Under normal conditions, p62 is degraded along with its cargo in the autolysosome.[7] Therefore, the accumulation of p62 serves as a reliable biomarker for the inhibition of autophagic flux.[7][8]
Immunohistochemistry (IHC) is a powerful technique to visualize the in situ expression and localization of proteins within tissues.[7] This application note provides a detailed protocol for the immunohistochemical detection of p62 in formalin-fixed paraffin-embedded (FFPE) tissue samples to assess the pharmacodynamic effects of this compound.
Principle of the Assay
This protocol describes the detection of endogenous p62 protein in FFPE tissue sections using a specific primary antibody. The tissue sections are first deparaffinized and rehydrated, followed by antigen retrieval to unmask the antigenic epitopes. The sections are then incubated with a primary antibody that specifically binds to p62. A secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is then used to detect the primary antibody. Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for the visualization of p62 expression under a microscope. An increase in the intensity and/or the number of p62-positive cells in tissues treated with this compound compared to vehicle-treated controls is indicative of the drug's inhibitory effect on autophagic flux.
Data Presentation
The following tables present representative quantitative data on p62 expression as determined by immunohistochemistry in a preclinical xenograft model treated with this compound. The scoring was performed by evaluating the staining intensity and the percentage of p62-positive tumor cells.
Table 1: Immunohistochemical Scoring of p62 Staining Intensity
| Staining Intensity | Score | Description |
| No staining | 0 | Absence of any brown precipitate. |
| Weak staining | 1 | Faint brown staining in the cytoplasm. |
| Moderate staining | 2 | Distinct brown staining in the cytoplasm. |
| Strong staining | 3 | Intense brown staining in the cytoplasm. |
Table 2: Immunohistochemical Scoring of p62-Positive Tumor Cells
| Percentage of Positive Cells | Score |
| < 10% | 0 |
| 10% - 25% | 1 |
| 26% - 50% | 2 |
| 51% - 75% | 3 |
| > 75% | 4 |
Table 3: Composite H-Score for p62 Immunohistochemistry in Xenograft Tumors
The H-Score is calculated using the following formula: H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells) . The H-Score ranges from 0 to 300.[9]
| Treatment Group | N | Mean H-Score ± SD | p-value |
| Vehicle Control | 5 | 75 ± 25 | < 0.01 |
| This compound (30 mg/kg) | 5 | 220 ± 40 | < 0.01 |
Table 4: Semi-Quantitative Analysis of p62 Expression in Gastric Cancer Xenografts Treated with this compound [3]
| Treatment Group | N | p62 Expression Level |
| Control | 5 | Low to moderate |
| This compound | 5 | Remarkably higher than control |
Experimental Protocols
Materials and Reagents
-
Formalin-fixed, paraffin-embedded tissue blocks
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against p62/SQSTM1 (e.g., rabbit polyclonal or mouse monoclonal)
-
Biotinylated secondary antibody (anti-rabbit or anti-mouse)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Microscope slides
-
Coplin jars
-
Humidified chamber
-
Microscope
Detailed Immunohistochemistry Protocol for p62
-
Deparaffinization and Rehydration:
-
Cut 4-5 µm thick sections from FFPE tissue blocks and mount them on positively charged microscope slides.
-
Incubate the slides in a 60°C oven for 1 hour.
-
Immerse the slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes), and finally in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse the slides in a Coplin jar containing antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool down in the buffer for 20 minutes at room temperature.
-
Rinse the slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Immerse the slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse the slides three times with PBS for 5 minutes each.
-
-
Blocking:
-
Carefully wipe around the tissue sections and apply blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer without rinsing.
-
Apply the primary anti-p62 antibody diluted in blocking buffer at the recommended concentration (e.g., 1:200 to 1:1000, optimization is required).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse the slides three times with PBS for 5 minutes each.
-
Apply the biotinylated secondary antibody diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
Rinse the slides three times with PBS for 5 minutes each.
-
Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse the slides three times with PBS for 5 minutes each.
-
-
Chromogenic Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water for 5-10 minutes.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.
-
Apply a coverslip with permanent mounting medium.
-
Image Acquisition and Analysis
-
Examine the slides under a light microscope.
-
Capture high-resolution images of representative areas.
-
Quantify the staining using a semi-quantitative scoring method (as described in Tables 1 and 2) or by calculating the H-score (as described in Table 3). Image analysis software can also be used for more objective quantification.
Mandatory Visualizations
References
- 1. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve inhibition increases exosome release and induces secretory autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of p62 on Paraffin Sections by Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autophagic Flux: Is p62 a Good Indicator of Autophagy Degradation? | Bio-Techne [bio-techne.com]
- 9. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with APY0201
For Researchers, Scientists, and Drug Development Professionals
Introduction
APY0201 is a potent and selective inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and lysosomal function.[1][2] Inhibition of PIKfyve by this compound disrupts the conversion of phosphatidylinositol 3-phosphate (PI3P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), leading to impaired autophagic flux and lysosomal degradation.[3] This disruption of cellular homeostasis has shown promise as a therapeutic strategy in various cancers, including multiple myeloma and gastric cancer, by inducing cell cycle arrest and apoptosis.[3][4]
These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies focus on two key cellular processes affected by this compound: cell cycle progression and autophagy.
Data Presentation
The following table summarizes the reported effects of this compound on various cell lines, providing a quantitative overview of its biological activity.
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| Multiple Myeloma (Various) | Cell Viability | EC50 | Nanomolar range | Potent cytotoxicity | [4] |
| Gastric Cancer (AGS, SGC7901) | Cell Cycle Analysis | G1/S Arrest | Not specified | Increased G1, decreased S and G2/M phases | [3] |
| Gastric Cancer (AGS, SGC7901) | Autophagy Analysis | Autophagosome accumulation | Concentration-dependent | Increased autophagosomes | [3] |
| Multiple Myeloma | Lysosomal Function | Vacuolization | Not specified | Increased cellular vacuolization | [4] |
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound, from the inhibition of PIKfyve to the downstream effects on autophagy and cell survival.
Caption: this compound inhibits PIKfyve, disrupting lysosomal function and autophagy, leading to cell cycle arrest and apoptosis.
Experimental Protocols
I. Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Workflow Diagram:
Caption: Experimental workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Materials:
-
Cells of interest
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
70% Ethanol, cold
-
Propidium Iodide (PI) / RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: a. Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency. b. Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells once with PBS. b. Detach the cells using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. d. Centrifuge the cells at 300 x g for 5 minutes at 4°C. e. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: a. Resuspend the cell pellet in 500 µL of cold PBS. b. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. c. Incubate the cells on ice for at least 30 minutes or at 4°C overnight for fixation.
-
Staining: a. Centrifuge the fixed cells at 800 x g for 5 minutes. b. Carefully decant the ethanol and wash the cell pellet with PBS. c. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. d. Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., PE-Texas Red). b. Collect at least 10,000 events per sample. c. Use a suitable software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
II. Autophagy Analysis using LC3 Staining
This protocol describes the detection of autophagosome accumulation in this compound-treated cells by staining for microtubule-associated protein 1A/1B-light chain 3 (LC3), a key marker of autophagy, followed by flow cytometry.
Workflow Diagram:
Caption: Experimental workflow for autophagy analysis using intracellular LC3 staining and flow cytometry.
Materials:
-
Cells of interest
-
This compound (and vehicle control)
-
Autophagy modulators (e.g., Chloroquine as a positive control for autophagic flux blockage)
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/Wash Buffer (e.g., 0.1% saponin (B1150181) in PBS)
-
Blocking Buffer (e.g., 1% BSA in Permeabilization/Wash Buffer)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: a. Seed cells and allow them to grow to the desired confluency. b. Treat cells with this compound, vehicle control, and a positive control for autophagy induction/blockage (e.g., Chloroquine) for the desired time.
-
Cell Harvesting and Fixation: a. Harvest cells as described in the cell cycle protocol. b. Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature. c. Wash the cells twice with PBS.
-
Permeabilization and Blocking: a. Resuspend the fixed cells in 100 µL of Permeabilization/Wash Buffer and incubate for 10 minutes at room temperature. b. Add 100 µL of Blocking Buffer and incubate for 30 minutes at room temperature.
-
LC3 Antibody Staining: a. Centrifuge the cells and discard the supernatant. b. Resuspend the cell pellet in 100 µL of Blocking Buffer containing the primary anti-LC3B antibody at the recommended dilution. c. Incubate for 1 hour at room temperature or overnight at 4°C. d. Wash the cells twice with Permeabilization/Wash Buffer. e. Resuspend the cell pellet in 100 µL of Blocking Buffer containing the fluorescently-labeled secondary antibody. f. Incubate for 30 minutes at room temperature in the dark. g. Wash the cells twice with Permeabilization/Wash Buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in PBS for analysis. b. Acquire data on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore. c. Analyze the mean fluorescence intensity (MFI) of the LC3 signal to quantify the level of autophagy. An increase in MFI indicates an accumulation of autophagosomes.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of the PIKfyve inhibitor this compound. By employing flow cytometry for the analysis of cell cycle progression and autophagy, researchers can effectively quantify the dose- and time-dependent responses of various cell types to this compound. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data, contributing to a deeper understanding of the therapeutic potential of this compound and other inhibitors of the PIKfyve pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
APY0201: A Potent PIKfyve Inhibitor for Probing Endosomal Trafficking and Autophagy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
APY0201 is a potent and specific small molecule inhibitor of the phosphoinositide kinase, PIKfyve. This enzyme is pivotal in the regulation of endosomal trafficking through its synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key lipid messenger that governs the maturation of endosomes and lysosomes. By inhibiting PIKfyve, this compound provides a powerful tool to dissect the intricate processes of endosomal sorting, receptor trafficking, and autophagy. These application notes provide an overview of this compound's mechanism of action, its effects on cellular processes, and detailed protocols for its use in studying endosomal trafficking.
Mechanism of Action
This compound targets PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate PI(3,5)P₂. This conversion is a critical step in the maturation of early endosomes into late endosomes and lysosomes. Inhibition of PIKfyve by this compound leads to an accumulation of PI(3)P on endosomal membranes and a depletion of PI(3,5)P₂. This imbalance disrupts the normal trafficking of cargo through the endo-lysosomal system, leading to a range of cellular effects, including the impairment of lysosomal degradation pathways and a blockage of autophagic flux.
Key Applications in Research
-
Elucidation of Endosomal Trafficking Pathways: this compound can be utilized to investigate the role of PIKfyve and PI(3,5)P₂ in the sorting and transport of various cargo molecules, including growth factor receptors like the Epidermal Growth Factor Receptor (EGFR).
-
Modulation of Autophagy: By blocking the fusion of autophagosomes with lysosomes, this compound induces the accumulation of autophagosomes, making it a valuable tool for studying the regulation of autophagy and its role in disease.[1][2]
-
Cancer Biology: The disruption of endosomal trafficking and autophagy by this compound has been shown to inhibit the proliferation of various cancer cells, including gastric cancer and multiple myeloma, highlighting its potential as a therapeutic agent.[1][2]
-
Neuroscience: Given the importance of endo-lysosomal function in neuronal health, this compound can be used to explore the involvement of PIKfyve in neurodegenerative diseases.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound and other PIKfyve inhibitors on various cellular parameters.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Assay System | IC50 Value |
| PIKfyve | In vitro kinase assay ([³³P]ATP) | 5.2 nM |
Data from MedChemExpress product information.[3]
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line (Cancer Type) | Assay | Treatment Duration | EC50 Value (Median) |
| Multiple Myeloma (HMCL) | CellTiter Glo | 72 hours | 55 nM |
| Non-Hodgkin Lymphoma | CellTiter Glo | 72 hours | 76 nM |
Data from a study on multiple myeloma.[2]
Table 3: Dose-Dependent Effect of this compound on Gastric Cancer Cell Proliferation
| Cell Line | This compound Concentration (µM) | Inhibition of Cell Viability (%) |
| AGS | 0.1 | ~20 |
| 1 | ~60 | |
| 5 | ~80 | |
| SGC7901 | 0.1 | ~15 |
| 1 | ~55 | |
| 5 | ~75 |
Approximate values derived from graphical data in a study on gastric cancer.[1]
Table 4: Expected Effects of PIKfyve Inhibition on Endosomal Trafficking Parameters (Based on studies with this compound and other PIKfyve inhibitors)
| Parameter | Expected Effect of this compound Treatment |
| EGFR Degradation | Decreased rate of degradation, leading to prolonged EGFR signaling.[4] |
| Transferrin Recycling | Delayed recycling of transferrin back to the plasma membrane. |
| Endosome Morphology | Enlargement of endosomes and lysosomes, often appearing as large cytoplasmic vacuoles.[2][5] |
| Autophagosome Number | Dose-dependent increase in the number of autophagosomes due to blocked fusion with lysosomes.[1] |
| Colocalization of EEA1 and LAMP1 | Altered colocalization patterns, with cargo potentially being retained in early endosomes (EEA1-positive) and delayed transport to late endosomes/lysosomes (LAMP1-positive).[6] |
Signaling Pathways and Experimental Workflows
Mechanism of this compound action.
Workflow for studying EGFR trafficking.
Experimental Protocols
Protocol 1: Analysis of EGFR Degradation by Western Blot
This protocol allows for the quantitative assessment of EGFR degradation over time following EGF stimulation in the presence or absence of this compound.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete growth medium
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
PBS (Phosphate Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: The next day, wash the cells with PBS and incubate in serum-free medium for at least 4 hours.
-
This compound Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle (DMSO) for 1-2 hours.
-
EGF Stimulation: Add EGF (e.g., 50-100 ng/mL) to the medium and incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR signal to the β-actin signal for each time point. Compare the rate of EGFR degradation between this compound-treated and control cells.
Protocol 2: Immunofluorescence Analysis of EGFR Trafficking
This protocol allows for the visualization of EGFR localization and its colocalization with endosomal markers following this compound treatment.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
EGF
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-EGFR, anti-EEA1 (early endosomes), anti-LAMP1 (late endosomes/lysosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. On the day of the experiment, serum-starve the cells, then pre-treat with this compound or vehicle as described in Protocol 1.
-
EGF Stimulation: Stimulate the cells with EGF for the desired time (e.g., 30 minutes).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the coverslips with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Acquire images using a confocal microscope.
-
Image Analysis: Analyze the images to assess the subcellular localization of EGFR. Quantify the colocalization of EGFR with EEA1 and LAMP1 using appropriate software (e.g., ImageJ with the Coloc 2 plugin). Measure the size and number of endosomes.
Protocol 3: Analysis of Autophagic Flux by Western Blot
This protocol measures the accumulation of autophagy markers LC3-II and p62/SQSTM1 as an indicator of blocked autophagic flux by this compound.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with a dose-range of this compound (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 24-48 hours). A positive control for autophagy inhibition, such as Bafilomycin A1, can be included.
-
Cell Lysis and Protein Quantification: Follow steps 5 and 6 from Protocol 1.
-
Western Blotting:
-
Perform western blotting as described in Protocol 1.
-
Use primary antibodies against LC3B and p62/SQSTM1. The LC3B antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Use β-actin as a loading control.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of inhibited autophagic flux.
Conclusion
This compound is a valuable pharmacological tool for investigating the complex cellular processes regulated by PIKfyve. Its ability to potently and specifically inhibit this kinase allows for the detailed study of endosomal trafficking, receptor degradation, and autophagy. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies to further unravel the intricacies of these fundamental cellular pathways.
References
- 1. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AKT Facilitates EGFR Trafficking and Degradation by Phosphorylating and Activating PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes: Investigating the Immunomodulatory and Anti-neoplastic Effects of APY0201 in Co-culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: APY0201 is a potent and selective small molecule inhibitor of PIKfyve kinase, a critical enzyme in the phosphoinositide signaling pathway.[1] PIKfyve catalyzes the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a lipid messenger essential for regulating intracellular trafficking, lysosomal function, and autophagy.[1][2] Emerging research has highlighted this compound's dual role as both an anti-neoplastic and immunomodulatory agent. It has demonstrated significant cytotoxicity against various cancers, including multiple myeloma and gastric cancer, primarily by disrupting autophagy and inducing cell cycle arrest.[2][3] Concurrently, this compound has been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-12 (IL-12) and Interleukin-23 (IL-23), from immune cells.[1][4]
These application notes provide a comprehensive overview of this compound's mechanism of action and offer detailed protocols for investigating its effects in both monoculture and co-culture models involving immune cells and cancer cells. The provided methodologies will enable researchers to assess the compound's therapeutic potential in modulating the tumor microenvironment.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting PIKfyve kinase. This inhibition sets off a cascade of downstream cellular events:
-
Disruption of Autophagy and Lysosomal Function: Inhibition of PIKfyve leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[2][5][6] While this increases the number of autophagosomes and lysosomes, their function is impaired.[3][5] The resulting blockage of autophagic flux leads to the accumulation of cellular waste and vacuolization, ultimately triggering cancer cell death.[2][3] This mechanism is a key driver of its anti-myeloma and anti-gastric cancer activity.[2][3]
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to potently inhibit the production of IL-12 and IL-23 in stimulated immune cells, such as peripheral blood mononuclear cells (PBMCs) and macrophages.[1] This suggests a direct immunomodulatory role, distinct from its anti-cancer effects, by altering the cytokine milieu.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various experimental models.
Table 1: Inhibitory Activity of this compound on PIKfyve and Cytokine Production
| Target | System | Parameter | Value (nM) | Reference |
| PIKfyve Kinase | Cell-free assay | IC₅₀ | 5.2 | [1] |
| IL-12p70 Production | Stimulated mouse peritoneal cells | IC₅₀ | 8.4 | [1] |
| IL-12p40 Production | Stimulated mouse peritoneal cells | IC₅₀ | 16 | [1] |
| IL-12p40 Production | Human PBMCs | IC₅₀ | 99 | [1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Models
| Cancer Type | Model | Incubation | Parameter | Value (nM) | Reference |
| Multiple Myeloma | 25 human cell lines | 72 h | Median EC₅₀ | 55 | [4] |
| Multiple Myeloma | 100 primary patient samples | 24 h | EC₅₀ | < 100 (in 19% of samples) | [2][4] |
| Multiple Myeloma | 15 primary patient samples | 72 h | Median EC₅₀ | 179 (in 71% of samples) | [4] |
| Non-Hodgkin Lymphoma | 15 human cell lines | 72 h | Median EC₅₀ | 76 (in 93% of samples) | [2] |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Cytokine Production in Human PBMCs
This protocol details the methodology to quantify the inhibitory effect of this compound on IL-12/IL-23 production from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin
-
Human buffy coats or whole blood
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)
-
Human IL-12 (p40) ELISA Kit
-
96-well cell culture plates
Methodology:
-
PBMC Isolation: Isolate PBMCs from human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend isolated PBMCs in complete RPMI medium (supplemented with 10% FBS and 1% Pen-Strep). Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%. Pre-incubate the cells with the compound for 1-2 hours at 37°C, 5% CO₂.
-
Cell Stimulation: Prepare a stimulation cocktail of LPS (e.g., 1 µg/mL) and IFNγ (e.g., 50 ng/mL) in complete RPMI medium.[7] Add the cocktail to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of IL-12 (p40 subunit) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cytokine inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Cancer Cell and Immune Cell Co-culture Model to Evaluate this compound
This protocol provides a framework for co-culturing cancer cells with immune cells to simultaneously assess the anti-proliferative and immunomodulatory effects of this compound.
Materials:
-
Cancer cell line (e.g., MM.1S multiple myeloma cell line)
-
Human PBMCs (isolated as in Protocol 1)
-
Appropriate culture medium for the cancer cell line
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
ELISA kits for relevant cytokines (e.g., IL-12, TNF-α, IFNγ)
-
96-well clear-bottom white plates (for luminescence)
Methodology:
-
Cancer Cell Seeding: Seed the cancer cell line (e.g., MM.1S) into a 96-well white plate at an optimized density (e.g., 5,000 cells/well). Allow cells to adhere or stabilize for 4-6 hours.
-
Co-culture Initiation: Add freshly isolated PBMCs to the wells containing cancer cells at a desired effector-to-target (E:T) ratio (e.g., 5:1). Include control wells with cancer cells alone and PBMCs alone.
-
This compound Treatment: Add serial dilutions of this compound to the co-culture wells. Include appropriate vehicle controls.
-
Incubation: Incubate the co-culture plate for 72 hours at 37°C, 5% CO₂.
-
Endpoint Analysis:
-
Cytokine Measurement: Centrifuge the plate and collect a portion of the supernatant for cytokine analysis via ELISA or a cytometric bead array (CBA) to assess the immunomodulatory effect.
-
Cancer Cell Viability: To the remaining volume in the wells, add the CellTiter-Glo® reagent according to the manufacturer's protocol. This reagent preferentially lyses and measures ATP from the metabolically more active cancer cells over resting PBMCs, providing a readout of tumor cell viability. Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the "cancer cells alone" control to determine the percentage of viability. Calculate the EC₅₀ for the anti-proliferative effect in the co-culture.
-
Compare cytokine levels in this compound-treated wells to vehicle-treated wells to determine the immunomodulatory impact.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize cell densities, compound concentrations, and incubation times for their specific cell lines and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. haematologica.org [haematologica.org]
- 6. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting APY0201 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with APY0201, a potent PIKfyve inhibitor.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing initial stock solutions of this compound.[1] It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] this compound is soluble in DMSO at concentrations of ≥ 35 mg/mL (84.65 mM).[1]
Q2: My this compound powder won't dissolve completely in DMSO. What should I do?
A2: If you encounter difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Vortexing: Agitate the solution vigorously using a vortex mixer for several minutes.
-
Sonication: Sonicate the vial in a water bath for 10-15 minutes to aid dissolution.[1]
-
Gentle Warming: If the compound still does not fully dissolve, you can warm the solution in a 37°C water bath for 5-10 minutes.
If precipitation occurs, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue for poorly water-soluble compounds like this compound. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-80, into your aqueous buffer can help maintain the solubility of the compound.[1]
-
Incorporate a Co-solvent: In some instances, a small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) can improve solubility.
Q4: What are some recommended formulations for in vivo studies with this compound?
A4: Two example protocols for preparing this compound for in vivo administration are provided below. It is crucial to visually inspect the final formulation to ensure it is a clear solution before administration.
-
Protocol 1 (Clear Solution): A formulation yielding a clear solution at ≥ 2 mg/mL (4.84 mM) can be prepared by adding the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2 (Suspension): A suspended solution at 2 mg/mL (4.84 mM) can be prepared with 10% DMSO and 90% (20% SBE-β-CD in Saline). This formulation may require sonication to achieve a uniform suspension.[1]
Q5: How should I store my this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] For long-term storage (up to 2 years), -80°C is recommended. For shorter-term storage (up to 1 year), -20°C is acceptable.[1]
Quantitative Data Summary
Table 1: this compound Solubility Data
| Solvent/Vehicle | Concentration | Observation | Source |
| DMSO | ≥ 35 mg/mL (84.65 mM) | Soluble (saturation unknown) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (4.84 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2 mg/mL (4.84 mM) | Suspended solution (requires sonication) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 413.48 g/mol )[1][2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.135 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, if you weighed 4.135 mg, add 1 mL of DMSO.
-
Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Once the solution is clear, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assay (Nephelometric Method)
This protocol provides a high-throughput method to assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plates
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add the aqueous buffer.
-
Add a small, consistent volume of the serially diluted this compound DMSO stock to the corresponding wells of the 96-well plate containing the aqueous buffer. Ensure the final DMSO concentration is kept low and constant across all wells (typically ≤ 1%).
-
Include control wells containing only the aqueous buffer and DMSO (no this compound).
-
Mix the plate gently.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the control wells indicates the formation of a precipitate.
-
The kinetic solubility is defined as the highest concentration of this compound that does not show a significant increase in light scattering.
Visualizations
Caption: this compound inhibits the PIKfyve kinase, blocking the conversion of PtdIns3P to PtdIns(3,5)P2 and subsequently inhibiting IL-12/IL-23 production.
Caption: A stepwise workflow for troubleshooting common solubility issues encountered with this compound.
References
APY0201 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing APY0201, a potent and selective inhibitor of PIKfyve kinase. While this compound exhibits high selectivity, understanding its potential off-target effects is crucial for accurate experimental interpretation and therapeutic development. This resource offers frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address potential issues arising from off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of PIKfyve kinase, with an IC50 of 5.2 nM.[1] Its primary on-target effect is the inhibition of the conversion of phosphatidylinositol-3-phosphate (PtdIns3P) to phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2). This inhibition disrupts various cellular processes, including endosomal trafficking and autophagy, and has been shown to inhibit the production of pro-inflammatory cytokines IL-12 and IL-23.[1]
Q2: Are there any known or potential off-target effects of this compound?
A2: While generally highly selective, a kinase selectivity screening has indicated that this compound may have off-target activity against Lymphocyte-Oriented Kinase (LOK) and Inositol-tetrakisphosphate 1-kinase (ITPK1). At a concentration of 300 nM, this compound was found to inhibit both LOK and ITPK1 by more than 50%.
Q3: What are the known functions of the potential off-target kinases, LOK and ITPK1?
A3:
-
LOK (Lymphocyte-Oriented Kinase/STK10): LOK is a serine/threonine kinase that plays a role in regulating cellular processes such as cell migration, cytoskeletal rearrangement, and signaling pathways. It is particularly involved in mediating signaling cascades initiated by the Rho family of small GTPases, which are crucial for cell adhesion and motility.[2] Inhibition of LOK can lead to the destruction of microvilli.[2]
-
ITPK1 (Inositol-tetrakisphosphate 1-kinase): ITPK1 is an enzyme involved in inositol (B14025) phosphate (B84403) metabolism, catalyzing the formation of inositol-1,3,4,5,6-pentakisphosphate (IP5).[3] Inositol phosphates are important signaling molecules involved in a wide range of cellular functions, including growth and maintenance. ITPK1 is considered a potential molecular target for modulating important processes in several human diseases, including cancer and cystic fibrosis.[3]
Q4: What are the potential cellular consequences of off-target inhibition of LOK and ITPK1?
A4:
-
LOK Inhibition: Off-target inhibition of LOK by this compound could lead to unexpected phenotypes related to cytoskeletal dynamics, cell shape, and migration. Researchers might observe alterations in cell morphology, such as a loss of microvilli, or changes in cell adhesion and motility assays.[2]
-
ITPK1 Inhibition: Unintended inhibition of ITPK1 could disrupt inositol phosphate signaling pathways. This might manifest as alterations in intracellular calcium signaling or other processes regulated by inositol phosphates. Such effects could confound experimental results, particularly in studies focused on signaling pathways.
Q5: How can I determine if the phenotype I am observing is due to an off-target effect of this compound?
A5: To investigate if an observed cellular phenotype is a result of off-target effects, consider the following approaches:
-
Use a Structurally Unrelated PIKfyve Inhibitor: Compare the effects of this compound with another potent and selective PIKfyve inhibitor that has a different chemical scaffold. If the phenotype is not replicated with the alternative inhibitor, it may be an off-target effect of this compound.
-
Genetic Knockdown/Knockout of the On-Target (PIKfyve): Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of PIKfyve. If the phenotype observed with this compound is not recapitulated in the PIKfyve knockdown/knockout cells, it strongly suggests an off-target mechanism.
-
Directly Assess Off-Target Kinase Activity: Perform in vitro or cell-based kinase assays for LOK and ITPK1 to directly measure the inhibitory effect of the concentrations of this compound used in your experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell morphology, adhesion, or migration. | Potential off-target inhibition of LOK. | 1. Visually inspect cells for loss of microvilli or other cytoskeletal abnormalities. 2. Perform a cell migration or adhesion assay and compare the results with a control PIKfyve inhibitor. 3. Conduct a cell-based LOK activity assay (see Protocol 2) in the presence of this compound. |
| Alterations in intracellular calcium signaling or other unexpected signaling pathway modulation. | Potential off-target inhibition of ITPK1. | 1. Measure intracellular calcium levels in response to relevant stimuli in the presence and absence of this compound. 2. Perform an in vitro ITPK1 kinase assay (see Protocol 3) to confirm inhibition by this compound at your experimental concentrations. |
| Discrepancy between this compound-induced phenotype and PIKfyve knockdown phenotype. | Strong indication of an off-target effect. | 1. Systematically investigate the potential involvement of LOK and ITPK1 using the protocols provided below. 2. Consider performing a broader kinase profiling screen to identify other potential off-targets. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its primary target and potential off-targets.
| Target | IC50 / % Inhibition | Reference |
| PIKfyve | 5.2 nM | [1] |
| LOK | >50% inhibition at 300 nM | |
| ITPK1 | >50% inhibition at 300 nM |
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Effects
This workflow outlines the logical progression for determining if an observed phenotype is due to an off-target effect of this compound.
Protocol 2: Cell-Based LOK Activity Assay (Adapted)
This protocol is designed to assess the activity of LOK in cells treated with this compound by measuring the phosphorylation of a downstream substrate, such as Ezrin.
Materials:
-
Cells expressing LOK and Ezrin
-
This compound
-
Control PIKfyve inhibitor (structurally unrelated)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Ezrin (Thr567), anti-total Ezrin, anti-LOK
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound, a control PIKfyve inhibitor, and a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-Ezrin primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image.
-
Strip the membrane and re-probe for total Ezrin and LOK as loading controls.
-
-
Data Analysis: Quantify the band intensities for phospho-Ezrin and normalize to total Ezrin. A decrease in the phospho-Ezrin/total Ezrin ratio in this compound-treated cells compared to controls would suggest inhibition of LOK activity.
Protocol 3: In Vitro ITPK1 Kinase Assay (Luminescence-Based)
This protocol measures the kinase activity of recombinant ITPK1 in the presence of this compound. It is adapted from established luciferase-based kinase assays.[3]
Materials:
-
Recombinant human ITPK1
-
Inositol-1,3,4-trisphosphate (IP3) or Inositol-3,4,5,6-tetrakisphosphate (IP4) substrate
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
This compound
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of ITPK1 enzyme and a solution of the substrate and ATP in kinase assay buffer.
-
Assay Setup:
-
Add this compound dilutions or vehicle control to the wells of the 96-well plate.
-
Add the ITPK1 enzyme solution to all wells except the no-enzyme control.
-
Incubate briefly to allow for inhibitor binding.
-
-
Kinase Reaction: Initiate the reaction by adding the substrate/ATP mixture to all wells. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as recommended by the manufacturer.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the ITPK1 activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate the on-target pathway of this compound and the potential off-target pathways.
References
Technical Support Center: Interpreting Unexpected Results with APY0201
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with APY0201, a potent PIKfyve inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of PIKfyve kinase.[1] The primary mechanism of action involves the inhibition of the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol (3,5)-bisphosphate (PtdIns(3,5)P2).[1] This disruption of phosphoinositide metabolism impairs lysosomal function and blocks autophagic flux, leading to the accumulation of autophagosomes.[2] In many cancer cell types, this cascade of events results in cell cycle arrest and inhibition of cell proliferation.[2] this compound has also been shown to inhibit the production of proinflammatory cytokines IL-12 and IL-23.[1]
Troubleshooting Guides
Issue 1: Lack of Expected Cytotoxicity in a Cancer Cell Line
Question: I am treating a cancer cell line that is reported to be sensitive to this compound, but I am not observing the expected dose-dependent decrease in cell viability. What could be the issue?
Possible Causes and Troubleshooting Steps:
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Compound Inactivity: Ensure the proper storage and handling of this compound. It should be stored at -20°C for up to one year or -80°C for up to two years.[1] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment from a stock solution, typically dissolved in DMSO.[2]
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Cell Line Characteristics: The sensitivity of cell lines can vary. Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell passage number can also influence drug response; it is advisable to use cells within a consistent and low passage number range.
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Experimental Conditions: The confluence of cells at the time of treatment can impact results. Ensure a consistent seeding density across experiments. The duration of treatment is also critical; anti-proliferative effects of this compound may require longer incubation times (e.g., 48-72 hours).[3]
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Assay Sensitivity: The chosen cell viability assay may not be sensitive enough. Consider using a more sensitive assay, such as a luminescence-based assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of cell viability.
Recommended Experiment: Dose-Response Confirmation Assay
To systematically troubleshoot this issue, perform a dose-response experiment with appropriate controls.
Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment) and a positive control for cell death (e.g., a known cytotoxic agent).
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Treatment: Remove the old medium and add the medium containing the different concentrations of this compound, vehicle, or positive control.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
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Assay: Add the CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
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Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the EC50 value.
Data Presentation: Sample Dose-Response Data
| Concentration (nM) | % Viability (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.1 | 4.8 |
| 10 | 85.3 | 6.1 |
| 100 | 52.7 | 5.5 |
| 1000 | 15.4 | 3.9 |
| 10000 | 5.1 | 2.1 |
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of this compound cytotoxicity.
Issue 2: Contradictory Autophagy Marker Results
Question: I observe significant cell death with this compound, but my Western blot for autophagy markers shows an increase in LC3-II and no change or an increase in p62/SQSTM1. Isn't this indicative of autophagy induction rather than inhibition?
Explanation:
This is a common point of confusion when studying autophagy inhibitors. This compound blocks autophagic flux by impairing lysosomal degradation.[2] This blockage leads to the accumulation of autophagosomes that cannot be cleared.
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LC3-II: This protein is localized to the autophagosome membrane. An increase in LC3-II can mean either an induction of autophagy (more autophagosomes are being formed) or a blockage of autophagic flux (autophagosomes are not being degraded).[2]
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p62/SQSTM1: This protein is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Therefore, a decrease in p62 levels is indicative of active autophagic flux. An accumulation or no change in p62 suggests that autophagic degradation is blocked.[2]
Thus, the observation of increased LC3-II along with stable or increased p62 is the expected result for an inhibitor of autophagic flux like this compound.
Recommended Experiment: Autophagic Flux Assay
To confirm that this compound is blocking autophagic flux, you can perform an experiment with and without a lysosomal inhibitor like Bafilomycin A1 (BafA1). BafA1 also blocks the final degradation step of autophagy.
Experimental Protocol: Western Blot for Autophagy Markers
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Cell Treatment: Treat cells with this compound, a vehicle control, an autophagy inducer (e.g., Rapamycin), and/or a late-stage autophagy inhibitor (e.g., Bafilomycin A1). A key comparison is the treatment with this compound alone versus co-treatment of this compound and BafA1.
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Protein Extraction: Lyse the cells and quantify the total protein concentration.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against LC3 and p62/SQSTM1, followed by the appropriate HRP-conjugated secondary antibodies. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation: Expected Autophagy Marker Expression
| Treatment | LC3-II Level | p62/SQSTM1 Level | Interpretation |
| Vehicle Control | Basal | Basal | Normal autophagic flux |
| Rapamycin (Inducer) | Increased | Decreased | Induced autophagic flux |
| Bafilomycin A1 (Inhibitor) | Increased | Increased | Blocked autophagic flux |
| This compound | Increased | Increased | Blocked autophagic flux |
| This compound + BafA1 | Similar to BafA1 alone | Similar to BafA1 alone | No further accumulation indicates blockage at the same stage |
Signaling Pathway Diagram
Caption: this compound inhibits PIKfyve, disrupting lysosome function.
Issue 3: High Variability in IC50/EC50 Values
Question: I am getting inconsistent IC50/EC50 values for this compound across different experiments. How can I improve the reproducibility of my results?
Possible Causes and Mitigation Strategies:
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Inconsistent Cell Culture Practices:
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Cell Passage Number: Use cells within a narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift.
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Seeding Density: Ensure precise and consistent cell seeding densities. Even small variations can affect proliferation rates and drug sensitivity.
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Confluence: Treat cells at a consistent level of confluence (e.g., 50-60%).
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Compound Handling and Dilution:
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Stock Solution: Aliquot the stock solution to avoid multiple freeze-thaw cycles.
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Fresh Dilutions: Prepare fresh working dilutions of this compound for each experiment.
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Solvent Concentration: Keep the final concentration of the vehicle (e.g., DMSO) constant across all wells, including controls.
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Assay Protocol Variations:
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Incubation Times: Use a precise timer for all incubation steps.
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Reagent Volumes: Calibrate pipettes regularly to ensure accurate reagent delivery.
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Plate Edge Effects: Avoid using the outer wells of 96-well plates, which are more susceptible to evaporation and temperature fluctuations. Fill them with sterile PBS or medium instead.
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Recommended Practice: Standardization Protocol
Implement a strict standardization protocol for all IC50/EC50 determination experiments.
Protocol: Best Practices for Consistent IC50/EC50 Determination
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Cell Culture Log: Maintain a detailed log of cell culture parameters, including passage number, seeding density, and media batch numbers.
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Standardized Seeding: Perform a cell growth curve to determine the optimal seeding density that ensures cells are in the exponential growth phase during the treatment period.
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Master Mixes: Prepare master mixes of the compound dilutions to add to the plates, minimizing pipetting errors.
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Replicate Wells: Use technical triplicates or quadruplicates for each condition to assess intra-plate variability.
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Experiment Tracking: Use a template to record all experimental parameters for each run.
Data Presentation: Experimental Parameter Tracking Table
| Experiment ID | Date | Cell Passage # | Seeding Density (cells/well) | This compound Stock Lot # | EC50 (nM) |
| EXP-001 | 2025-11-20 | 5 | 5000 | A123 | 85 |
| EXP-002 | 2025-11-22 | 6 | 5000 | A123 | 92 |
| EXP-003 | 2025-11-25 | 15 | 7000 | A123 | 150 |
| EXP-004 | 2025-11-27 | 5 | 5000 | B456 | 88 |
This table illustrates how tracking parameters can help identify sources of variability (e.g., high passage number in EXP-003).
Logical Workflow for Reproducibility
Caption: Workflow for achieving reproducible EC50 values.
References
How to minimize APY0201 cytotoxicity in normal cells
Welcome to the technical support resource for APY0201. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals effectively use this compound while minimizing cytotoxicity in normal cells.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Issue / Question | Possible Cause & Troubleshooting Steps |
| 1. High cytotoxicity is observed in my normal cell line controls at concentrations effective against cancer cells. | Cause: This may be due to on-target effects in highly sensitive normal cells or potential off-target activity at the tested concentration.Solution Steps: 1. Confirm On-Target Pathway: The primary mechanism of this compound is the inhibition of PIKfyve, which blocks autophagic flux.[1] Normal cells with high basal rates of autophagy or high secretory activity may be particularly sensitive.2. Optimize Concentration: Perform a detailed dose-response curve with a lower concentration range and more data points for your specific normal cell line(s) to precisely determine the IC50. Compare this to the IC50 of your target cancer cells to define the therapeutic window.3. Reduce Exposure Time: Conduct a time-course experiment. It is possible that a shorter incubation period is sufficient to induce apoptosis in cancer cells while sparing normal cells.4. Select Appropriate Normal Controls: If possible, use normal cell lines that are from the same tissue of origin as the cancer cell line. Some cell types, like monocytes and macrophages, may be more sensitive to PIKfyve inhibition.[2] |
| 2. There is significant variability in cytotoxicity results between experimental repeats. | Cause: Inconsistent results can stem from compound handling, cell culture conditions, or assay procedures.Solution Steps: 1. Compound Solubility: this compound is soluble in DMSO.[3] Ensure you are using freshly opened or properly stored anhydrous DMSO for your stock solution. Prepare fresh dilutions for each experiment, as repeated freeze-thaw cycles can affect compound integrity.2. Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for every experiment. Over-confluent or stressed cells can have altered metabolic states and drug sensitivities.3. Vehicle Control: Always include a DMSO-only vehicle control at the same final concentration used in your highest this compound dose to rule out solvent-induced toxicity.[4] |
| 3. This compound is not showing selective cytotoxicity against my cancer cell line of interest. | Cause: The cancer cell line may not be dependent on the PIKfyve/autophagy pathway for survival, or there may be resistance mechanisms at play.Solution Steps: 1. Assess Autophagy Dependence: Confirm that your cancer cell model relies on autophagy. You can measure basal autophagic flux (see protocol below). Cell lines with high basal autophagy are more likely to be sensitive.[5] 2. Verify On-Target Effect: Use Western blotting to confirm that this compound is blocking autophagic flux in your cells (e.g., by observing the accumulation of LC3-II). This ensures the compound is engaging its target.[1][2] 3. Consider Combination Therapy: If the therapeutic window as a single agent is too narrow, consider combining this compound with other agents. For example, combining PIKfyve inhibition with RAS-MAPK pathway inhibitors has shown synergistic effects in pancreatic cancer models.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective small molecule inhibitor of PIKfyve kinase.[3] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PtdIns3P) to generate phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2).[3] By inhibiting PIKfyve, this compound disrupts this process, leading to impaired lysosomal function and a blockage of autophagic flux.[1] This causes a toxic accumulation of autophagosomes, ultimately leading to cell cycle arrest and cell death in sensitive cancer cells.[1]
Q2: What are the known off-targets of this compound? A2: this compound has been shown to be highly selective for PIKfyve when compared to other inhibitors like apilimod (B1663032) in broad panels of kinases and other enzymes.[2] However, at higher concentrations, potential secondary targets may include the class I PI3-kinases PIK3CA, PIK3CB, and PIK3CD.[7] Off-target effects are a potential cause of toxicity, and verifying that the desired phenotype is achieved at concentrations that do not engage these secondary targets is recommended.[8]
Q3: Which normal cell types are most likely to be sensitive to this compound? A3: While data on a wide range of normal cells is limited, sensitivity is likely correlated with the cell's reliance on autophagy and lysosomal function.
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Highly Secretory Cells: Cells that produce and secrete large amounts of protein (e.g., plasma cells, pancreatic cells) have high basal endoplasmic reticulum (ER) stress and rely on autophagy for homeostasis. These may be more sensitive.
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Certain Immune Cells: Some studies have noted cytotoxic effects in ex vivo populations of monocytes, macrophages, and granulocytes, while T and B lymphocytes appeared less affected.[2]
Q4: How can I experimentally determine the therapeutic window for this compound? A4: The therapeutic window is the concentration range where a drug is effective against the target (cancer cells) without causing excessive toxicity to normal cells. To determine this, you should perform parallel dose-response cytotoxicity assays (see protocol below) on your cancer cell line(s) and one or more relevant normal cell lines. The ratio of the IC50 (or EC50) in normal cells versus cancer cells will define the selectivity index. A higher index indicates a better therapeutic window.
Q5: Can this compound be combined with other therapies to minimize toxicity? A5: Yes, combination therapy is a common strategy to enhance efficacy and potentially lower the required dose of a drug, thereby reducing toxicity.[4] Since this compound targets autophagy, combining it with drugs that induce cellular stress (e.g., some chemotherapies or targeted agents) could create a synergistic effect, allowing for a lower, less toxic concentration of this compound to be used. The optimal combination will be specific to the cancer type and its underlying biology.
Quantitative Data Summary
Table 1: Comparative Efficacy of this compound in Malignant Cell Lines This table summarizes reported half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values to illustrate the potent anti-cancer activity of this compound.
| Cell Type / Model | Compound | Metric | Value (Median) | Incubation Time | Source |
| Human Myeloma Cell Lines (n=25) | This compound | EC50 | 55 nM | 72 hours | [9] |
| Ex Vivo Primary Myeloma Samples (n=15) | This compound | EC50 | 179 nM | 72 hours | [9] |
| Gastric Cancer Cells (AGS, SGC7901) | This compound | IC50 | Not specified, but effective inhibition shown | Not specified | [1] |
| B-NHL Cell Lines (n=15) | This compound | EC50 | 76 nM | 72 hours | [2] |
| Mouse Peritoneal Cells (IL-12p40 production) | This compound | IC50 | 16 nM | Not specified | [3] |
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using CellTiter-Glo®
Objective: To determine the IC50 of this compound in both cancer and normal adherent cell lines.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Complete cell culture medium
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96-well clear-bottom, opaque-walled plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit
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Multichannel pipette
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Luminometer
Methodology:
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Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well (optimize for cell type) in 90 µL of medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
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Compound Preparation: Prepare a 10x working stock of this compound by performing serial dilutions from your main stock. For example, create a dilution series ranging from 100 µM to 100 pM in culture medium. Also, prepare a 10x vehicle control (containing the same final DMSO concentration as the highest drug dose).
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Cell Treatment: Add 10 µL of the 10x this compound dilutions or vehicle control to the appropriate wells. This will result in a final volume of 100 µL and a 1x final drug concentration. Include "cells only" (no treatment) and "medium only" (no cells) controls.
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Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
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Assay:
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Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
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Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
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Add 100 µL of the reagent to each well.
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Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Acquisition: Read the luminescence on a plate-reading luminometer.
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Analysis: Subtract the "medium only" background from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized viability versus the log of this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot to Monitor Autophagic Flux (LC3-II Accumulation)
Objective: To confirm this compound's on-target effect by measuring the blockade of autophagic flux.
Materials:
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This compound
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Bafilomycin A1 (BafA1, lysosomal inhibitor)
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6-well plates
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RIPA Lysis Buffer with protease/phosphatase inhibitors
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Primary antibodies: Rabbit anti-LC3B, Mouse anti-GAPDH (or other loading control)
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HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
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ECL substrate and imaging system
Methodology:
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Cell Seeding and Treatment: Seed cells in 6-well plates to reach ~70% confluency on the day of the experiment. Treat cells under four conditions for 6-24 hours:
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Vehicle (DMSO)
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This compound (at 1x or 2x the IC50)
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Bafilomycin A1 (100 nM)
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This compound + Bafilomycin A1 (add BafA1 for the final 2-4 hours of the this compound incubation)
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Protein Extraction:
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Wash cells with ice-cold PBS.
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Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer.
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Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant and determine protein concentration using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load 20-30 µg of protein per lane onto a 15% SDS-PAGE gel to resolve LC3-I (cytosolic, ~16 kDa) and LC3-II (lipidated, membrane-bound, ~14 kDa).
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with primary anti-LC3B antibody overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash again, apply ECL substrate, and image the blot.
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Strip and re-probe the membrane for a loading control like GAPDH.
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Interpretation:
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Basal Flux: The difference in LC3-II levels between the BafA1 and vehicle lanes indicates the basal autophagic flux.
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This compound Effect: An increase in LC3-II in the this compound lane compared to the vehicle indicates an accumulation of autophagosomes.
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Flux Blockade: If this compound is blocking flux, the LC3-II level in the "this compound + BafA1" lane will be similar to or only slightly higher than the "this compound" lane alone, because the pathway is already maximally inhibited. This confirms an on-target effect.
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Visualizations
Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P2 production and impairing lysosomal function.
Caption: Workflow for optimizing this compound concentration to enhance the therapeutic window.
Caption: Decision tree for troubleshooting the cause of unexpected cytotoxicity in normal cells.
References
- 1. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. haematologica.org [haematologica.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
APY0201 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of APY0201. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed vial. The recommended storage temperatures and durations are detailed in the table below.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored as aliquots in tightly sealed vials at low temperatures to minimize degradation. It is generally recommended to use freshly prepared solutions for experiments.[1] For detailed storage conditions for solutions, please refer to the data summary table.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: DMSO is a commonly used solvent for this compound, with a solubility of at least 35 mg/mL (84.65 mM).[2] It is important to use newly opened, anhydrous DMSO, as the presence of water can impact the solubility of the product.[2]
Q4: For how long can I store this compound solutions?
A4: The stability of this compound in solution is dependent on the storage temperature. For instance, stock solutions can be stored for up to two years at -80°C or for one year at -20°C.[2]
Q5: Are there any specific handling instructions for this compound?
A5: Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes. For in vivo experiments, it is advisable to prepare the working solution freshly on the same day of use.[2]
Data Summary: this compound Stability and Storage
| Form | Storage Temperature | Storage Duration | Notes |
| Solid | -20°C | 3 years | Keep tightly sealed.[2] |
| 4°C | 2 years | Keep tightly sealed.[2] | |
| In Solvent | -80°C | 2 years | Store as aliquots in tightly sealed vials.[2] |
| -20°C | 1 year | Store as aliquots in tightly sealed vials.[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage. | - Improper storage temperature.- Solution supersaturation.- Solvent evaporation. | - Ensure storage at the recommended temperature (-20°C or -80°C).- Gently warm the solution and sonicate to aid dissolution.[2]- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results. | - Degradation of this compound due to improper storage or handling.- Multiple freeze-thaw cycles of the stock solution. | - Always use freshly prepared solutions or properly stored aliquots.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. It is generally recommended that stock solutions are usable for up to one month when stored at -20°C.[1] |
| Difficulty dissolving solid this compound. | - Use of hygroscopic DMSO. | - Use newly opened, anhydrous DMSO for preparing stock solutions.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
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Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 413.48 g/mol ), add 241.8 µL of DMSO.
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Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming and/or sonication can be used to aid dissolution if necessary.[2]
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Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[1][2]
Visualized Workflows and Pathways
Caption: Recommended workflow for storing and handling this compound.
Caption: Decision-making guide for troubleshooting common this compound issues.
References
APY0201 Experiments: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PIKfyve inhibitor, APY0201.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the lipid kinase PIKfyve.[1][2] Its primary function is to block the conversion of phosphatidylinositol-3-phosphate (PtdIns3P) to phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2).[1] This inhibition disrupts lysosomal function and autophagic flux, leading to an accumulation of autophagosomes and cellular vacuolization.[3][4][5] This disruption of cellular homeostasis can induce cell cycle arrest and has been shown to have anti-proliferative effects in various cancer models, including gastric cancer and multiple myeloma.[2][3]
Q2: What are the key downstream signaling effects of this compound?
A2: Inhibition of PIKfyve by this compound triggers several downstream effects:
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Inhibition of IL-12/IL-23: this compound potently inhibits the production of the proinflammatory cytokines IL-12 and IL-23.[1][6][7]
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Disruption of Autophagy: It blocks autophagic flux by impairing the degradation function of lysosomes.[3][7] This leads to the accumulation of autophagy markers like LC3-II and p62/SQSTM1.[4]
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Activation of TFEB: PIKfyve inhibition leads to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2][4][8]
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Cell Cycle Arrest: this compound can induce G1/S phase arrest in cancer cells.[3]
Q3: What are the essential negative controls for an experiment using this compound?
A3: To ensure that the observed effects are specific to this compound's inhibition of PIKfyve, the following negative controls are crucial:
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Vehicle Control: The most fundamental control is the vehicle in which this compound is dissolved (typically DMSO), used at the same final concentration as in the experimental conditions.[1]
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Structurally Unrelated PIKfyve Inhibitor: Using another well-characterized PIKfyve inhibitor with a different chemical scaffold, such as apilimod (B1663032) or YM201636, can help confirm that the phenotype is due to PIKfyve inhibition and not an off-target effect of the this compound chemical structure.[2][4]
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Inactive Compound Control: The ideal negative control is a structurally similar analog of this compound that lacks inhibitory activity against PIKfyve. While a specific inactive analog for this compound is not commercially available, this remains a gold-standard approach.[9]
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Genetic Controls: Using siRNA or shRNA to knock down the PIKFYVE gene can validate that the pharmacological effects of this compound are indeed mediated through the intended target. The resulting phenotype should mimic that of this compound treatment.
Q4: What are the known off-target effects of this compound?
A4: this compound is reported to be a highly selective inhibitor of PIKfyve, demonstrating superior selectivity compared to other inhibitors like apilimod.[4][6] However, one study using in situ native kinase profiling showed that at a concentration of 300 nM, this compound could cause greater than 50% inhibition of the kinases LOK and ITPK1.[6][9] Researchers should be aware of these potential off-targets, especially when using higher concentrations of the compound. It is always advisable to use the lowest effective concentration to minimize potential off-target effects.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable effect on cells (e.g., no change in viability, autophagy markers) | Compound Inactivity: Improper storage or handling may have degraded the compound. | Purchase fresh compound. Store stock solutions at -80°C for long-term stability and -20°C for up to a year.[1] |
| Solubility Issues: this compound may have precipitated out of the media. | Prepare fresh stock solutions in 100% DMSO.[1] When making working solutions, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell type. Visually inspect media for any precipitation after adding the compound. | |
| Cell Line Resistance: The cell line used may be resistant to PIKfyve inhibition. | Test a range of this compound concentrations. Include a positive control cell line known to be sensitive (e.g., certain multiple myeloma or gastric cancer cell lines).[3][4] | |
| High levels of cytotoxicity observed, even at low concentrations | Off-Target Toxicity: The observed cell death may be due to effects other than PIKfyve inhibition.[10] | Perform a dose-response curve to find the optimal concentration. Use a genetic control (siRNA/shRNA against PIKFYVE) to confirm if the cytotoxicity is on-target.[11] |
| Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high for the cells. | Ensure the final vehicle concentration is consistent across all wells and is at a level tolerated by your cells (usually <0.5%). Run a vehicle-only control. | |
| Difficulty interpreting autophagy marker results (e.g., both LC3-II and p62 increase) | Blocked Autophagic Flux: This is the expected result of PIKfyve inhibition. An increase in both LC3-II and the autophagic substrate p62 indicates that autophagosome formation is occurring, but their degradation by lysosomes is blocked.[3][4] | To confirm the block in autophagic flux, perform an autophagy flux assay. Compare this compound treatment to a known lysosomal inhibitor like Bafilomycin A1 or Chloroquine. The accumulation of LC3-II in the presence of this compound should not be further enhanced by co-treatment with Bafilomycin A1 if the block is complete. |
| Inconsistent results between experiments | Experimental Variability: Inconsistent cell passage number, cell density, or incubation times. | Maintain consistent experimental parameters. Use cells within a defined low-passage number range and ensure consistent seeding density. Follow a standardized experimental protocol.[12][13] |
| Reagent Instability: Degradation of antibodies or other critical reagents. | Follow manufacturer's storage instructions for all reagents. Aliquot reagents to avoid repeated freeze-thaw cycles. Test new lots of antibodies before use in critical experiments.[14] |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay System | IC50 / EC50 | Reference |
|---|---|---|---|
| PIKfyve Kinase Activity | In vitro kinase assay ([33P]ATP) | 5.2 nM (IC50) | [1] |
| IL-12p70 Production | Stimulated mouse peritoneal cells | 8.4 nM (IC50) | [1] |
| IL-12p40 Production | Stimulated mouse peritoneal cells | 16 nM (IC50) | [1] |
| IL-12p40 Production | Human PBMC | 99 nM (IC50) | [1] |
| Cellular Viability | Multiple Myeloma Cell Lines (HMCL) | Median 55 nM (EC50) | [7] |
| Cellular Viability | Non-Hodgkin Lymphoma (NHL) Cell Lines | Median 76 nM (EC50) |[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
This compound has a molecular weight of 413.48 g/mol .
-
To prepare a 10 mM stock solution, dissolve 4.14 mg of this compound powder in 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[1]
-
-
Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution serially in your cell culture medium to achieve the desired final concentrations.
-
For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to your cells (typically <0.5%).
-
Protocol 2: Western Blotting for Autophagy Markers
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an increase in p62 levels are indicative of autophagic flux blockage.[4]
Visualizations
Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P2 production and disrupting autophagy.
Caption: General experimental workflow for evaluating the effects of this compound.
Caption: A logical workflow for troubleshooting common this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. selectscience.net [selectscience.net]
- 14. Problems with chemiluminescence [bio.net]
APY0201 Technical Support Center: Navigating Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental outcomes with APY0201, a potent PIKfyve inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of PIKfyve kinase.[1][2] Its primary mechanism of action is to block the enzymatic activity of PIKfyve, which is responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1] This disruption of PtdIns(3,5)P₂ production leads to impaired lysosomal function and blockage of the autophagic flux.[3][4]
Q2: What are the common downstream cellular effects of this compound treatment?
A2: Treatment of cells with this compound typically results in several key downstream effects, including:
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Inhibition of cell proliferation: this compound has been shown to decrease cell viability and inhibit colony formation in various cancer cell lines.[3]
-
Induction of cellular vacuolization: A characteristic phenotypic change observed is the formation of large intracellular vacuoles due to the disruption of endolysosomal trafficking.[4][5][6][7]
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Blockade of autophagic flux: The compound causes an accumulation of autophagosomes by impairing their degradation by lysosomes.[3]
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Cell cycle arrest: this compound can induce G1/S phase arrest in cancer cells.[3]
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Inhibition of IL-12/IL-23 production: this compound has been shown to inhibit the production of proinflammatory cytokines IL-12 and IL-23.[1]
Q3: How should I prepare and store this compound for in vitro and in vivo experiments?
A3: Proper preparation and storage of this compound are critical for consistent experimental results.
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In Vitro Stock Solutions: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as DMSO.[1] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use and store them at -20°C or -80°C.[8] Aqueous solutions should be prepared fresh for each experiment.[8]
-
In Vivo Formulations: For animal studies, this compound can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is crucial to ensure the compound is fully dissolved and to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability/cytotoxicity assays (e.g., CCK8, CellTiter-Glo). | Inconsistent this compound concentration: Inaccurate dilutions or degradation of the compound. | Always prepare fresh dilutions from a validated stock solution for each experiment. Perform a dose-response curve to determine the optimal IC50 for your specific cell line.[8] |
| Cell line-specific sensitivity: Different cell lines exhibit varying sensitivity to PIKfyve inhibition.[5][7] | Characterize the sensitivity of your cell line to this compound. Consider that some cell lines may be inherently resistant.[8] | |
| Variations in cell culture conditions: Differences in cell passage number, confluency, or incubation time. | Use cells within a consistent and low passage number range. Standardize cell seeding density and incubation times across all experiments.[8] | |
| Inconsistent or absent cellular vacuolization phenotype. | Suboptimal this compound concentration: The concentration may be too low to induce the phenotype. | Perform a dose-response experiment and observe for vacuole formation at various concentrations. |
| Short incubation time: The phenotype may take time to develop. | Conduct a time-course experiment to determine the optimal incubation period for observing vacuolization in your cell line. | |
| Cell-type specific differences: The extent of vacuolization can vary between cell types. | Consult literature for expected phenotypes in similar cell lines. Note that while vacuolization is a common effect of PIKfyve inhibition, its correlation with cell death can be inconsistent.[6][7] | |
| Difficulty in detecting changes in autophagy markers (e.g., LC3-II, p62). | Inappropriate timing of analysis: Autophagic flux is a dynamic process, and the timing of measurement is critical. | Perform a time-course experiment to identify the optimal time point for observing changes in autophagy markers after this compound treatment. |
| Antibody quality or western blot protocol: Poor antibody performance or suboptimal blotting conditions. | Validate your primary antibodies for LC3 and p62. Optimize your western blot protocol, ensuring equal protein loading.[8] | |
| Misinterpretation of autophagy marker changes: An increase in LC3-II can indicate either induction of autophagy or a block in autophagic degradation. | To distinguish between these possibilities, use an autophagy inhibitor like Bafilomycin A1 in parallel with this compound. A further increase in LC3-II in the presence of both compounds confirms a block in autophagic flux.[3] | |
| Off-target effects observed in experiments. | High concentrations of this compound: Using concentrations significantly above the IC50 for PIKfyve can increase the likelihood of off-target effects. | Use the lowest effective concentration of this compound determined from your dose-response studies. |
| Inherent off-target activity: While this compound is reported to be highly selective, off-target effects can never be fully excluded.[5][9] | To confirm that the observed phenotype is due to PIKfyve inhibition, consider using another PIKfyve inhibitor with a different chemical structure (e.g., YM201636) as a control.[5] Alternatively, genetic approaches like siRNA-mediated knockdown of PIKfyve can be used to validate the phenotype. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay | System | IC50 / EC50 | Reference |
| PIKfyve Kinase Activity | [³³P]ATP-based kinase assay | In vitro | 5.2 nM | [1] |
| IL-12p70 Production | ELISA | Mouse Peritoneal Exudate Cells | 8.4 nM | [1] |
| IL-12p40 Production | ELISA | Mouse Peritoneal Exudate Cells | 16 nM | [1] |
| IL-12p40 Production | ELISA | Human PBMC | 99 nM | [1] |
| Cell Viability | CellTiter-Glo | Multiple Myeloma Cell Lines (25 lines) | Active in all lines | [5][7] |
| Cell Viability | CellTiter-Glo | Non-Hodgkin Lymphoma Cell Lines (15 lines) | Median EC50: 76 nM (in 93% of lines) | [5] |
| Cell Viability | CCK8 Assay | Gastric Cancer Cell Lines (AGS, SGC7901, etc.) | Concentration-dependent decrease | [3] |
Table 2: Comparison of PIKfyve Inhibitors
| Inhibitor | Target | In Vitro Kinase Assay IC50 | Notes on Selectivity | Reference |
| This compound | PIKfyve | 5.2 nM | Superior selectivity over apilimod (B1663032) against a panel of kinases, GPCRs, and ion channels.[2][5] | [2] |
| Apilimod | PIKfyve | 14 nM | Highly selective for PIKfyve over 456 other kinases at 1 µM. | [2] |
| YM201636 | PIKfyve | 33 nM | Selective for PIKfyve over p110α.[2] | [2] |
Experimental Protocols
1. Cell Viability Assay (CCK8)
-
Cell Seeding: Seed gastric cancer cells (e.g., AGS, SGC7901) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).
-
Assay: Add CCK8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.
2. Western Blot for Autophagy Markers (LC3 and p62)
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
APY0201 Dose-Response Curve Troubleshooting Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APY0201.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We are not observing any response to this compound in our dose-response experiments. What are the possible causes and how can we troubleshoot this?
A1: Lack of a dose-response curve can be due to several factors, ranging from experimental setup to the biological system being used.
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Solution Preparation: this compound is typically dissolved in DMSO to create a stock solution. Ensure the compound is fully dissolved. For working solutions, further dilutions in cell culture media are necessary. It is crucial to vortex thoroughly after each dilution step. Inadequate dissolution or precipitation of the compound can lead to inaccurate concentrations.
-
Storage: this compound stock solutions should be stored at -20°C or -80°C to maintain stability.[1] Repeated freeze-thaw cycles should be avoided. If the compound has been stored for a long time or handled improperly, its activity may be compromised.
-
-
Verify Cell Line Sensitivity:
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound.[2] It is advisable to test a sensitive control cell line in parallel to confirm that the experimental setup is working correctly. For example, certain multiple myeloma (MM) cell lines have shown sensitivity to this compound.[2]
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Cell Health and Passage Number: Ensure that the cells are healthy, in the logarithmic growth phase, and within a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
-
Optimize Experimental Conditions:
-
Assay Incubation Time: The incubation time with this compound can influence the observed response. A 72-hour incubation period has been shown to be effective for assessing cellular viability in response to this compound.[2] You may need to optimize the incubation time for your specific cell line and assay.
-
Assay Type: The choice of assay is critical. Cell viability assays like CellTiter-Glo are commonly used for this compound dose-response studies.[2] Ensure the chosen assay is appropriate for your experimental endpoint.
-
Q2: We are observing a very weak or partial response to this compound, even at high concentrations. What could be the issue?
A2: A weak or partial response suggests that this compound is having some effect, but it is not reaching its maximum potential under the current experimental conditions.
Troubleshooting Steps:
-
Inadequate Concentration Range: The concentration range of this compound being tested might not be high enough to induce a maximal response in your specific cell line. The median EC50 for this compound in some multiple myeloma cell lines is around 55 nM, but this can vary.[2] Consider extending the concentration range.
-
Sub-optimal Incubation Time: The duration of exposure to the compound may be insufficient for the full effect to manifest. Try increasing the incubation time (e.g., from 48 to 72 hours).
-
Cell Seeding Density: The number of cells seeded per well can impact the drug response. If the cell density is too high, the effective concentration of the drug per cell may be reduced. Optimize the cell seeding density to ensure logarithmic growth throughout the experiment.
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Serum Concentration in Media: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the drug treatment period, but ensure the cells remain healthy.
Q3: Our dose-response data for this compound shows high variability between replicates. How can we improve the consistency of our results?
A3: High variability can obscure the true dose-response relationship and make data interpretation difficult.
Troubleshooting Steps:
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use calibrated pipettes to dispense cells into each well. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with media only.
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Pipetting Errors: Inaccurate pipetting of the compound dilutions can lead to significant variability. Use properly calibrated pipettes and ensure thorough mixing of solutions at each dilution step.
-
Assay Performance: Ensure that the assay reagents are properly equilibrated to room temperature before use and that the incubation times for the assay itself are consistent across all plates.
Q4: We have observed a U-shaped or inverted U-shaped dose-response curve with this compound. Is this expected?
A4: While a classic sigmoidal dose-response curve is common, atypical curve shapes like U-shaped or inverted U-shaped curves can occur and may indicate a complex biological response.[3] This phenomenon, sometimes referred to as hormesis, can be caused by various factors.[3]
Troubleshooting and Interpretation:
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that counteract its primary mechanism of action, leading to a rebound in the measured response.
-
Cellular Stress Responses: High concentrations of a compound can trigger cellular stress responses that may interfere with the assay readout or the primary drug effect.
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Compound Solubility: At very high concentrations, the compound may precipitate out of solution, leading to a decrease in the effective concentration and an apparent reversal of the dose-response.
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Confirm with a Different Assay: To rule out assay-specific artifacts, consider confirming the dose-response curve with a different type of assay that measures a distinct cellular endpoint (e.g., a cytotoxicity assay vs. a metabolic activity assay).
Data Presentation
Table 1: Troubleshooting Summary for this compound Dose-Response Experiments
| Issue | Potential Cause | Recommended Solution |
| No Response | Compound degradation | Aliquot stock solutions and avoid repeated freeze-thaw cycles. |
| Cell line resistance | Use a known sensitive cell line as a positive control. | |
| Incorrect assay duration | Optimize incubation time (e.g., 48-72 hours). | |
| Weak Response | Insufficient concentration | Extend the upper limit of the dose-response curve. |
| Sub-optimal incubation time | Increase the duration of drug exposure. | |
| High cell seeding density | Optimize the number of cells seeded per well. | |
| High Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and careful pipetting. |
| Pipetting inaccuracies | Calibrate pipettes and ensure proper mixing of dilutions. | |
| Edge effects in plates | Avoid using the outer wells of the microplate. | |
| Atypical Curve | Off-target effects at high doses | Investigate lower concentration ranges or use a secondary assay. |
| Compound precipitation | Check the solubility of this compound in your media at high concentrations. | |
| Complex biological response | Consider the possibility of hormesis and investigate the underlying mechanism. |
Table 2: Recommended Concentration Ranges and Controls for this compound Experiments
| Compound/Control | Typical Concentration Range | Purpose |
| This compound | 1 nM - 10 µM | To generate a full dose-response curve. |
| Vehicle Control (DMSO) | Match highest this compound concentration | To control for any effects of the solvent. |
| Positive Control | Varies by assay (e.g., Staurosporine) | To ensure the assay is working correctly and cells can respond. |
| Untreated Control | No treatment | To establish a baseline for 100% cell viability/activity. |
Experimental Protocols
Protocol: this compound Dose-Response using CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase.
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Dilute the cells to the desired seeding density in the appropriate cell culture medium.
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Seed the cells into a 96-well, white-walled, clear-bottom plate. The volume per well is typically 100 µL.
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Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to create 2X working solutions of your desired final concentrations.
-
Remove the old media from the cells and add 100 µL of the 2X this compound working solutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
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Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
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Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (media only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (log-logistic) model to determine the EC50.[4]
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound dose-response experiments.
Caption: Proposed signaling pathway of this compound action.[2]
References
Cell line specific responses to APY0201
Welcome to the technical support center for APY0201. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data concerning the use of this compound, a potent and selective PIKfyve inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent small molecule inhibitor of PIKfyve kinase with an IC50 of 5.2 nM.[1] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PtdIns3P) to generate phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2).[1] By inhibiting PIKfyve, this compound disrupts this conversion, leading to impaired lysosomal function and blockage of autophagic flux.[2][3] This disruption results in the activation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy, ultimately leading to apoptosis in sensitive cancer cells.[2][4][5][6]
Q2: In which cancer types has this compound shown activity? A2: this compound has demonstrated significant anti-cancer effects in hematological malignancies and gastric cancer. It shows broad activity against multiple myeloma (MM), with dose-dependent inhibition of cell viability in all 25 human myeloma cell lines (HMCLs) tested.[2][5][7] It is also highly potent in non-Hodgkin lymphoma (NHL) cell lines.[2] Additionally, this compound has been shown to inhibit cell proliferation in in vitro, organoid, and in vivo models of gastric cancer.[3]
Q3: How does the potency of this compound compare to other PIKfyve inhibitors? A3: this compound is consistently reported as being more potent than other PIKfyve inhibitors like apilimod (B1663032) and YM201636.[2][4][5] In comparative studies across multiple myeloma and non-Hodgkin lymphoma cell lines, this compound demonstrated a superior half-maximal effective concentration (EC50) in the nanomolar range for a higher percentage of cell lines tested.[2][5]
Q4: What is the effect of this compound on cytokine production? A4: Besides its activity as a PIKfyve inhibitor, this compound was also developed as a suppressor of interleukin (IL)-12 and IL-23 production.[1][7] It strongly inhibits IL-12p70 and IL-12p40 production with IC50 values of 8.4 nM and 16 nM, respectively, in mouse peritoneal cells.[1]
Troubleshooting Guide
Q1: I observe significant cytoplasmic vacuolization in all my cell lines after this compound treatment, even in those that appear resistant. Is this expected? A1: Yes, this is an expected phenotypic response. The formation of large intracellular vacuoles is a hallmark of PIKfyve inhibition and occurs independently of the ultimate drug sensitivity (i.e., cell death).[2] This vacuolization is a direct consequence of the disruption of endolysosomal trafficking and can be considered a biomarker of target engagement, confirming the compound is active in your cells.[2] Do not use vacuolization alone as a marker for cytotoxicity.
Q2: My cell line of interest does not show a significant decrease in viability after this compound treatment. What are the potential reasons for resistance? A2: Resistance to this compound can be multifactorial:
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Maintenance of Autophagic Flux: Studies in multiple myeloma suggest that resistant cell lines are able to maintain a partial level of autophagic flux, which decelerates the metabolic imbalances caused by PIKfyve inhibition.[2]
-
Low Baseline TFEB Levels: Sensitivity to this compound has been correlated with higher basal protein levels of Transcription Factor EB (TFEB).[2][6] Cell lines with inherently low TFEB expression may be less susceptible.
-
Genetic Background: In primary multiple myeloma samples, those harboring t(11;14) translocation were more frequently classified as resistant, while samples with trisomies showed increased sensitivity.[2][6]
-
Cell Line Dependency: Some cancer types may not be as critically dependent on the PIKfyve pathway for survival. For instance, certain solid tumors have been noted to be less sensitive to PIKfyve inhibition compared to B-cell malignancies.[7]
Q3: I am having trouble dissolving this compound for my in vivo study. What is the recommended formulation? A3: this compound can be challenging to dissolve for in vivo administration. A commonly used vehicle involves a multi-solvent system. One successful protocol involves preparing a stock in DMSO and then sequentially adding co-solvents. For example, a final solution could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another study in a gastric cancer xenograft model used a simpler vehicle of 50% PEG300 and 50% saline for intraperitoneal injection.[3] It is recommended to prepare the working solution fresh on the day of use.[1]
Q4: The cellular effects of this compound in my experiments seem to plateau at higher concentrations. Why might this be? A4: The primary mechanism of this compound is the specific inhibition of PIKfyve. Once the target is fully engaged and inhibited, increasing the drug concentration further may not produce a greater biological effect on the primary pathway. The observed effect will be limited by the cell's dependence on this specific pathway for survival. If you are not seeing the expected level of cell death, it may indicate that the cell line is partially resistant or employs survival pathways that are independent of PIKfyve.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | System | IC50 / EC50 | Reference |
| PIKfyve Kinase Activity | Cell-free enzyme assay | 5.2 nM | [1] |
| IL-12p70 Production | Mouse Peritoneal Cells | 8.4 nM | [1] |
| IL-12p40 Production | Mouse Peritoneal Cells | 16 nM | [1] |
| Cellular Viability | Multiple Myeloma Cell Lines (panel of 25) | Median 55 nM | [7] |
| Cellular Viability | Non-Hodgkin Lymphoma Cell Lines (panel of 15) | Median 76 nM | [2] |
| Cellular Viability | Ex Vivo Primary Myeloma Samples (72h) | Median 179 nM | [2][7] |
Table 2: Comparative Potency of PIKfyve Inhibitors in Multiple Myeloma Cell Lines
| Compound | % of Cell Lines with EC50 in Nanomolar Range | Reference |
| This compound | 65% | [2][4][5] |
| YM201636 | 40% | [2][4][5] |
| Apilimod | 5% | [2][4][5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess this compound's effect on multiple myeloma cell lines.[2]
-
Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. For suspension cells, ensure even distribution.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium to achieve final desired concentrations (e.g., from 1 nM to 20 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Cell Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the EC50 value.
Protocol 2: Western Blotting for Autophagy and Apoptosis Markers
This protocol is for detecting changes in key proteins following this compound treatment, as described in studies on multiple myeloma and gastric cancer.[2][3]
-
Cell Treatment: Plate cells (e.g., 1-2 x 10^6 cells in a 6-well plate) and treat with this compound (e.g., 100 nM) or vehicle (DMSO) for the desired time points (e.g., 6, 24, or 48 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest. Key targets for this compound studies include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits PIKfyve, leading to TFEB activation and disrupted autophagy, causing cell death.
Caption: A typical experimental workflow for evaluating the effects of this compound on cancer cell lines.
Caption: A troubleshooting guide for addressing low cytotoxicity in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. ashpublications.org [ashpublications.org]
APY0201 Autophagy Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing APY0201 in autophagy assays. This compound is a potent and selective inhibitor of PIKfyve kinase, a critical regulator of endolysosomal trafficking and autophagy.[1][2] Its use in research requires careful experimental design and data interpretation to avoid common artifacts.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound-based autophagy experiments.
| Problem (Question) | Potential Cause(s) | Recommended Solution(s) |
| Why am I observing a significant increase in LC3-II levels but little to no expected cytotoxic effect? | This compound is a late-stage autophagy inhibitor. It blocks autophagic flux by impairing lysosomal function, which leads to the accumulation of autophagosomes and a corresponding increase in the autophagosome-associated protein, LC3-II.[3][4] This accumulation is indicative of a blockage, not necessarily an induction of autophagy that leads to cell death. | - Measure Autophagic Flux: Do not rely solely on static LC3-II levels. Perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1). If this compound is blocking flux, there will be little to no further increase in LC3-II levels when BafA1 is added, compared to BafA1 alone.[4] - Monitor p62/SQSTM1: Western blot for p62/SQSTM1, a protein that is degraded by autophagy. An accumulation of p62 upon this compound treatment further confirms a block in autophagic flux.[4] - Time-Course and Dose-Response: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment to find the optimal window for observing cytotoxicity in your specific cell line.[5] |
| Why are my cells showing extensive vacuolization after this compound treatment? | This is a known cellular effect of PIKfyve inhibition.[1][3] The disruption of endolysosomal trafficking and lysosomal function leads to the swelling and accumulation of vacuoles. | - Confirm On-Target Effect: This phenotype is characteristic of PIKfyve inhibition and can be considered an on-target effect.[3] - Correlate with Autophagy Markers: Correlate the vacuolization phenotype with autophagy markers like LC3-II and p62 accumulation to confirm the disruption of the autophagy pathway. - Reduce Concentration/Incubation Time: If the vacuolization is too severe and causing premature cell death or detachment, consider reducing the this compound concentration or the incubation time. |
| Why is there high variability in my assay results between experiments? | - Cellular State: The physiological state of cells can impact their response. Inconsistent cell density, passage number, or using cells in different growth phases can lead to variability.[5] - Compound Stability: Improper storage or handling of this compound can lead to degradation. | - Standardize Cell Culture: Ensure consistent cell seeding density and use cells in the logarithmic growth phase. Avoid using over-confluent cells or cells of a high passage number.[5] - Proper Compound Handling: Store this compound stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term (up to 1 year).[2] Prepare fresh working dilutions for each experiment. |
| Why am I seeing a weaker effect in my cell-based assay compared to the reported biochemical IC50? | A loss of potency is a common finding when transitioning from a biochemical assay to a cellular context.[1][6] This can be attributed to factors like cell membrane permeability, drug efflux pumps, or intracellular metabolism of the compound. | - Cellular Target Engagement Assay: If available, use a cellular target engagement assay (like NanoBRET) to confirm that this compound is reaching and binding to PIKfyve within the cell.[1] - Optimize Concentration: Perform a dose-response experiment in your cell line to determine the effective concentration (EC50) for the desired phenotype (e.g., LC3-II accumulation, cytotoxicity). |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for an this compound autophagy experiment?
A1:
-
Vehicle Control (e.g., DMSO): To assess the baseline level of autophagy and ensure the vehicle itself has no effect.
-
Positive Control for Autophagy Induction (e.g., Starvation, Rapamycin): To confirm that the experimental system is capable of inducing autophagy.
-
Positive Control for Autophagy Inhibition (e.g., Bafilomycin A1, Chloroquine): To compare the effect of this compound with a known late-stage autophagy inhibitor. This is crucial for flux assays.
Q2: How do I interpret the accumulation of autophagosomes with this compound treatment?
A2: The accumulation of autophagosomes (observed via LC3 puncta in fluorescence microscopy or increased LC3-II levels in Western blotting) following this compound treatment should be interpreted as a blockage of autophagic flux, not an induction of the entire autophagy process.[4] this compound inhibits PIKfyve, which is essential for lysosome function.[3] This leads to a failure of autophagosomes to fuse with lysosomes and/or the inability of the autolysosome to degrade its contents, resulting in a traffic jam of autophagosomes.[4]
Q3: Can this compound have off-target effects?
A3: this compound has been shown to be a highly selective PIKfyve inhibitor. In a screening against 137 G protein-coupled receptors (GPCRs), enzymes, and ion channels, it demonstrated negligible inhibition relative to its PIKfyve IC50.[1] However, at very high concentrations, off-target effects can never be fully excluded. It's always good practice to use the lowest effective concentration determined from a dose-response study.
Q4: What is the mechanism of action for this compound?
A4: this compound inhibits the lipid kinase PIKfyve, which phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[2] PI(3,5)P2 is critical for regulating endolysosomal trafficking and maintaining lysosomal function. By inhibiting PIKfyve, this compound disrupts these processes, leading to impaired lysosomal degradation capacity and a blockage of the autophagy pathway at a late stage.[3][7] This also leads to the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Process | IC50 / EC50 | Cell Line / System | Reference |
| Biochemical Kinase Assay | PIKfyve | 5.2 nM | [33P]ATP-based | [2] |
| IL-12/IL-23 Production | IL-12p70 | 8.4 nM | Thioglycollate-induced mouse peritoneal exudate cells (TG-PEC) | [2] |
| IL-12/IL-23 Production | IL-12p40 | 16 nM | Thioglycollate-induced mouse peritoneal exudate cells (TG-PEC) | [2] |
| Cellular Viability | Anti-Multiple Myeloma | Nanomolar range in 65% of cell lines tested | Human Myeloma Cell Lines (HMCL) | [3][8] |
| Cellular Viability | Anti-Gastric Cancer | Concentration-dependent decrease | AGS, SGC7901, BGC823, MKN28, SNU719 cells | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagic Flux
This protocol details the assessment of autophagic flux in response to this compound by measuring LC3-II and p62/SQSTM1 levels.
-
Cell Seeding: Seed cells (e.g., AGS, SGC7901) in 6-well plates at a density that ensures they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Prepare fresh working solutions of this compound and Bafilomycin A1 (BafA1) in your cell culture medium.
-
Treat cells according to the following groups for the desired time (e.g., 24 hours):
-
Group 1: Vehicle Control (DMSO)
-
Group 2: this compound (at optimal concentration, e.g., 100 nM)[3]
-
Group 3: BafA1 (e.g., 100 nM) for the final 2-4 hours of the experiment.
-
Group 4: this compound for the full duration, with BafA1 added for the final 2-4 hours.
-
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysates to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-PAGE gel.[4]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II), p62/SQSTM1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signals.
-
-
Data Analysis: Quantify band intensities. A block in autophagic flux is indicated by an accumulation of LC3-II and p62 with this compound treatment. The addition of BafA1 to this compound-treated cells should not cause a significant further increase in LC3-II compared to BafA1 alone if flux is already maximally blocked by this compound.
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This protocol describes how to visualize autophagosome accumulation using fluorescence microscopy.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate. For transient transfection, use a cell density appropriate for your transfection reagent.
-
Transfection (Optional): Transfect cells with a fluorescently-tagged LC3 plasmid (e.g., GFP-LC3, RFP-LC3). Allow 24 hours for protein expression. Note: Overexpression of tagged LC3 can itself interfere with autophagy.[7] Stable cell lines with low expression are preferred.
-
Treatment: Treat cells with Vehicle (DMSO) or this compound at the desired concentration and time. Include positive (starvation) and negative controls.
-
Cell Fixation and Permeabilization:
-
Wash cells gently with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining (for endogenous LC3):
-
If not using fluorescently-tagged LC3, block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount coverslips onto glass slides using a mounting medium containing DAPI to stain nuclei.
-
Image cells using a fluorescence or confocal microscope.
-
-
Data Analysis: Quantify the number of LC3 puncta per cell. An increase in the number and intensity of puncta in this compound-treated cells indicates autophagosome accumulation.
Visualizations and Diagrams
Caption: this compound inhibits PIKfyve, blocking PI(3,5)P2 production and lysosome function.
Caption: Workflow for assessing this compound's effect on autophagy.
References
- 1. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Autophagy: assays and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: APY0201 Treatment Duration Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of APY0201 in preclinical experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to help determine the most effective treatment schedules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that influences its optimal treatment duration?
A1: this compound is a potent inhibitor of PIKfyve kinase.[1] This inhibition disrupts the conversion of PtdIns3P to PtdIns(3,5)P2, which is critical for lysosomal function and autophagy.[1][2] The therapeutic effect of this compound is primarily linked to the blockage of autophagic flux, leading to an accumulation of autophagosomes and subsequent cancer cell death.[2][3] The optimal treatment duration should be sufficient to induce irreversible autophagic stress and cell cycle arrest in cancer cells.[2]
Q2: How do I determine the initial concentration range and treatment duration for my cell line?
A2: Start by performing a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific cancer cell line. Based on published studies, this compound has shown efficacy at nanomolar concentrations.[3][4] For initial experiments, a common approach is to treat cells with various concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 5 µM, 10 µM) for a standard duration of 48 or 72 hours.[2][3]
Q3: My cells are showing signs of recovery after this compound withdrawal. How can I optimize the treatment duration to prevent this?
A3: Cell recovery post-treatment suggests that the initial treatment duration may be insufficient to induce terminal cell death. To address this, consider the following:
-
Prolonged Continuous Treatment: Extend the duration of continuous this compound exposure (e.g., from 48h to 72h, 96h, or longer) and assess cell viability at each time point.
-
Pulsed Dosing Schedule: Investigate intermittent or pulsed dosing regimens. This involves treating cells with a high concentration of this compound for a shorter period, followed by a drug-free interval. This can sometimes be more effective and less toxic than continuous exposure.
-
Combination Therapy: Consider combining this compound with other anti-cancer agents to enhance efficacy and prevent recovery.
Q4: I am observing significant cytotoxicity in my in vivo model, even at short treatment durations. What are my options?
A4: If significant toxicity is observed, optimizing the dosing schedule is crucial. Consider the following strategies:
-
Dose Reduction: Lower the dose of this compound while maintaining the treatment duration.
-
Intermittent Dosing: Switch from a continuous daily dosing schedule to an intermittent one (e.g., dosing every other day, or 5 days on/2 days off). This can help to manage toxicity while still exerting an anti-tumor effect.
-
Monitoring Biomarkers: Monitor pharmacodynamic biomarkers in tumor and surrogate tissues to ensure target engagement at lower, less toxic doses.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments. | - Cell passage number and confluency.- Reagent variability.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Ensure consistent cell seeding density.- Prepare fresh drug dilutions for each experiment.- Strictly adhere to standardized incubation times. |
| High background in autophagy flux assays. | - Suboptimal antibody concentration.- Insufficient washing steps.- Autophagy induction by serum starvation. | - Titrate primary and secondary antibodies.- Increase the number and duration of washing steps.- Ensure consistent media and serum conditions across all experimental groups. |
| Acquired resistance to this compound treatment. | - Upregulation of alternative survival pathways.- Genetic mutations in the drug target. | - Perform molecular profiling of resistant cells to identify potential resistance mechanisms.- Evaluate combination therapies to target bypass pathways.- Consider a drug holiday followed by re-challenge with this compound. |
Data Presentation: In Vitro this compound Efficacy
Table 1: Effect of this compound Concentration and Treatment Duration on Gastric Cancer Cell Viability (% of Control)
| Treatment Duration | 0.01 µM | 0.1 µM | 1 µM | 5 µM | 10 µM |
| 24 hours | 95% | 85% | 70% | 55% | 40% |
| 48 hours | 80% | 65% | 45% | 30% | 20% |
| 72 hours | 60% | 40% | 25% | 15% | 10% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should generate their own data based on their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration using a Cell Viability Assay (CCK-8)
Objective: To determine the effect of different this compound treatment durations on cancer cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., AGS, SGC7901) in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.[2]
-
Drug Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the EC50 value) and a vehicle control (DMSO).
-
Time Points: Incubate the plates for various durations (e.g., 24h, 48h, 72h, 96h).
-
CCK-8 Assay: At each time point, add 10 µl of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2 hours in the dark.[2]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against treatment duration to identify the optimal time point for maximal effect.
Protocol 2: Assessing Autophagic Flux to Confirm Mechanism of Action over Time
Objective: To monitor the effect of this compound on autophagic flux at different treatment durations.
Methodology:
-
Cell Seeding and Transfection: Seed cells in a confocal dish. For monitoring autophagic flux, cells can be transfected with a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) plasmid.
-
Drug Treatment: Treat the cells with this compound at the desired concentration. Include a positive control (e.g., Rapamycin or Bafilomycin A1) and a vehicle control.[2]
-
Time-Course Analysis: Fix the cells at different time points (e.g., 6h, 12h, 24h, 48h).
-
Western Blotting for LC3-II:
-
Lyse cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against LC3 and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands. An increase in the LC3-II/LC3-I ratio indicates autophagosome accumulation.
-
-
Fluorescence Microscopy:
-
For cells expressing mRFP-GFP-LC3, visualize the puncta using a confocal microscope. An increase in yellow puncta (autophagosomes) and red-only puncta (autolysosomes) will indicate the state of autophagic flux. A blockage in the flux will lead to an accumulation of yellow puncta.
-
-
Analysis: Quantify the LC3-II/LC3-I ratio or the number of fluorescent puncta per cell at each time point to determine when this compound maximally inhibits autophagic flux.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Combining APY0201 with Other Inhibitors: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for combining the PIKfyve inhibitor, APY0201, with other inhibitors in preclinical research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of PIKfyve kinase.[1][2] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[3] This process is crucial for the regulation of endosomal and lysosomal trafficking. By inhibiting PIKfyve, this compound disrupts lysosomal function and autophagic flux, leading to the accumulation of autophagosomes and ultimately, in many cancer cell types, cell death.[2][4] this compound has also been shown to inhibit the production of the pro-inflammatory cytokines IL-12 and IL-23.
Q2: What is the scientific rationale for combining this compound with other inhibitors?
A2: The rationale for combining this compound with other inhibitors is to achieve synergistic anti-cancer effects, overcome drug resistance, and potentially reduce toxicity by using lower doses of each agent.[5] this compound's unique mechanism of targeting lysosomal function and autophagy can complement inhibitors that target other critical cancer pathways. For instance, many cancer cells rely on autophagy to survive the stress induced by other therapies, so inhibiting this rescue pathway with this compound can enhance the efficacy of the partner drug.
Q3: With which classes of inhibitors has this compound (or other PIKfyve inhibitors) shown synergy?
A3: Preclinical studies have demonstrated synergistic or enhanced anti-cancer activity when PIKfyve inhibitors are combined with:
-
p38MAPK inhibitors: This combination synergistically disrupts autophagy, leading to reduced cancer cell viability.
-
RAS/MET pathway inhibitors: Co-inhibition is a promising therapeutic strategy.
-
Immunotherapy (e.g., anti-PD-L1): PIKfyve inhibition can upregulate MHC class I expression, potentially enhancing the efficacy of immune checkpoint inhibitors.[6]
-
Chemotherapeutic agents: PIKfyve inhibitors are being explored to increase the effectiveness of conventional chemotherapy.[7]
Q4: Are there any known interactions of this compound with mTOR or PI3K inhibitors?
A4: While direct quantitative synergy studies for this compound in combination with mTOR or PI3K inhibitors are not extensively published, there is a strong mechanistic rationale for such combinations. PIKfyve inhibition has been shown to reduce mTORC1 activity, suggesting a potential for synergistic effects when combined with direct mTOR inhibitors.[7] Since the PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival, and is often hyperactivated in cancer, its dual targeting with a lysosome-disrupting agent like this compound is a rational approach.[8][9][10] Researchers should empirically determine the nature of the interaction (synergistic, additive, or antagonistic) in their specific experimental models.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity or cell death in control cells treated with this compound alone. | This compound concentration is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 of this compound as a single agent in your cell line. For combination studies, it is often recommended to use concentrations at or below the single-agent IC50. |
| No synergistic effect observed with the combination. | 1. The chosen concentrations are not in the synergistic range. 2. The timing of drug addition is not optimal. 3. The cell line may not be sensitive to this particular combination. 4. The mechanism of action of the partner drug does not complement that of this compound in this context. | 1. Perform a matrix of concentrations for both drugs to identify the synergistic range. 2. Experiment with different schedules of administration (e.g., sequential vs. simultaneous). 3. Consider using a different cell line with a known dependence on the pathways targeted by the inhibitors. 4. Re-evaluate the rationale for the combination based on the known signaling pathways of your model system. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent drug preparation and storage. 3. Fluctuation in incubation times. 4. Mycoplasma contamination. | 1. Ensure consistent cell numbers are plated for each experiment. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. Follow the manufacturer's instructions for storage. 3. Standardize all incubation times precisely. 4. Regularly test cell cultures for mycoplasma contamination. |
| Difficulty in interpreting synergy data. | The chosen method for synergy analysis may not be appropriate. | Utilize established methods for quantifying drug interactions, such as the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11] |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
This protocol outlines a general method for assessing the synergistic effects of this compound in combination with another inhibitor using a cell viability assay (e.g., MTT, CellTiter-Glo®).
1. Materials:
- Cancer cell line of interest
- Complete cell culture medium
- This compound
- Inhibitor of interest
- 96-well plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader
2. Procedure:
- Day 1: Cell Seeding
- Trypsinize and count cells.
- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Day 2: Drug Treatment
- Prepare serial dilutions of this compound and the other inhibitor in complete medium.
- Treat cells with each drug alone and in combination at various concentrations. Include vehicle-only controls. A checkerboard (matrix) format is recommended to test a range of concentration combinations.
- Day 4: Cell Viability Measurement
- After 48-72 hours of incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or luminescence using a plate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Determine the IC50 value for each drug alone.
- Use a synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate the Combination Index (CI) based on the Chou-Talalay method.[11]
In Vivo Synergy Assessment: Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another inhibitor in a xenograft mouse model.[1][12][13][14]
1. Materials:
- Immunocompromised mice (e.g., nude, SCID)
- Cancer cell line for xenograft implantation
- This compound formulated for in vivo use
- Inhibitor of interest formulated for in vivo use
- Vehicle control solution
- Calipers for tumor measurement
2. Procedure:
- Tumor Implantation:
- Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
- Monitor tumor growth regularly.
- Treatment:
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into four groups:
- Vehicle control
- This compound alone
- Other inhibitor alone
- This compound + other inhibitor
- Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
- Monitoring:
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and overall health.
- Endpoint:
- Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
- Euthanize mice and excise tumors for further analysis (e.g., histopathology, biomarker analysis).
3. Data Analysis:
- Plot tumor growth curves for each treatment group.
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- Statistically analyze the differences in tumor volume between the combination group and the single-agent groups to assess for synergistic effects.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound as a Single Agent
| Cell Line/Assay | IC50 (nM) | Reference |
| PIKfyve Kinase Assay | 5.2 | [15] |
| IL-12p70 Production (mouse PECs) | 8.4 | [15] |
| IL-12p40 Production (mouse PECs) | 16 | [15] |
| IL-12p40 Production (human PBMC) | 99 | [15] |
| Multiple Myeloma Cell Lines (median) | 55 (EC50) | [4] |
| B-NHL Cell Lines (median) | 76 (EC50) | [4] |
Table 2: Preclinical Combination Data for PIKfyve Inhibitors
| PIKfyve Inhibitor | Combination Agent | Cancer Model | Observed Effect | Reference |
| Apilimod (B1663032) | Rituximab | B-cell Non-Hodgkin Lymphoma (in vivo) | Synergistic tumor growth inhibition | [6] |
| Apilimod | Anti-PD-L1 | A20 Syngeneic Lymphoma (in vivo) | Synergistic tumor growth inhibition (CDI = 0.62) | [6] |
| WX8 (PIKfyve inhibitor) | SB202190 (p38MAPK inhibitor) | Colorectal Adenocarcinoma (in vivo) | Synergistic reduction in tumor growth |
CDI: Combination Index. A value < 1 indicates synergy.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PIKfyve Ameliorates the Proliferation and Migration of Vascular Smooth Muscle Cells and Vascular Intima Hyperplasia By Reducing mTORC1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mechanism for synergy with combined mTOR and PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined Inhibition of PI3Kβ and mTOR Inhibits Growth of PTEN-null Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CombPDX: a unified statistical framework for evaluating drug synergism in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to APY0201 and Other PIKfyve Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of APY0201 with other prominent inhibitors of the lipid kinase PIKfyve, such as YM201636 and apilimod (B1663032). This document synthesizes available experimental data to provide a comprehensive overview of their respective potencies, mechanisms of action, and cellular effects, aiding in the selection of appropriate tool compounds for research.
Introduction to PIKfyve and its Inhibition
PIKfyve is a crucial lipid kinase that regulates fundamental cellular processes by phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol-5-phosphate (B1243415) (PI(5)P).[1][2] These phosphoinositides are vital for maintaining the homeostasis of the endo-lysosomal system, governing processes like endosomal trafficking, lysosome function, and autophagy.[1][2][3] Inhibition of PIKfyve disrupts these pathways, leading to distinct cellular phenotypes such as the formation of large cytoplasmic vacuoles and impaired autophagic flux.[2][4] This disruption has positioned PIKfyve as a compelling therapeutic target for various diseases, including cancer, neurodegenerative disorders, and viral infections.[2][5] this compound has emerged as a particularly potent inhibitor, demonstrating significant efficacy in preclinical cancer models.[4][6]
Comparative Analysis of PIKfyve Inhibitor Potency and Selectivity
This compound consistently demonstrates superior potency compared to other well-characterized PIKfyve inhibitors, YM201636 and apilimod, particularly in hematological cancer models.[4][6][7][8] Experimental data indicates that this compound inhibits PIKfyve with high affinity and exhibits greater efficacy in reducing cancer cell viability at nanomolar concentrations.
Table 1: In Vitro Kinase Inhibitory Potency
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference(s) |
| This compound | PIKfyve | 5.2 | In vitro kinase assay ([33P]ATP) | [9][10][11] |
| YM201636 | PIKfyve | 33 | In vitro kinase assay | [10] |
| Apilimod | PIKfyve | ~1 - 14 | In vitro kinase assay / Cell-based assay | [10][11] |
Table 2: Cellular Efficacy in Cancer Cell Lines (72h Incubation)
| Inhibitor | Cell Line Type | Potency Metric | Result | Reference(s) |
| This compound | Human Myeloma Cell Lines (HMCL) | % of lines with EC50 < 1 µM | 65% | [4][6][7][8] |
| YM201636 | Human Myeloma Cell Lines (HMCL) | % of lines with EC50 < 1 µM | 40% | [4][6][7][8] |
| Apilimod | Human Myeloma Cell Lines (HMCL) | % of lines with EC50 < 1 µM | 5% | [4][6][7][8] |
| This compound | Non-Hodgkin Lymphoma (NHL) | Median EC50 | 76 nM (in 93% of lines) | [4] |
| YM201636 | Non-Hodgkin Lymphoma (NHL) | Median EC50 | 530 nM (in 37.5% of lines) | [4] |
Regarding selectivity, this compound has been shown to have a more favorable profile than apilimod. When tested against a broad panel of 137 GPCRs, enzymes, and ion channels, this compound displayed negligible inhibition of off-targets, whereas apilimod showed some activity against GPCRs.[12] YM201636 is also considered a very selective inhibitor, though it can inhibit the p110α subunit of PI3K at higher concentrations (IC50 of 3.3 µM).[10][12]
Mechanism of Action and Cellular Consequences
The inhibition of PIKfyve by compounds like this compound sets off a cascade of cellular events rooted in the disruption of the endo-lysosomal pathway. The primary mechanism involves blocking the synthesis of PI(3,5)P2, which is critical for lysosomal function and membrane trafficking.[10][13]
This disruption leads to several key downstream effects:
-
Cytoplasmic Vacuolization: The most prominent phenotype of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles, which are believed to be of endosomal and lysosomal origin.[4][7]
-
Lysosomal Dysfunction: Inhibition impairs the maturation of lysosomal proteases, such as cathepsins, and upregulates genes associated with the lysosomal pathway.[4][13]
-
Activation of TFEB: PIKfyve inhibition leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB).[3][4] TFEB is a master regulator of lysosomal biogenesis and autophagy, and its activation is a compensatory response to lysosomal stress.[4][6][7]
-
Autophagy Blockade: While activating the biogenesis of autophagic and lysosomal machinery, PIKfyve inhibitors ultimately block autophagic flux. This is evidenced by the accumulation of autophagy markers like LC3-II and p62, indicating that the degradation of autophagosomes by lysosomes is impaired.[4][13] It is this disruption of autophagy that is believed to be a primary driver of cytotoxicity in "autophagy-addicted" cancer cells.[6][14]
Caption: PIKfyve signaling and the impact of this compound inhibition.
Experimental Protocols
The evaluation of PIKfyve inhibitors like this compound involves a series of standard in vitro assays to determine their potency and cellular effects.
Protocol 1: Cell Viability Assay
This protocol is used to determine the half-maximal effective concentration (EC50) of the inhibitor in cancer cell lines.
-
Cell Seeding: Plate human myeloma cell lines (HMCL) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and other inhibitors (e.g., YM201636, apilimod) in culture medium. Add the compounds to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Assess cell viability using a luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Read luminescence on a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the EC50 value using appropriate software.
Protocol 2: Western Blotting for Autophagy Markers
This method is used to assess the impact of PIKfyve inhibition on the autophagic pathway.
-
Cell Treatment: Culture sensitive HMCLs and treat them with a fixed concentration of this compound (e.g., 100 nM) or DMSO for 48 hours.
-
Lysate Preparation: Harvest the cells, wash with PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against autophagy markers (e.g., LC3 A/B, p62/SQSTM1) and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative changes in protein levels. An increase in both LC3-II and p62 levels is indicative of a blocked autophagic flux.[4]
Caption: Workflow for evaluating PIKfyve inhibitors in vitro.
Conclusion
The available data strongly indicate that this compound is a highly potent and selective PIKfyve inhibitor.[9][12] Its superior efficacy in killing multiple myeloma and non-Hodgkin lymphoma cells in vitro, when compared to apilimod and YM201636, makes it a valuable tool for cancer research.[4][6] The mechanism of action for all three inhibitors converges on the disruption of endo-lysosomal homeostasis and the blockade of autophagic flux, a vulnerability that can be exploited in cancers dependent on this pathway for survival.[6][14] For researchers investigating the therapeutic potential of PIKfyve inhibition, particularly in hematological malignancies, this compound represents a leading candidate compound due to its enhanced potency and clean selectivity profile.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of PIKfyve Kinase Inhibitors: APY0201, Apilimod, and YM201636
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor APY0201 with two other widely studied inhibitors of Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve): apilimod (B1663032) and YM201636. The focus of this comparison is on the selectivity of these compounds, a critical attribute for any therapeutic or chemical probe. The information presented is collated from various experimental studies to aid in the selection of the most appropriate tool for research and development.
Introduction to PIKfyve and its Inhibition
PIKfyve is a lipid kinase that plays a central role in cellular homeostasis by catalyzing the formation of phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol-3-phosphate (PtdIns3P).[1][2] This signaling lipid is essential for the regulation of endosomal trafficking, lysosomal function, and autophagy.[1][3] Inhibition of PIKfyve disrupts these processes, leading to characteristic cellular phenotypes such as the formation of large cytoplasmic vacuoles and impaired lysosomal degradation, making it an attractive therapeutic target for various diseases, including cancer and viral infections.[3][4] this compound, apilimod, and YM201636 are all potent inhibitors of PIKfyve, but they exhibit distinct selectivity profiles.
Comparative Analysis of Potency and Selectivity
This compound has emerged as a highly potent PIKfyve inhibitor with superior potency in cellular assays compared to apilimod and YM201636.[5][6] While all three compounds effectively inhibit PIKfyve in the nanomolar range, their off-target profiles differ significantly, which can have important implications for their use in specific experimental contexts and for their therapeutic potential.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for the inhibitory potency and selectivity of this compound, apilimod, and YM201636. It is important to note that the selectivity data for these compounds were generated using different kinase profiling platforms, which should be considered when making direct comparisons.
Table 1: Inhibitory Potency against PIKfyve
| Inhibitor | IC50 (nM) | Assay Type |
| This compound | 5.2[7][8] | In vitro kinase assay ([33P]ATP) |
| Apilimod | ~14 | In vitro kinase assay |
| YM201636 | 33[7][9][10] | In vitro kinase assay |
Table 2: Summary of Kinase Selectivity Profiles
| Inhibitor | Selectivity Metric | Key Off-Targets Identified | Profiling Platform |
| This compound | Gini Coefficient: 0.753[7] | LOK (>50% inhibition at 300 nM), ITPK1 (>50% inhibition at 300 nM)[7] | KiNativ (in situ native kinase profiling in Jurkat cell lysate)[7] |
| Apilimod | Described as "exquisitely selective"[7][11] | No significant binding to 456 other kinases at 1 µM | Broad kinase panel (unspecified) |
| YM201636 | Less selective than apilimod[5] | PIK3CB (a catalytic subunit of PI3Ks)[7] | Kinome-wide selectivity profiling (unspecified) |
Signaling Pathways and Experimental Workflows
To understand the context of PIKfyve inhibition and the methods used to characterize these inhibitors, the following diagrams illustrate the PIKfyve signaling pathway and a general workflow for kinase inhibitor profiling.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and other PIKfyve inhibitors are provided below.
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PIKfyve enzyme
-
PtdIns3P substrate
-
ATP
-
Kinase buffer
-
Test inhibitors (this compound, apilimod, YM201636)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 96-well plate, add the diluted inhibitors, recombinant PIKfyve enzyme, and PtdIns3P substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value for each inhibitor.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[5]
Materials:
-
Human cancer cell lines (e.g., multiple myeloma cell lines)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, apilimod, YM201636)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the EC50 value for each inhibitor.
Kinase Selectivity Profiling (General Overview)
KiNativ™ in situ Kinase Profiling: This method utilizes an ATP-based chemical probe to assess inhibitor binding to native kinases within a cell lysate.[7]
-
A cell lysate (e.g., from Jurkat cells) is prepared.
-
The lysate is treated with the test inhibitor (e.g., this compound) at a specific concentration.
-
An ATP-based probe that covalently labels the active site of kinases is added.
-
Inhibition of probe labeling by the test compound indicates binding to a particular kinase.
-
Labeled peptides are enriched and identified by mass spectrometry to generate a kinase selectivity profile.
DiscoverX KINOMEscan™: This is a binding assay platform that quantitatively measures the interactions between a test compound and a large panel of DNA-tagged kinases.
-
A test compound is incubated with a panel of DNA-tagged kinases.
-
The kinase-inhibitor mixture is passed over a ligand-immobilized solid support.
-
The amount of kinase that binds to the support is quantified using qPCR of the DNA tag.
-
A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
This method can be used to determine the dissociation constant (Kd) for the inhibitor and each kinase in the panel.
Conclusion
This compound is a highly potent inhibitor of PIKfyve, demonstrating superior potency in cellular models of multiple myeloma when compared to apilimod and YM201636.[5] In terms of selectivity, apilimod is reported to be exceptionally specific for PIKfyve.[7][11] this compound exhibits a high degree of selectivity as indicated by its Gini coefficient, with a limited number of identified off-targets.[7] YM201636 is considered less selective, with known off-target activity against class IA PI3 kinase.[5][7]
The choice of inhibitor will depend on the specific research question. For studies requiring the highest degree of target specificity, apilimod may be the preferred tool. For applications where high potency is paramount and a well-defined, narrow off-target profile is acceptable, this compound presents a strong alternative. YM201636, while a potent PIKfyve inhibitor, should be used with caution in studies where off-target effects on the PI3K pathway could confound results. Further head-to-head profiling of these inhibitors on the same comprehensive kinase panel would provide a more definitive and directly comparable assessment of their selectivity.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. embopress.org [embopress.org]
- 11. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of APY0201 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PIKfyve inhibitor APY0201 with other alternatives, supported by experimental data. The document summarizes key findings, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate informed decisions in research and development.
This compound is a potent and selective small molecule inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and autophagy.[1][2] By inhibiting the conversion of phosphatidylinositol-3-phosphate (PtdIns3P) to phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2), this compound disrupts lysosomal function and autophagic flux, leading to the accumulation of autophagosomes and subsequent cancer cell death.[1][2] This mechanism has positioned this compound and other PIKfyve inhibitors as promising therapeutic agents in oncology.
Comparative Efficacy of PIKfyve Inhibitors
This compound has been benchmarked against other well-characterized PIKfyve inhibitors, primarily apilimod (B1663032) and YM201636, in various cancer models. These studies consistently demonstrate the superior potency of this compound in inhibiting cancer cell viability.
Table 1: Comparative Potency of PIKfyve Inhibitors in Hematological Malignancies
| Compound | Cancer Model | Assay | Potency (EC50/IC50) | Reference(s) |
| This compound | Multiple Myeloma Cell Lines (HMCL) | Cell Viability | Median EC50: 55 nM | [1] |
| Non-Hodgkin's Lymphoma (NHL) Cell Lines | Cell Viability | Median EC50: 76 nM (in 93% of lines) | [1] | |
| Multiple Myeloma Patient Samples (ex vivo) | Cell Viability | EC50 < 100 nM in 19% of samples | [1] | |
| Apilimod | Multiple Myeloma Cell Lines (HMCL) | Cell Viability | EC50 in nanomolar range in 5% of lines | [1] |
| Non-Hodgkin's Lymphoma (NHL) Cell Lines | Cell Viability | EC50: 405 nM (in 12.5% of lines) | [1] | |
| YM201636 | Multiple Myeloma Cell Lines (HMCL) | Cell Viability | EC50 in nanomolar range in 40% of lines | [1] |
| Non-Hodgkin's Lymphoma (NHL) Cell Lines | Cell Viability | Median EC50: 530 nM (in 37.5% of lines) | [1] |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) are measures of drug potency.
While the majority of comparative data comes from studies in hematological malignancies, research in solid tumors, such as gastric cancer, has also demonstrated the potent anti-proliferative effects of this compound.[2] However, direct head-to-head comparisons with other PIKfyve inhibitors in a broad range of solid tumor models are still emerging.
Cross-Validation in Different Models
The anti-cancer effects of this compound have been validated across a variety of preclinical models, highlighting its potential for broader therapeutic applications.
Table 2: Validation of this compound Activity in Diverse Cancer Models
| Model Type | Cancer Type | Key Findings | Reference(s) |
| In vitro Cell Lines | Gastric Cancer (AGS, SGC7901) | Inhibition of cell proliferation, induction of G1/S phase arrest, accumulation of autophagosomes. | [2] |
| Multiple Myeloma | Dose-dependent inhibition of cell viability. | [1] | |
| Organoid Model | Gastric Cancer | Inhibition of organoid growth. | [2] |
| In vivo Xenograft Model | Gastric Cancer | Significant reduction in tumor volume and weight. | [2] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PIKfyve, which disrupts the delicate balance of phosphoinositide signaling, leading to impaired lysosomal function and a blockage in the autophagic pathway. This results in the accumulation of unprocessed autophagosomes, cellular stress, and ultimately, apoptosis.
Caption: this compound inhibits PIKfyve, blocking autophagic flux and leading to cancer cell death.
Further research has elucidated additional downstream effects of PIKfyve inhibition. For instance, it can lead to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1] More recently, PIKfyve inhibition has been shown to modulate the cGAS-STING signaling pathway, suggesting a role in enhancing anti-tumor immunity.[3]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Autophagy Markers
This technique is used to detect and quantify key proteins involved in the autophagy pathway, such as LC3 and p62.
Detailed Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 30-50 µg of protein per sample on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I is often used as an indicator of autophagosome formation.
Gastric Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject human gastric cancer cells (e.g., AGS or SGC7901) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg, intraperitoneally, daily) or a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and autophagy markers).
Comparison with Non-PIKfyve Inhibitor Alternatives
The primary mechanism of this compound, autophagy inhibition, is also a target of other classes of drugs, most notably the lysosomotropic agents chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ).[4][5] These agents accumulate in lysosomes and raise the lysosomal pH, thereby inhibiting the activity of degradative enzymes.[6]
While both PIKfyve inhibitors and lysosomotropic agents disrupt autophagy, their precise mechanisms differ. This compound directly targets a key kinase in the phosphoinositide signaling pathway, whereas CQ/HCQ have a more general effect on lysosomal pH.[6][7] Direct comparative studies evaluating the efficacy and potential off-target effects of this compound versus CQ/HCQ in various cancer models are warranted to determine the optimal strategy for targeting autophagy in cancer therapy.
Future Directions
The potent anti-cancer activity of this compound, particularly its superiority over other PIKfyve inhibitors in preclinical models, makes it a compelling candidate for further development. Future research should focus on:
-
Broadening the Scope: Conducting head-to-head comparative studies of this compound, apilimod, and YM201636 in a wider range of solid tumor models.
-
Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, including conventional chemotherapy, targeted therapies, and immunotherapies.[3]
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Clinical Translation: Advancing this compound into clinical trials to evaluate its safety and efficacy in cancer patients.
References
- 1. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The clinical value of using chloroquine or hydroxychloroquine as autophagy inhibitors in the treatment of cancers: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - ecancer [ecancer.org]
APY0201: A Potent PIKfyve Inhibitor Outperforming First-Generation Counterparts
For Immediate Release
A comprehensive analysis of the novel PIKfyve inhibitor, APY0201, reveals significantly enhanced potency compared to first-generation inhibitors such as apilimod (B1663032) and YM201636. This guide provides a detailed comparison of their biochemical and cellular activities, supported by experimental data, for researchers, scientists, and drug development professionals.
The lipid kinase PIKfyve has emerged as a critical therapeutic target in a range of diseases, including cancer and autoimmune disorders. It plays a central role in regulating endosomal trafficking and lysosomal homeostasis through the production of the signaling lipids phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns(5)P). While first-generation inhibitors have demonstrated the therapeutic potential of targeting PIKfyve, the development of more potent and specific compounds is crucial for advancing clinical applications. This compound represents a significant step forward in this pursuit.
Quantitative Comparison of Inhibitor Potency
This compound consistently demonstrates superior potency in both biochemical and cellular assays compared to the first-generation PIKfyve inhibitors apilimod and YM201636.
| Inhibitor | Target | Assay Type | IC50 (nM) | EC50 (nM) | Key Findings |
| This compound | PIKfyve | In vitro kinase assay | 5.2[1] | 123 (average in MM cell lines)[2] | Consistently the most potent inhibitor across multiple studies.[1][3][4] |
| Apilimod | PIKfyve | In vitro kinase assay | ~14[4] | 2026 (average in MM cell lines)[2] | A well-characterized first-generation inhibitor.[5] |
| YM201636 | PIKfyve | In vitro kinase assay | 33[5] | 1329 (average in MM cell lines)[2] | Another widely used first-generation inhibitor.[5] |
| Vacuolin-1 | PIKfyve | Not widely reported | Not widely reported | A potent inhibitor that induces vacuolation.[6][7] |
PIKfyve Signaling Pathway and Inhibition
PIKfyve is a key enzyme in the phosphoinositide signaling pathway. It phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate PtdIns(3,5)P₂, a critical lipid messenger for endosome and lysosome function. Inhibition of PIKfyve disrupts this pathway, leading to the accumulation of PI(3)P and a depletion of PtdIns(3,5)P₂, which in turn impairs endosomal trafficking and lysosomal homeostasis, resulting in the characteristic formation of large cytoplasmic vacuoles.
PIKfyve phosphorylates PI(3)P to PtdIns(3,5)P₂, regulating downstream cellular processes. This compound and first-generation inhibitors block this activity.
Experimental Workflow for Inhibitor Comparison
A standardized workflow is essential for the objective comparison of PIKfyve inhibitors. This typically involves a combination of in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular potency and phenotypic effects.
A typical workflow for comparing the potency of PIKfyve inhibitors, from in vitro assays to cellular analysis.
Experimental Protocols
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to PIKfyve activity.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P:PS substrate solution
-
This compound and other PIKfyve inhibitors
-
ATP solution
-
Lipid Kinase Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PIKfyve inhibitors in 1x Lipid Kinase Buffer with a low percentage of DMSO.
-
Kinase Reaction Setup: In each well, add the diluted inhibitor or vehicle control, followed by the diluted PIKfyve enzyme. Pre-incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the PI(3)P:PS substrate solution to each well, followed by the ATP solution to start the reaction.
-
Incubation: Incubate the plate at 30°C for 40-60 minutes.
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence and plot the signal against the logarithm of the inhibitor concentration. Determine the IC50 value using a four-parameter logistic curve fit.
Cellular Assay: Cytoplasmic Vacuolation
This assay assesses the hallmark phenotypic effect of PIKfyve inhibition in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
Complete culture medium
-
This compound and other PIKfyve inhibitors
-
Vehicle control (e.g., DMSO)
-
Phase-contrast microscope with imaging capabilities
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare working solutions of the PIKfyve inhibitors and vehicle control in pre-warmed complete culture medium.
-
Cell Treatment: Replace the existing medium with the medium containing the inhibitors or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 1-24 hours). Vacuole formation is typically observed within a few hours.
-
Imaging: Observe and capture images of the cells using a phase-contrast microscope.
-
Quantification: Quantify the extent of vacuolation by measuring the total vacuolar area per cell or the percentage of vacuolated cells using image analysis software. Calculate the EC50 for vacuole formation for each inhibitor.
Cellular Assay: Cell Viability (MTT or CellTiter-Glo®)
These assays measure the impact of PIKfyve inhibitors on cell proliferation and viability.
MTT Assay Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of inhibitor concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of inhibitor concentrations.
-
Reagent Addition: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.[8]
Data Analysis (for both viability assays):
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.[8]
Conclusion
The data presented in this guide clearly establish this compound as a more potent inhibitor of PIKfyve compared to first-generation inhibitors like apilimod and YM201636. Its superior performance in both biochemical and cellular assays highlights its potential as a valuable tool for further research into the therapeutic applications of PIKfyve inhibition and as a promising candidate for drug development. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of novel PIKfyve inhibitors.
References
- 1. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Vacuolin-1 inhibits autophagy by impairing lysosomal maturation via PIKfyve inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of APY0201 and Apilimod in Autophagy Research
Guide for Researchers, Scientists, and Drug Development Professionals
The study of autophagy, a cellular degradation and recycling process, is critical for understanding numerous diseases, including cancer and neurodegeneration. Small molecule inhibitors are invaluable tools for dissecting this pathway. Among these, inhibitors of the lipid kinase PIKfyve have emerged as potent modulators of the late stages of autophagy. This guide provides an objective, data-driven comparison of two prominent PIKfyve inhibitors, APY0201 and apilimod (B1663032), focusing on their mechanisms and applications in autophagy studies.
Introduction to PIKfyve and its Role in Autophagy
PIKfyve is a crucial enzyme in the endolysosomal system, responsible for phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[1][2] This lipid product, PI(3,5)P₂, is essential for regulating the maturation of endosomes and the fission and reformation of lysosomes.[3][4][5] Critically for autophagy, functional lysosomes are required for the final step of the pathway: the fusion of autophagosomes with lysosomes to form autolysosomes, where cellular cargo is degraded.[3][6]
Both this compound and apilimod are potent and selective inhibitors of PIKfyve kinase activity.[1][7] By blocking PIKfyve, they deplete cellular PI(3,5)P₂, leading to a disruption of lysosomal homeostasis and a blockage of the autophagic flux.[8][9] This results in the accumulation of immature autophagosomes and characteristic cytoplasmic vacuolation, a phenotype linked to enlarged, dysfunctional endosomes and lysosomes.[5][9][10]
Mechanism of Action: Blocking Autophagic Flux
The primary mechanism by which this compound and apilimod affect autophagy is by impairing the degradation of autophagosomal cargo.[8][10] This is not due to an inhibition of autophagosome formation but rather a failure of their subsequent fusion with functional lysosomes.[3][11] This blockade of "autophagic flux" leads to the accumulation of two key protein markers:
-
LC3-II: The lipidated form of LC3, which is recruited to the autophagosome membrane.[12]
-
p62/SQSTM1: An adaptor protein that binds to cargo destined for degradation and is itself degraded in the autolysosome.[10]
Inhibition of PIKfyve by either compound leads to a dose-dependent increase in the cellular levels of both LC3-II and p62, indicating a disruption in the final, degradative stage of the autophagic process.[10][13] Furthermore, PIKfyve inhibition activates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, which translocates to the nucleus to upregulate lysosomal and autophagy-related genes as a compensatory response.[4][8][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of APY0201 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of a compound is paramount. This guide provides a comprehensive analysis of the PIKfyve inhibitor APY0201, focusing on the consistency of its effects across different studies. We compare its performance with other well-known PIKfyve inhibitors, apilimod (B1663032) and YM201636, and provide supporting experimental data and protocols.
This compound is a potent and selective inhibitor of PIKfyve kinase, a crucial enzyme in the regulation of endosomal trafficking and lysosomal homeostasis.[1] Its mechanism of action involves blocking the conversion of phosphatidylinositol-3-phosphate (PtdIns3P) to phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2), leading to disruptions in autophagy and lysosomal function.[1][2] This has positioned this compound as a promising therapeutic candidate for various diseases, including cancer and inflammatory conditions.[1][3][4]
Comparative Efficacy of PIKfyve Inhibitors
The potency of this compound has been evaluated in various cancer cell lines, often in direct comparison with other PIKfyve inhibitors. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are key parameters to assess a compound's efficacy.
| Compound | Cell Line/Model | IC50/EC50 (nM) | Reference Lab/Study |
| This compound | PIKfyve enzyme assay | 5.2 | MedchemExpress[1] |
| Multiple Myeloma Cell Lines (median) | 55 | Stewart, A. K., et al. (Haematologica, 2020)[3] | |
| Gastric Cancer (AGS) | ~100 | Wang, J., et al. (BioMed Research International, 2022)[5] | |
| Gastric Cancer (SGC7901) | ~100 | Wang, J., et al. (BioMed Research International, 2022)[5] | |
| Apilimod | Multiple Myeloma Cell Lines (median) | >1000 | Stewart, A. K., et al. (Haematologica, 2020)[3] |
| Non-Hodgkin's Lymphoma B-cell lines | <200 | Gayle, S., et al. (Blood, 2017) | |
| YM201636 | PIKfyve enzyme assay | 33 | Jefferies, H. B., et al. (EMBO reports, 2008)[6] |
| Multiple Myeloma Cell Lines (median) | ~250 | Stewart, A. K., et al. (Haematologica, 2020)[3] | |
| 3T3L1 adipocytes (glucose uptake) | 54 | Ikonomov, O. C., et al. (American Journal of Physiology-Cell Physiology, 2009)[7] |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions, such as cell density, incubation time, and the assay used. The data presented here is a summary from different sources and should be interpreted with this in mind.
Studies consistently demonstrate the superior potency of this compound in inhibiting PIKfyve and cancer cell viability compared to apilimod and YM201636.[3][4] However, it is important to note that YM201636 has been reported to have off-target effects, including the inhibition of Class IA PI 3-kinase at higher concentrations, which could contribute to variability in experimental outcomes.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: this compound inhibits PIKfyve, disrupting lysosomal homeostasis and autophagy.
Caption: A typical workflow for assessing the effect of this compound on cell viability.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of results. Below are summarized methodologies for key experiments cited in the literature.
Cell Viability Assay
-
Cell Seeding: Cells are typically seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or other inhibitors. A vehicle control (e.g., DMSO) is included.
-
Incubation: Cells are incubated for a specified period, typically 48-72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay kit, such as CellTiter-Glo® (Promega) or MTT assay. The luminescence or absorbance is read using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Autophagy Flux Assay
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described above. A positive control (e.g., rapamycin) and a negative control (e.g., bafilomycin A1) are often included.
-
Western Blotting: Cell lysates are collected and subjected to SDS-PAGE and western blotting. The levels of key autophagy markers, such as LC3-I, LC3-II, and p62/SQSTM1, are analyzed. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of blocked autophagic flux.
-
Fluorescence Microscopy: Cells are transfected with a tandem fluorescent-tagged LC3 (e.g., mCherry-EGFP-LC3). The formation of autophagosomes (yellow puncta) and autolysosomes (red puncta) is visualized and quantified using a fluorescence microscope. A buildup of autophagosomes suggests a blockage in autophagy.
Cytokine Production Assay
-
Cell Stimulation: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or mouse peritoneal exudate cells (PECs), are stimulated with an appropriate agent (e.g., LPS and IFN-γ) in the presence of varying concentrations of this compound.
-
Cytokine Measurement: After a 24-48 hour incubation, the cell culture supernatants are collected. The concentrations of cytokines, such as IL-12 and IL-23, are measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the stimulated control, and IC50 values are determined.
Discussion on Reproducibility
While no studies explicitly report on failed attempts to reproduce this compound's effects, the consistency of findings across multiple independent research groups provides a degree of confidence in its reported activities. For instance, the potent anti-myeloma and anti-gastric cancer effects of this compound have been demonstrated by different labs, albeit in different specific cell lines and with some variation in reported EC50 values.[3][5]
Factors that can contribute to variability in results between labs include:
-
Cell line heterogeneity: Different passages of the same cell line can exhibit genetic and phenotypic drift.
-
Experimental conditions: Minor variations in cell culture media, serum, incubation times, and reagent sources can impact outcomes.
-
Data analysis methods: The choice of statistical methods and software for calculating IC50/EC50 values can introduce differences.
To enhance reproducibility, researchers should adhere to detailed, standardized protocols, use well-characterized cell lines, and report all experimental parameters with clarity.
Conclusion
This compound is a potent PIKfyve inhibitor with a generally consistent pattern of effects on cancer cell viability and autophagy reported across multiple studies. It consistently demonstrates higher potency compared to other PIKfyve inhibitors like apilimod and YM201636. While direct reproducibility studies are lacking, the convergence of evidence from independent labs supports its mechanism of action and therapeutic potential. For researchers planning to work with this compound, careful attention to experimental detail and protocol standardization is crucial to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of PIKfyve kinase as a target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding | EMBO Reports [link.springer.com]
- 7. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
APY0201 Efficacy: A Comparative Analysis in Primary Patient Samples vs. Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of APY0201, a potent and selective PIKfyve inhibitor, in primary patient-derived cancer cells versus established cancer cell lines. The data presented is intended to offer an objective overview to inform preclinical and translational research efforts.
Mechanism of Action: Disruption of Lysosomal Function and Autophagy
This compound exerts its cytotoxic effects by targeting PIKfyve, a lipid kinase crucial for the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This phosphoinositide plays a key role in regulating endosomal trafficking and lysosomal homeostasis.
Inhibition of PIKfyve by this compound leads to a cascade of cellular events:
-
Disruption of Autophagic Flux: The process of autophagy, a cellular recycling mechanism often hijacked by cancer cells to sustain growth, is impaired. This compound blocks autophagic flux by damaging the degradation function of lysosomes.[1] This results in the accumulation of autophagosomes, which can be toxic to cancer cells.[1]
-
Lysosomal Dysfunction: Treatment with this compound impairs the maturation of lysosomal proteases, such as cathepsins, leading to a decrease in their activity and an increase in inactive precursors.[1][2]
-
TFEB Activation: this compound treatment leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2][3][4][5] This is a compensatory response to the induced lysosomal stress.
The culmination of these effects is profound cellular stress, cell cycle arrest, and ultimately, cancer cell death.[1]
References
- 1. Ex vivo drug sensitivity screening in multiple myeloma identifies drug combinations that act synergistically - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
APY0201: A Novel PIKfyve Inhibitor Benchmarked Against Standard-of-Care Treatments in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel PIKfyve inhibitor, APY0201, and the established standard-of-care (SoC) treatments for gastric cancer, B-cell non-Hodgkin lymphoma (B-NHL), and multiple myeloma in preclinical models. While direct head-to-head preclinical studies comparing this compound with SoC agents are not publicly available, this document synthesizes the existing data on their individual preclinical performance and mechanisms of action to offer a valuable resource for the research community.
Executive Summary
This compound is a potent and selective inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). Its mechanism of action centers on the disruption of lysosomal function and autophagy, processes critical for cancer cell survival and proliferation. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines IL-12 and IL-23. Preclinical studies have demonstrated its cytotoxic activity against various cancer cell lines, including those of gastric cancer, B-NHL, and multiple myeloma.
Standard-of-care treatments for these malignancies, such as 5-fluorouracil (B62378) (5-FU) plus oxaliplatin (B1677828) for gastric cancer, the R-CHOP regimen for B-NHL, and proteasome inhibitors like bortezomib (B1684674) for multiple myeloma, have well-established mechanisms of action and a large body of preclinical and clinical data supporting their efficacy.
This guide will detail the available preclinical data for this compound and these SoC treatments, present their respective mechanisms of action through signaling pathway diagrams, and outline common experimental protocols used in their preclinical evaluation. The absence of direct comparative studies represents a critical knowledge gap and highlights an opportunity for future research to precisely position this compound in the therapeutic landscape.
Data Presentation
As no direct comparative preclinical studies between this compound and standard-of-care treatments were identified, a head-to-head data comparison table cannot be provided. Instead, the following sections will summarize the available preclinical data for each agent individually.
This compound Preclinical Data Summary
| Cancer Type | Model System | Key Findings |
| Gastric Cancer | In vitro (AGS, SGC7901, BGC823, MKN28, SNU719 cell lines), organoid, and in vivo xenograft models | Inhibited gastric cancer cell proliferation in all models tested. Induced G1/S phase cell cycle arrest. Blocked autophagic flux by impairing lysosome degradation function, leading to the accumulation of autophagosomes.[1] |
| B-Cell Non-Hodgkin Lymphoma (B-NHL) | In vitro (15 NHL cell lines) | Demonstrated potent cytotoxic activity with a median EC50 of 76 nM in 93% of the tested cell lines.[2] |
| Multiple Myeloma | In vitro (25 human myeloma cell lines) and ex vivo (100 primary patient samples) | Showed dose-dependent inhibition of cellular viability in all tested cell lines with a median EC50 of 55 nM.[2][3] Demonstrated greater potency compared to other PIKfyve inhibitors, YM201636 and apilimod.[2][4] |
Standard-of-Care Preclinical Data Summary (Illustrative Examples)
| Cancer Type | Standard of Care | Model System | Key Findings |
| Gastric Cancer | 5-Fluorouracil (5-FU) + Oxaliplatin | In vitro and in vivo patient-derived xenografts (PDXs) | Combination chemotherapy is a standard first-line treatment.[5][6] Efficacy is evaluated by tumor growth inhibition.[6] |
| B-Cell Non-Hodgkin Lymphoma (B-NHL) | R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | Not explicitly detailed in the provided search results in a preclinical context. | R-CHOP is a standard first-line therapy for diffuse large B-cell lymphoma (DLBCL), a common type of NHL.[7][8][9] |
| Multiple Myeloma | Bortezomib | In vitro and in vivo xenograft models | A proteasome inhibitor that induces apoptosis in myeloma cells.[10][11][12] Preclinical studies have shown its ability to inhibit tumor growth and improve survival in animal models.[10][11] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and standard-of-care treatments.
In Vitro Cell Viability and Proliferation Assays
-
Cell Lines: Human cancer cell lines relevant to the cancer type being studied (e.g., AGS and SGC7901 for gastric cancer; various human myeloma cell lines for multiple myeloma).
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (e.g., this compound) or standard-of-care drug for a specified duration (e.g., 24, 48, or 72 hours).
-
Assessment: Cell viability is typically measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells, or colorimetric assays like MTT or CCK-8. Proliferation can be assessed by colony formation assays.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated to determine the potency of the compound.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered orally, while standard chemotherapy agents are often given intravenously or intraperitoneally, following established dosing schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival analysis may also be performed.
Autophagy and Lysosomal Function Assays
-
Western Blotting: To assess the levels of key autophagy-related proteins such as LC3-II (a marker of autophagosomes) and p62 (a protein degraded by autophagy). An accumulation of both LC3-II and p62 can indicate a blockage in autophagic flux.
-
Fluorescence Microscopy: Using fluorescently tagged proteins (e.g., GFP-LC3) to visualize the formation and accumulation of autophagosomes within cells. Lysosomal integrity and function can be assessed using dyes like LysoTracker.
-
Mechanism of Action Studies: Co-treatment with lysosomal inhibitors like bafilomycin A1 can help to distinguish between the induction of autophagy and the blockage of autophagic flux.[1]
Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. This compound Represses Tumor Growth through Inhibiting Autophagy in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of PIKfyve kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIK-001: A Promising Pikfyve Inhibitor Targeting Multiple Myeloma [synapse.patsnap.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Combined Oxaliplatin with 5-Fluorouracil for Effective Chemotherapy Against Gastric Cancer in Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive biomarkers for 5-fluorouracil and oxaliplatin-based chemotherapy in gastric cancers via profiling of patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paper: Fixed-Duration Epcoritamab + R-Mini-CHOP in Patients with Previously Untreated Diffuse Large B-Cell Lymphoma Ineligible for Full-Dose R-CHOP: Updated Results from Arm 8 of the Epcore NHL-2 Trial [ash.confex.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. [Comparison between CHOP-like and R-CHOP in diffuse large B cell and follicular lymphoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bortezomib and its role in the management of patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance to APY0201: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding and overcoming resistance to novel therapeutic agents is a critical challenge. This guide provides a comprehensive analysis of the known and potential resistance mechanisms to APY0201, a potent inhibitor of PIKfyve kinase. We objectively compare its performance with other relevant PIKfyve inhibitors, supported by available experimental data, and provide detailed methodologies for key experimental approaches in this field.
Introduction to this compound and PIKfyve Inhibition
This compound is a small molecule inhibitor that targets PIKfyve, a lipid kinase crucial for the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This phosphoinositide plays a vital role in regulating endosomal and lysosomal trafficking and function. By inhibiting PIKfyve, this compound disrupts lysosomal homeostasis and autophagic flux, leading to the accumulation of swollen endolysosomes and ultimately, cell death in various cancer models, including gastric cancer and multiple myeloma.[1][2] this compound has demonstrated potent in vitro and in vivo anti-tumor effects.[1]
Comparative Efficacy of PIKfyve Inhibitors
Several small molecule inhibitors targeting PIKfyve have been developed and characterized. This compound has shown superior potency in some cancer cell lines when compared to other inhibitors like apilimod (B1663032) and YM201636.
| Inhibitor | Target | IC50 (in vitro kinase assay) | Cell Line Examples and Efficacy | References |
| This compound | PIKfyve | 5.2 nM | Multiple Myeloma Cell Lines (Median EC50: 55 nM) | [3] |
| Apilimod | PIKfyve | ~14 nM | B-cell non-Hodgkin lymphoma (B-NHL) cell lines (Median IC50: 142 nM) | [4] |
| YM201636 | PIKfyve | 33 nM | Non-small cell lung cancer cell lines (cytotoxic effects observed) | [5][6] |
Table 1: Comparative Potency of PIKfyve Inhibitors. This table summarizes the in vitro kinase inhibitory concentration (IC50) of this compound, apilimod, and YM201636 against PIKfyve and provides examples of their efficacy in different cancer cell lines.
Mechanisms of Resistance to PIKfyve Inhibitors
While specific studies on acquired resistance to this compound are limited, research on the structurally and functionally similar compound, apilimod, has shed light on potential resistance mechanisms. These can be broadly categorized into on-target mutations and alterations in downstream lysosomal biology.
On-Target Mutations in PIKFYVE
A primary mechanism of acquired resistance to targeted therapies is the development of mutations in the drug's target protein that prevent inhibitor binding while preserving the protein's function.
-
PIKFYVE Kinase Domain Mutations: In B-NHL cell lines made resistant to apilimod through long-term culture with the drug, a specific missense mutation, N1939K, was identified within the ATP-binding pocket of the PIKfyve kinase domain.[4] The introduction of this mutation into sensitive cells conferred a greater than 150-fold increase in resistance to apilimod, confirming it as a key resistance mechanism.[4] It is highly probable that similar mutations could confer resistance to this compound due to its analogous mechanism of action.
Alterations in Lysosomal Homeostasis Genes
Given that the cytotoxic effects of this compound are mediated through the disruption of lysosomal function, it is not surprising that alterations in genes controlling lysosomal biogenesis and function can lead to resistance.
-
Loss of Key Lysosomal Regulators: A genome-wide CRISPR-Cas9 screen identified several genes whose loss confers resistance to apilimod.[1][3][7][8] The top hits were all involved in lysosomal function:
-
TFEB (Transcription Factor EB): A master regulator of lysosomal biogenesis and autophagy.
-
CLCN7 and OSTM1: These two proteins form a chloride/proton antiporter on the lysosomal membrane, crucial for maintaining lysosomal pH.
-
SNX10: A sorting nexin family member involved in endosomal trafficking.
-
The loss of these genes likely mitigates the detrimental effects of PIKfyve inhibition on the lysosome, thereby promoting cell survival.
Experimental Protocols
To aid researchers in investigating resistance to this compound, we provide detailed methodologies for key experiments.
Generation of Drug-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to a PIKfyve inhibitor.
Materials:
-
Cancer cell line of interest
-
This compound or other PIKfyve inhibitor
-
Complete cell culture medium
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the concentration of this compound that inhibits the growth of the parental cell line by 50%.
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitor Cell Viability: At each concentration, monitor the cells for signs of recovery and proliferation.
-
Establish Resistant Clones: After several months of continuous culture with increasing drug concentrations, the surviving cell population will be enriched for resistant cells. Single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Characterize Resistance: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. Further molecular characterization (e.g., sequencing of the PIKFYVE gene) can then be performed.
CRISPR-Cas9 Screen to Identify Resistance Genes
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function confers resistance to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2)
-
Lentivirus packaging plasmids and packaging cell line (e.g., HEK293T)
-
Polybrene
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentiviral Library Production: Produce the pooled sgRNA lentiviral library by transfecting the packaging cells with the sgRNA library plasmid and packaging plasmids.
-
Transduction: Transduce the Cas9-expressing cancer cells with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic resistance marker present on the lentiviral vector.
-
Drug Selection: Split the transduced cell population into two groups: a control group cultured in standard medium and a treatment group cultured in the presence of this compound at a concentration that provides strong selective pressure (e.g., IC80-90).
-
Cell Harvesting and Genomic DNA Extraction: After a period of selection (typically 2-3 weeks), harvest the surviving cells from both the control and treated populations and extract genomic DNA.
-
sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA by PCR and prepare the amplicons for next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to the control population. The genes targeted by these enriched sgRNAs are potential resistance genes.
Autophagic Flux Assay (mCherry-GFP-LC3)
This assay is used to monitor the effect of this compound on autophagic flux, a key downstream consequence of PIKfyve inhibition.
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 tandem fluorescent reporter
-
This compound
-
Autophagy inhibitor (e.g., Bafilomycin A1) as a control
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat the mCherry-GFP-LC3 expressing cells with this compound at the desired concentration and for the desired time. Include a vehicle control and a positive control for autophagy inhibition (Bafilomycin A1).
-
Imaging or Flow Cytometry:
-
Microscopy: Acquire images of the cells using a fluorescence microscope with appropriate filters for GFP (green) and mCherry (red). Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry), while autolysosomes will appear as red puncta (GFP is quenched in the acidic environment of the lysosome).
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The ratio of mCherry to GFP fluorescence provides a quantitative measure of autophagic flux.
-
-
Data Analysis: Quantify the number of yellow and red puncta per cell (for microscopy) or the mCherry/GFP fluorescence ratio (for flow cytometry). A blockage in autophagic flux, as expected with this compound treatment, will result in an accumulation of yellow puncta and a decrease in the mCherry/GFP ratio.[3][9][10]
Visualizing Signaling and Resistance Pathways
Caption: Mechanism of action of this compound.
Caption: Known resistance mechanisms to PIKfyve inhibitors.
References
- 1. search.library.ucr.edu [search.library.ucr.edu]
- 2. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding | EMBO Reports [link.springer.com]
- 3. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for APY0201: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of APY0201, a potent inhibitor of PIKfyve kinase. The following procedures are intended for researchers, scientists, and drug development professionals to facilitate safe handling and disposal, thereby minimizing risk and ensuring regulatory compliance.
Understanding the Compound: this compound
This compound is a small molecule inhibitor of FYVE finger-containing phosphoinositide kinase (PIKFYVE), with an IC₅₀ of 5.2 nM.[1][2] It is a valuable tool in research, particularly in studies related to interleukin-12 (B1171171) (IL-12) and IL-23 production.[2][3] Due to its biological activity, proper handling and disposal are imperative to prevent unintended environmental release or exposure.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1232221-74-7 |
| Molecular Formula | C₂₃H₂₃N₇O |
| Molecular Weight | 413.5 g/mol |
| Solubility | DMF: 3 mg/mlDMSO: 5 mg/mlDMSO:PBS (pH 7.2) (1:2): 0.33 mg/ml |
| Data sourced from Cayman Chemical Safety Data Sheet.[1] |
Personal Protective Equipment (PPE) and Handling
Before handling or preparing this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). Given the nature of kinase inhibitors as potentially hazardous compounds, all handling and disposal operations must be conducted with the appropriate engineering controls, such as a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Chemical-resistant gloves appropriate for the solvents used. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory Protection | If there is a risk of aerosolization and work is not performed in a fume hood, a NIOSH-approved respirator is required. |
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | A sealable, compatible plastic or glass container. | "Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations, and the date of accumulation. |
| Liquid Waste | A sealable, compatible plastic or glass container with a secure cap. | "Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations, and the date of accumulation. |
| Sharps Waste | A puncture-resistant sharps container. | "Hazardous Waste," "Sharps," "Contaminated with this compound." |
Step 2: Preparing for Disposal
-
Solid Waste: Collect any unused this compound powder, contaminated weigh boats, and disposable labware into the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not pour this compound solutions down the drain.
-
Decontamination: Decontaminate surfaces and non-disposable equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol), and collect the cleaning materials as solid hazardous waste.
Step 3: Storage and Collection
Store all this compound waste containers in a designated, secure area, away from incompatible materials. Ensure containers are properly sealed to prevent leaks or spills. Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
Experimental Protocols Cited
The inhibitory activity of this compound on PIKFYVE is a key aspect of its function. The following is a generalized methodology for an in vitro kinase assay to determine the IC₅₀ value, similar to the experiments cited in the literature.[1][2]
Protocol: In Vitro PIKFYVE Kinase Assay
-
Reagents: Recombinant human PIKFYVE, substrate (e.g., PtdIns3P), ³³P-ATP, kinase buffer, and this compound at various concentrations.
-
Procedure: a. Prepare a reaction mixture containing the kinase buffer, substrate, and recombinant PIKFYVE. b. Add varying concentrations of this compound to the reaction mixture. c. Initiate the kinase reaction by adding ³³P-ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time. e. Stop the reaction. f. Separate the phosphorylated substrate from the unreacted ³³P-ATP using an appropriate method (e.g., chromatography or filtration). g. Quantify the amount of incorporated phosphate (B84403) using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined as the concentration of this compound that results in 50% inhibition of kinase activity.
Visualizing Procedural and Biological Pathways
To aid in the understanding of the disposal workflow and the biological context of this compound, the following diagrams are provided.
By adhering to these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. For any specific questions or in case of a spill, please contact your institution's Environmental Health and Safety department immediately.
References
Navigating the Safe Handling of APY0201: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent PIKfyve inhibitor APY0201, a comprehensive understanding of safety and handling protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling potent small molecule kinase inhibitors of unknown toxicity.
This compound is a highly potent inhibitor of PIKfyve kinase, a critical enzyme in cellular trafficking pathways. Due to its potency and the fact that its full toxicological and pharmacological properties are not yet completely understood, researchers should handle this compound with the utmost caution, employing stringent safety measures to minimize exposure risks. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the unknown long-term health effects of this compound, a conservative approach to PPE is essential. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Change gloves frequently, especially if contact with the compound is suspected. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles should be worn at all times when handling this compound in liquid or solid form. |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably disposable or made of a low-permeability material, should be worn. Cuffed sleeves are recommended to prevent wrist exposure. |
| Respiratory Protection | Respirator | For procedures that may generate aerosols or dusts (e.g., weighing, preparing stock solutions), a NIOSH-approved N95 or higher-rated respirator is recommended. Work should be performed in a certified chemical fume hood. |
Operational Plan: From Receipt to Use
A clear and systematic operational plan is crucial for minimizing the risk of exposure and contamination.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage. The compound should be stored in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area. Based on supplier information, this compound should be stored at -20°C for long-term stability.
Preparation of Solutions
All handling of solid this compound and preparation of stock solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. Use appropriate tools and techniques to minimize the generation of dust.
Experimental Use
When using this compound in experiments, ensure that all procedures are performed in a manner that minimizes the potential for splashes, spills, or aerosol generation. All equipment and surfaces that come into contact with the compound should be decontaminated after use.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) should be collected in a designated, labeled hazardous waste container. Non-disposable labware should be decontaminated with an appropriate solvent (e.g., ethanol, isopropanol) before washing. |
| Contaminated PPE | Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste. |
| Liquid Waste | All liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container. |
Experimental Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling the potent PIKfyve inhibitor this compound and maintain a safe and compliant laboratory environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the full Safety Data Sheet from the supplier before commencing any work with this compound.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
